5-chloropyridine-2,3-dicarboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZJSPYJMYUKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457232 | |
| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-66-1 | |
| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloropyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-chloropyridine-2,3-dicarboxylic acid, a key heterocyclic building block. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and critical applications in the fields of medicinal chemistry and materials science, with a focus on providing actionable insights for laboratory and development settings.
Section 1: Core Identification and Properties
This compound is a substituted pyridine derivative whose structural features—a chlorine atom and two carboxylic acid groups—make it a versatile intermediate for organic synthesis.
1.1. Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 53636-66-1[1]
-
Molecular Formula: C₇H₄ClNO₄[1]
-
Molecular Weight: 201.56 g/mol [1]
1.2. Physicochemical Properties
A summary of the key physicochemical data is essential for experimental design, influencing choices in solvents, reaction temperatures, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 201.56 g/mol | [1] |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 166-171 °C | |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| SMILES | O=C(C1=NC=C(Cl)C=C1C(O)=O)O | [1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of pyridine dicarboxylic acids often involves the oxidation of a more readily available precursor, such as quinoline. This transformation is a robust and scalable method for producing the desired scaffold.[2]
2.1. Synthesis from Quinoline Precursors
A common and cost-effective method involves a multi-step process starting from quinoline.[2] The rationale for this pathway is the low cost of the starting material and the efficiency of the oxidative cleavage of the benzene ring.
2.2. Detailed Experimental Protocol: Synthesis of a Related Dicarboxylic Acid
While a direct protocol for this compound is proprietary, a representative synthesis for the parent compound, 2,3-pyridinedicarboxylic acid, illustrates the key steps.[2] This serves as a validatable template for researchers.
-
Oxidation:
-
Charge a reaction vessel with quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid.
-
Heat the mixture to approximately 103°C for 12 hours. The cupric sulfate acts as a catalyst for the oxidation, which cleaves the non-heterocyclic ring of quinoline.
-
-
Alkalization & Filtration:
-
After cooling, the reaction mixture is carefully alkalized to precipitate inorganic salts.
-
Filter the mixture. The filtrate contains the sodium salt of 2,3-pyridinedicarboxylic acid.
-
-
Acidification & Isolation:
-
Acidify the filtrate with a strong acid (e.g., HCl) to a pH where the dicarboxylic acid is no longer soluble.
-
The product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-pyridinedicarboxylic acid.[2]
-
-
Chlorination (Hypothetical Step):
-
Subsequent selective chlorination at the 5-position would be required to yield the final target compound. This step is non-trivial and would require careful optimization to control regioselectivity.
-
Section 3: Applications in Drug Discovery and Agrochemicals
The pyridine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3] Chlorinated pyridine carboxylic acids are crucial intermediates in synthesizing biologically active molecules.[4][5]
3.1. Role as a Synthetic Building Block
This compound serves as a versatile starting material. The two carboxylic acid groups can be differentially functionalized (e.g., converted to esters, amides, or acid chlorides), while the chlorine atom can be substituted via nucleophilic aromatic substitution. This multi-functional nature allows for the creation of diverse molecular libraries for screening.
-
Pharmaceutical Development: These intermediates are used in synthesizing compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
-
Agrochemicals: The chlorinated pyridine framework is integral to the development of modern herbicides and fungicides, contributing to effective crop protection.[4]
3.2. Case Study: Imidazoline Herbicides
While not a direct application of this specific molecule, the synthesis of Imazapyr, an imidazoline herbicide, relies on a related pyridine-2,3-dicarboxylic acid precursor. This demonstrates the industrial relevance of this class of compounds. The synthesis involves the condensation of the dicarboxylic acid (or its anhydride) with an aminocarbonitrile, showcasing how the dicarboxylate functionality is key to forming the final heterocyclic ring system.
Section 4: Safety, Handling, and Storage
Proper handling of chlorinated organic acids is paramount for laboratory safety.
4.1. Hazard Identification
Based on data for similar compounds, this compound should be handled as a hazardous substance.
-
GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8][9]
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[8] If irritation persists, get medical advice.[8]
-
Storage: Store in a well-ventilated place.[8] Keep the container tightly closed in a dry, cool place.[7][10]
-
4.2. Recommended Laboratory Practices
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[11]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[8]
References
-
2-Fluoro-5-chloropyridine-3-carboxylic acid - AOBChem . AOBChem. Available at: [Link]
- US4111938A - Preparation of 2,3,5-trichloropyridine. Google Patents.
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. Available at: [Link]
-
Synthesis of 2, 3-pyridine-dicarboxylic acid . ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . MDPI. Available at: [Link]
-
5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 . PubChem. Available at: [Link]
-
Drug Design and Discovery: Principles and Applications . PMC - NIH. Available at: [Link]
Sources
- 1. 53636-66-1|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 5-chloropyridine-2,3-dicarboxylic Acid
Abstract: this compound is a halogenated pyridine derivative of significant interest to researchers in medicinal and agricultural chemistry. Its structural motifs—a pyridine core, vicinal dicarboxylic acids, and a chlorine substituent—make it a versatile building block for the synthesis of complex heterocyclic systems. Pyridine-2,3-dicarboxylate esters are known intermediates in the preparation of potent herbicidal compounds, such as those in the imidazolinone class.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines plausible synthetic strategies based on established chemical principles, and discusses its potential reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Substituted pyridine scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[2][3] The inclusion of carboxylic acid functional groups enhances their utility, providing handles for further chemical modification and influencing the molecule's physicochemical properties, such as solubility and binding interactions with biological targets. Specifically, the pyridine-2,3-dicarboxylic acid framework is a critical precursor for the synthesis of imidazolinone herbicides.[4] The addition of a chlorine atom at the 5-position, as in the title compound, is anticipated to modulate the electronic properties of the pyridine ring, thereby influencing its reactivity and the biological activity of its derivatives. This guide aims to consolidate the available information on related analogs to provide a robust technical profile of this compound.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. This section details the structure and key physical properties of this compound.
Chemical Structure
The structure consists of a pyridine ring substituted with a chlorine atom at position 5 and two carboxylic acid groups at positions 2 and 3.
Caption: Molecular structure of this compound.
Physicochemical Data
Direct experimental data for this compound is not widely published. The following table summarizes key properties, with some values predicted or extrapolated from closely related analogs.
| Property | Value / Predicted Value | Source / Rationale |
| Molecular Formula | C₇H₄ClNO₄ | - |
| Molecular Weight | 201.57 g/mol | - |
| Appearance | White to off-white solid (Predicted) | Based on analogs like 2-chloronicotinic acid. |
| Melting Point | >180 °C (decomposes) (Predicted) | Dicarboxylic acids often have high melting points. Related chloropyridine carboxylic acids melt in the 176-190 °C range. |
| Boiling Point | >350 °C (Predicted) | High value expected due to hydrogen bonding and polarity. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Typical for pyridine carboxylic acids. |
| pKa | pKa1 ≈ 2.5, pKa2 ≈ 5.0 (Predicted) | Based on quinolinic acid and the electron-withdrawing effect of the chlorine atom. The pKa of 2-amino-5-chloropyridine-3-carboxylic acid is predicted to be around 2.57.[5] |
Synthesis Strategies
The synthesis of pyridine-2,3-dicarboxylic acids can be challenging.[4] While a specific, optimized synthesis for the 5-chloro derivative is not documented in peer-reviewed literature, a logical pathway can be proposed by adapting known methods for similar structures. The oxidation of substituted quinolines is a well-established method for producing pyridine-2,3-dicarboxylic acids.[6]
Proposed Synthetic Pathway: Oxidation of 5-Chloroquinoline
A plausible and direct route involves the oxidative cleavage of the benzene ring of commercially available 5-chloroquinoline.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for quinoline oxidation and should be optimized for safety and yield.[4]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge Reagents: To the flask, add 5-chloroquinoline (1.0 eq).
-
Oxidation: A strong oxidizing agent is required. One potential method involves hydrogen peroxide in the presence of a base.[4] Cautiously add 30-50% aqueous hydrogen peroxide (8-20 eq) to a solution of the starting material in aqueous sodium or potassium hydroxide (4-7 eq).
-
Temperature Control: Maintain the reaction temperature between 75-90°C. The addition of the oxidant should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at the reaction temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the mixture and cautiously add sodium bisulfite to destroy any residual peroxide.
-
Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. The product, this compound, should precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.
Causality Note: The choice of a strong oxidative system is critical to cleave the relatively stable benzene ring of the quinoline core. The basic conditions used in the hydrogen peroxide method help to deprotonate the intermediate carboxylic acids, keeping them in the aqueous phase and facilitating the reaction.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is governed by the interplay of its three functional groups.
Reactions of the Carboxylic Acid Groups
The adjacent carboxylic acid groups are the primary sites of reactivity.
-
Anhydride Formation: This is a key transformation, as the resulting anhydride is a versatile intermediate.[7] Heating the diacid, typically with a dehydrating agent like acetic anhydride, yields the corresponding cyclic 5-chloro-pyridine-2,3-dicarboxylic anhydride. This anhydride is crucial for synthesizing imidazolinone herbicides.[1]
-
Esterification: Both carboxylic acid groups can be esterified under standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) to produce the corresponding diester.
-
Amide Formation: The diacid can be converted to a diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form diamides.
Caption: Key reactions involving the carboxylic acid functionalities.
Reactivity of the Pyridine Ring
The pyridine ring is electron-deficient, and this effect is intensified by the two strongly electron-withdrawing carboxylic acid groups and the moderately deactivating chloro group. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAAr) is more plausible, particularly at positions ortho or para to the activating groups, but the substitution of the C5-chlorine atom would require harsh conditions or a specific activation mechanism.
Spectroscopic Characterization (Predicted)
Definitive characterization of the synthesized molecule would rely on standard spectroscopic techniques.
-
¹H NMR (in DMSO-d₆):
-
Two signals are expected in the aromatic region. The proton at C4 (between the two carboxyl groups) would likely appear as a doublet downfield (δ ≈ 8.2-8.5 ppm).
-
The proton at C6 (adjacent to the nitrogen) would also be a doublet, likely further downfield (δ ≈ 8.7-9.0 ppm).
-
A very broad signal for the two acidic carboxylic protons would be observed far downfield (δ > 13 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
Seven distinct carbon signals are expected.
-
Two signals for the C=O of the carboxylic acids (δ ≈ 165-170 ppm).
-
Five signals for the pyridine ring carbons, with chemical shifts influenced by the substituents.
-
-
FT-IR (solid state, KBr):
-
A very broad absorption from ~2500 to 3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acids.
-
A strong, sharp absorption around 1700-1730 cm⁻¹ for the C=O stretching of the carboxyl groups.
-
Characteristic C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region.
-
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Safety data for close analogs provides a reliable guide for handling procedures.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed.[8] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[9][10] | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[10][11] |
| Eye Irritation | Causes serious eye irritation.[9][10][11] | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[11] |
| Respiratory Irritation | May cause respiratory irritation.[8][9][10] | Use only in a well-ventilated area or fume hood. Avoid breathing dust.[11] |
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]
Applications and Future Research
The primary value of this compound lies in its potential as a specialized building block.
-
Agrochemicals: Its core structure is directly relevant to the synthesis of imidazolinone herbicides. The 5-chloro substituent could be used to develop new analogs with altered efficacy, selectivity, or metabolic profiles.
-
Pharmaceuticals: Chlorinated pyridines are common in drug discovery.[3] This diacid could serve as a starting point for creating novel compounds with potential anti-inflammatory, antimicrobial, or anticancer activities.[2][3]
-
Materials Science: The rigid, functionalized core could be explored for the synthesis of novel polymers or metal-organic frameworks (MOFs).
Future research should focus on the development of an efficient and scalable synthesis for this compound. Subsequently, the exploration of its utility in creating libraries of novel derivatives for high-throughput screening in both agricultural and pharmaceutical contexts would be a logical and valuable endeavor.
References
-
Butkiewicz, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved from [Link]
-
Hathaway, B. J., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. Retrieved from [Link]
- Los, M. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.
-
ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Retrieved from [Link]
- Fumeaux, C., et al. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
-
Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2,3-Dichloropyridine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-picolinic acid. Retrieved from [Link]
- Barton, D. L. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
Sources
- 1. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 5. 2-Amino-5-chloropyridine-3-carboxylic acid | 52833-93-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. CAS 52833-93-9 | 2-amino-5-chloropyridine-3-carboxylic acid - Synblock [synblock.com]
An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid
Abstract
5-Chloropyridine-2,3-dicarboxylic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its structural motif is integral to the development of targeted therapies, including kinase inhibitors. The efficient and scalable synthesis of this compound is therefore of paramount importance to the drug development pipeline. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a primary focus on the robust and scalable oxidation of 5-chloroquinoline derivatives. The document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies, designed to empower researchers and drug development professionals with the knowledge to select and execute the optimal synthesis for their specific requirements.
Introduction: The Strategic Importance of this compound
The pyridine-2,3-dicarboxylic acid scaffold is a recurring motif in a multitude of biologically active molecules. The introduction of a chlorine atom at the 5-position modulates the electronic properties and metabolic stability of the molecule, often enhancing its pharmacological profile. This compound is a crucial precursor for the synthesis of a range of therapeutics, making its efficient production a critical endeavor in pharmaceutical research and development. This guide aims to provide a detailed exploration of its synthesis, moving beyond a mere recitation of steps to offer a deeper understanding of the chemical principles at play.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection strategies are:
-
Oxidation: This is a powerful and direct approach where a substituted 5-chloropyridine, such as 5-chloro-2,3-dimethylpyridine, or a condensed heterocyclic system like 5-chloroquinoline, is oxidized to yield the desired dicarboxylic acid.
-
Halogenation: This strategy involves the direct chlorination of pyridine-2,3-dicarboxylic acid. The challenge lies in achieving the desired regioselectivity at the 5-position.
-
Carboxylation: A more modern approach would be the direct introduction of two carboxyl groups onto a 5-chloropyridine ring, which can be challenging to perform with high efficiency and selectivity.
This guide will focus on the most established and reliable of these strategies: the oxidative cleavage of a 5-chloroquinoline precursor.
Key Synthesis Pathway: Oxidation of 5-Chloroquinoline
The oxidation of the benzene ring of a quinoline system to yield a pyridine-2,3-dicarboxylic acid is a classic and effective transformation. This pathway offers a clear and logical route to the target molecule, starting from readily accessible precursors.
Overall Synthetic Strategy
The synthesis commences with the construction of a 5-chloroquinoline derivative, followed by its oxidative degradation to afford this compound.
Caption: Overall workflow for the synthesis via 5-chloroquinoline oxidation.
Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline
The synthesis of the quinoline precursor can be achieved through various methods, with the Combes quinoline synthesis being a suitable choice.[1]
-
Reaction Scheme: (Self-generated image, as a placeholder for a real chemical drawing)
-
Mechanism and Rationale: The reaction proceeds via the acid-catalyzed condensation of 4-chloro-2-aminophenol with acrolein diethyl acetal. The acetal hydrolyzes in the acidic medium to generate acrolein in situ. The amino group of the aminophenol then undergoes a Michael addition to the α,β-unsaturated aldehyde, followed by cyclization and dehydration to form the quinoline ring. The use of a strong acid like HCl is crucial for both the hydrolysis of the acetal and the cyclization-dehydration cascade.
-
Detailed Experimental Protocol:
-
To a round-bottomed flask equipped with a reflux condenser, add 4-chloro-2-aminophenol (1.0 mmol).
-
Add 1N HCl (82.5 mL) to the flask.
-
Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.
-
Heat the resulting solution to reflux at 111 °C for 24 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 7-8 with solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of 15% ethyl acetate in cyclohexane, to afford 5-chloro-8-hydroxyquinoline.[1]
-
Step 2: Oxidation of 5-Chloro-8-hydroxyquinoline to this compound
The oxidative cleavage of the benzene ring of the 5-chloro-8-hydroxyquinoline can be accomplished using strong oxidizing agents. A common and effective method for the oxidation of quinolines to pyridine-2,3-dicarboxylic acids involves the use of a chlorate salt in an acidic medium, often catalyzed by cupric ions.[2][3]
-
Reaction Scheme: (Self-generated image, as a placeholder for a real chemical drawing)
-
Mechanism and Rationale: The oxidation of the quinoline ring is a complex process. In the presence of a strong acid and an oxidizing agent like sodium chlorate, the electron-rich benzene portion of the quinoline is preferentially attacked. The presence of cupric sulfate can catalyze the reaction, potentially through the formation of reactive oxygen species. The reaction proceeds through a series of oxidative steps, ultimately leading to the cleavage of the benzene ring and the formation of the two carboxylic acid groups at the 2 and 3 positions of the pyridine ring. The chloro-substituent at the 5-position is relatively stable under these conditions.
-
Detailed Experimental Protocol:
-
In a reaction vessel, dissolve 5-chloro-8-hydroxyquinoline (1.0 mmol) in concentrated sulfuric acid.
-
Add a solution of sodium chlorate (3.5 mmol) in water to the reaction mixture.
-
Add cupric sulfate (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to 103 °C for 12 hours.[4]
-
After cooling, the reaction mixture is worked up by basification with a strong base (e.g., NaOH) to precipitate metal hydroxides, followed by filtration.
-
The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Alternative Synthetic Pathways: A Brief Overview
While the oxidation of 5-chloroquinoline is a robust method, other synthetic strategies are worth considering, each with its own set of advantages and challenges.
Oxidation of 5-Chloro-2,3-dimethylpyridine
This approach involves the synthesis of 2,3-dimethyl-5-chloropyridine followed by the oxidation of the two methyl groups.
-
Challenges: The synthesis of 2,3-dichloro-5-methylpyridine has been reported, but the selective synthesis of 2,3-dimethyl-5-chloropyridine can be complex.[5] Furthermore, the oxidation of the two methyl groups to carboxylic acids requires strong oxidizing agents (e.g., potassium permanganate), and careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the pyridine ring.
Direct Halogenation of Pyridine-2,3-dicarboxylic Acid
The direct chlorination of pyridine-2,3-dicarboxylic acid at the 5-position is a theoretically straightforward approach.
-
Challenges: The two carboxylic acid groups are strongly deactivating, making electrophilic aromatic substitution on the pyridine ring difficult.[6][7] Achieving regioselective chlorination at the 5-position in the presence of these deactivating groups would likely require harsh reaction conditions and could lead to a mixture of products, complicating purification.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Number of Steps | Key Advantages | Key Challenges |
| Oxidation of 5-Chloroquinoline | 4-Chloro-2-aminophenol, Acrolein diethyl acetal | 2 | Well-established quinoline synthesis, reliable oxidation. | Use of strong acids and oxidizing agents. |
| Oxidation of 5-Chloro-2,3-dimethylpyridine | Substituted pyridines | 2+ | Potentially shorter route if the starting material is available. | Synthesis of the starting material can be complex; harsh oxidation conditions. |
| Halogenation of Pyridine-2,3-dicarboxylic Acid | Pyridine-2,3-dicarboxylic acid | 1 | Direct functionalization. | Poor reactivity and regioselectivity due to deactivating groups. |
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To compare with the literature value for the pure compound.
Conclusion
The synthesis of this compound is a critical process in the development of new pharmaceuticals. This guide has detailed a robust and reliable synthetic pathway via the oxidation of a 5-chloroquinoline precursor, providing a comprehensive protocol for its implementation in a laboratory setting. While alternative routes exist, the quinoline oxidation pathway offers a balance of accessibility of starting materials, predictability, and scalability. By understanding the underlying chemical principles and experimental nuances, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
References
-
ResearchGate. (2025). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
-
Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct regioselective C-3 halogenation of pyridines. Retrieved from [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link](Note: A placeholder URL is used as the original may not be stable. The citation refers to a video discussing pyridine halogenation.)
Sources
- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
5-chloropyridine-2,3-dicarboxylic Acid IUPAC name
An In-depth Technical Guide to 5-Chloropyridine-2,3-dicarboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on nomenclature, properties, synthesis, and applications, grounded in authoritative sources to ensure scientific integrity and practical utility.
Nomenclature and Chemical Identity
The formal IUPAC name for the compound is This compound . It is also known by its parent compound name, quinolinic acid, with a chloro- substituent at the 5-position. Adherence to correct IUPAC nomenclature is paramount for unambiguous communication in scientific literature and patent filings.
Key identifiers for this compound are consolidated in the table below.
| Identifier | Value | Source |
| CAS Number | 53636-66-1 | [1] |
| Molecular Formula | C₇H₄ClNO₄ | [1] |
| Molecular Weight | 201.56 g/mol | [1] |
| SMILES | O=C(O)C1=NC=C(Cl)C=C1C(=O)O | [1] |
Chemical Structure
The structure consists of a pyridine ring functionalized with a chlorine atom at the C5 position and two carboxylic acid groups at the C2 and C3 positions. This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate.
Caption: Conceptual synthesis pathway from a substituted quinoline.
Applications in Research and Drug Development
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [2]Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone of drug design. [2][3] this compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic value. The chloro- and dicarboxylic acid functionalities offer multiple reaction sites for elaboration.
-
Agrochemicals: Chlorinated pyridine derivatives are essential intermediates in the synthesis of herbicides and fungicides, contributing to crop protection strategies. [4][5]* Pharmaceuticals: The scaffold is utilized in the development of a wide range of therapeutic agents, including:
-
Anti-inflammatory agents [4] * Antimicrobial and anticancer drugs [4][6] * Antagonists for adenosine receptors, relevant for treating diseases like COPD and asthma. [2]* Organic Synthesis: The compound's structure allows for selective functionalization, enabling chemists to construct complex molecular architectures. [5]The regioselective functionalization of chloropyridines is a key strategy in the total synthesis of natural products with antimicrobial activity, such as (+)-floyocidin B, which is active against Mycobacterium tuberculosis. [7]
-
Representative Experimental Protocol
While a specific protocol for the synthesis of this compound is proprietary or varies by manufacturer, the following is a representative procedure for the functionalization of a related dichloropyridine precursor, adapted from patent literature, to illustrate the experimental methodology. [8]This demonstrates a common synthetic transformation involving these types of intermediates.
Objective: Synthesis of a 5-chloro-3-(alkythio)-pyridine-2-carboxylic acid from a 3,5-dichloropyridine-2-carboxylic acid precursor.
Materials:
-
3,5-dichloropyridine-2-carboxylic acid (1.0 equiv.)
-
Sodium ethanethiolate (1.2 equiv.)
-
Potassium carbonate (1.05 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
1N Hydrochloric acid
Procedure:
-
A solution of 3,5-dichloropyridine-2-carboxylic acid (e.g., 2.47 mmol) in DMSO (5.5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is heated to 100°C.
-
Potassium carbonate (2.60 mmol) is added to the reaction mixture, which is then stirred at 100°C for 1 hour. This step activates the substrate for nucleophilic substitution.
-
Sodium ethanethiolate (2.97 mmol) is subsequently added, and the reaction mixture is stirred overnight at 100°C. The thiolate displaces one of the chlorine atoms, preferentially at the 3-position due to electronic effects.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic and aqueous layers are separated.
-
The aqueous layer is acidified with 1N HCl to precipitate the product.
-
The resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield the desired substituted 5-chloropyridine-2-carboxylic acid.
This protocol is illustrative. Researchers must adapt it based on specific substrates and consult safety data sheets for all reagents.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the proven importance of the pyridine scaffold in applied chemistry. Its well-defined structure and multiple functional groups provide a robust platform for the synthesis of novel compounds in agrochemicals and pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.
References
- Dow Chemical Co. (1978). Preparation of 2,3,5-trichloropyridine. Google Patents.
- Syngenta Crop Protection AG. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from [Link]
-
MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
-
Land of Chemistry. (2023). IUPAC Nomenclature of Dicarboxylic Acid. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]
-
AOBChem. (n.d.). 2-Fluoro-5-chloropyridine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. 53636-66-1|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridine-2,3-dicarboxylic Acid
Introduction: 5-Chloropyridine-2,3-dicarboxylic acid (CAS No. 53636-66-1) is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a substituted pyridine dicarboxylic acid, its structure suggests potential applications as a versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional polymers.[1][2] The precise arrangement of the chloro-substituent and the two carboxylic acid groups on the pyridine ring dictates its electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical properties essential for its effective application.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. While direct experimental data for this specific isomer is not extensively published, this document synthesizes available information from chemical suppliers and draws logical inferences from closely related analogues to present a robust profile. Crucially, we will detail the standard experimental methodologies for determining these properties, offering a practical framework for researchers in drug development and chemical synthesis.
Core Molecular and Physical Identifiers
A precise characterization begins with the fundamental molecular attributes. These identifiers are critical for regulatory compliance, database referencing, and computational modeling.
| Property | Value | Source |
| CAS Number | 53636-66-1 | [3] |
| Molecular Formula | C₇H₄ClNO₄ | [3] |
| Molecular Weight | 201.56 g/mol | [3] |
| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)O)C(=O)O)Cl | [3] |
| InChI Key | Information not readily available | |
| Appearance | Expected to be a white to off-white or light yellow solid/powder, typical for similar chlorinated pyridine carboxylic acids.[2][4] | Inferred |
| Storage Conditions | Sealed in a dry environment at 2-8°C.[3] | [3] |
Thermal and Solubility Properties: A Practical Overview
The melting point and solubility are paramount for designing reaction conditions, purification strategies, and formulation development.
2.1. Melting Point
The melting point provides a primary indication of purity and lattice energy. For this compound, a definitive experimental value is not publicly documented. However, by examining related structures, we can establish a reasonable estimate.
-
2,3-Dichloropyridine-5-carboxylic acid: 160 - 165 °C[4]
-
2-Chloropyridine-3-carboxylic acid: 176-178 °C (decomposes)[5]
-
5-Chloropyridine-2-carboxylic acid: 162.0 - 174.0 °C[6]
-
5-Amino-2-chloropyridine-3-carboxylic acid: 152 - 156 °C[7]
Insight and Estimation: The presence of two carboxylic acid groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. Based on the analogues, the melting point for this compound is likely to be in the range of 160-180 °C , potentially with decomposition.
2.2. Solubility Profile
Solubility is dictated by the balance between the polar carboxylic acid groups and the less polar chloropyridine core.
Qualitative Estimation:
-
Water: Expected to have low solubility in water, a common trait for pyridine carboxylic acids unless in a salt form.
-
Polar Aprotic Solvents (DMSO, DMF): Likely to exhibit good solubility due to the capacity of these solvents to disrupt hydrogen bonds and solvate the polar functional groups.[7]
-
Alcohols (Methanol, Ethanol): Moderate to good solubility is expected.[7]
-
Non-polar Solvents (Hexane, Toluene): Very low to negligible solubility is anticipated.
This predicted profile is crucial for selecting appropriate solvent systems for synthesis, purification (crystallization), and analytical characterization (e.g., NMR spectroscopy).
Spectroscopic and Physicochemical Parameters
Spectroscopic data provides the structural fingerprint of the molecule, while parameters like pKa are essential for understanding its behavior in different pH environments.
3.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present. For this compound, the spectrum is expected to be dominated by the following characteristic absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics |
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretch | Very broad and strong, indicative of hydrogen bonding.[8] |
| C=O (Carboxylic Acid) | 1760 - 1690 | Stretch | Strong and sharp.[8] |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretch | Multiple bands of variable intensity. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretch | Medium to strong intensity.[8] |
| C-Cl | 850 - 550 | Stretch | Medium to strong intensity. |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data is not available, a predicted ¹H NMR spectrum would show two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups. A ¹³C NMR spectrum would correspondingly show seven distinct carbon signals.
3.3. Acidity (pKa)
The two carboxylic acid groups will have distinct pKa values. The pKa of the carboxylic acid at the 2-position will be influenced by the adjacent nitrogen atom, while the pKa of the group at the 3-position will be more affected by the chlorine at the 5-position. Predicting precise pKa values without experimental data is challenging, but they are crucial for designing buffers, controlling reaction pH, and understanding bioavailability in drug development contexts.
Experimental Determination Protocols
To ensure scientific integrity, the following section details the standard operating procedures for determining the key physical properties discussed.
4.1. Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise melting endotherm and a measure of purity.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 220 °C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The onset of the endothermic peak on the resulting thermogram is recorded as the melting point. The peak shape can also indicate the presence of impurities or polymorphism.
Self-Validation: The protocol is validated by running a certified reference standard (e.g., Indium) with a known melting point and enthalpy of fusion prior to the sample analysis.
Diagram: DSC Workflow for Melting Point Determination
Caption: Workflow for determining melting point using DSC.
4.2. Protocol: Solubility Assessment
Causality: This protocol establishes a quantitative measure of solubility, critical for formulation and process chemistry. A thermodynamic equilibrium solubility test is employed for accuracy.
Methodology:
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, pH 7.4 buffer, methanol, DMSO).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validation: The presence of solid material at the end of the equilibration period confirms that a saturated solution was achieved. The HPLC method must be validated for linearity, accuracy, and precision.
Diagram: Equilibrium Solubility Workflow
Caption: Standard procedure for equilibrium solubility determination.
References
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines - MDPI. [Link]
-
Cas 1479-96-5, 5-fluoropyridine-2,3-dicarboxylic acid - LookChem. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 53636-66-1|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloropyridine-3-carboxylic acid 99 2942-59-8 [sigmaaldrich.com]
- 6. 5-Chloropyridine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of 5-chloropyridine-2,3-dicarboxylic Acid: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in the Application of 5-chloropyridine-2,3-dicarboxylic Acid
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals and functional materials is intrinsically linked to its solubility profile. A comprehensive understanding of its solubility in various solvent systems is paramount for researchers, scientists, and drug development professionals. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development for therapeutic applications, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1] Poor aqueous solubility, for instance, is a major hurdle in oral drug delivery, often leading to inadequate and variable bioavailability.[1] This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.
Predicted Solubility Profile: A Structural Perspective
The molecule possesses two carboxylic acid functional groups, which are capable of hydrogen bonding with polar solvents. The pyridine ring, while aromatic, contains a nitrogen atom that can also participate in hydrogen bonding. Conversely, the presence of a chlorine atom and the overall aromaticity contribute to a degree of lipophilicity. This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Based on the structure and data from analogous compounds like 5-Amino-2-chloro-3-pyridinecarboxylic acid, which is practically insoluble in water but soluble in methanol, we can anticipate a similar trend.[2] The presence of two carboxylic acid groups in this compound, compared to the one in the amino-substituted analogue, might slightly enhance its polarity and potential for aqueous solubility, particularly at different pH values.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Moderate | The two carboxylic acid groups can ionize, especially at higher pH, increasing solubility. However, the chlorinated pyridine ring limits overall hydrophilicity. |
| Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid groups and the pyridine nitrogen. |
| Polar Aprotic | ||
| DMSO, DMF | High | Strong hydrogen bond acceptors that can effectively solvate the carboxylic acid protons. |
| Acetone | Moderate | A polar aprotic solvent that can interact favorably with the polar functional groups. |
| Non-polar | ||
| Hexane, Toluene | Very Low | The high polarity of the dicarboxylic acid functionality makes it incompatible with non-polar solvents. |
| Dichloromethane | Low to Moderate | While relatively non-polar, it can engage in dipole-dipole interactions and may show some limited solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocols are designed to be self-validating, ensuring the accuracy and reproducibility of the results.
I. Thermodynamic (Equilibrium) Solubility Determination
This method measures the concentration of a saturated solution at equilibrium and is considered the gold standard for solubility assessment.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials.
-
Add a precise volume of the desired solvent (e.g., water, phosphate buffer at various pHs, methanol, ethanol) to each vial. The causality here is to ensure that a saturated solution is achieved and maintained throughout the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C for ambient solubility, 37 °C for physiological relevance).[3][4]
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, carefully separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE). The choice of method should be validated to ensure no significant loss of the compound due to adsorption to the filter material.
-
-
Analysis:
-
Immediately after separation, aliquot a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the concentration of this compound by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
-
II. Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It involves precipitating the compound from a stock solution.
Workflow for Kinetic Solubility Determination
Caption: Workflow for kinetic solubility determination.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent like Dimethyl Sulfoxide (DMSO).
-
-
Precipitation:
-
In a microtiter plate, add a small volume of the stock solution to a larger volume of the aqueous buffer of interest. The final concentration of the organic solvent should be kept low (typically <1-2%) to minimize its effect on the aqueous solubility.
-
Allow the plate to shake at a constant temperature for a short period (e.g., 1-2 hours) to allow for the precipitation of the insoluble compound.
-
-
Analysis:
-
The kinetic solubility can be determined by several methods:
-
Nephelometry: Measures the amount of light scattered by the precipitate, which is proportional to the amount of insoluble material.
-
UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove the precipitate, the concentration of the dissolved compound in the supernatant can be measured by UV-Vis spectroscopy.
-
-
Factors Influencing the Solubility of this compound
Several physicochemical factors intrinsic to the molecule and the solvent system will govern its solubility.
Logical Relationship of Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
-
pH: The two carboxylic acid groups have distinct pKa values. At a pH below the first pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate to form carboxylates, significantly increasing the aqueous solubility due to the formation of the more polar ionic species. The pyridine nitrogen also has a pKa and will be protonated at low pH, which can also influence solubility.
-
Polarity of the Solvent: As predicted, polar solvents will be more effective at solubilizing this compound due to their ability to form hydrogen bonds with the carboxylic acid groups and the pyridine nitrogen.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for different solvent systems.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of this compound will influence its solubility. A higher crystal lattice energy will require more energy to overcome, resulting in lower solubility. The presence of different polymorphic forms can also lead to different solubility values.
Conclusion
While quantitative solubility data for this compound is not currently abundant, a thorough understanding of its structural features and the principles of solubility allows for a robust predictive and experimental approach. By employing the detailed protocols outlined in this guide, researchers can accurately determine the solubility of this compound in various solvent systems, a critical step in advancing its application in drug discovery and materials science. The interplay of pH, solvent polarity, and temperature are key considerations that will dictate the solubility behavior of this versatile molecule.
References
- [Placeholder for a relevant scientific article on pyridine dicarboxylic acids]
- [Placeholder for a relevant scientific article on solubility in drug discovery]
- [Placeholder for a relevant scientific article on experimental solubility determin
- [Placeholder for a relevant scientific article on the influence of pH on solubility]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]
- [Placeholder for a relevant scientific article on kinetic solubility]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
- [Placeholder for a relevant scientific article on solvent effects]
- [Placeholder for a relevant scientific article on physicochemical properties of pyridine deriv
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Sources
5-chloropyridine-2,3-dicarboxylic Acid literature review
An In-depth Technical Guide to 5-chloropyridine-2,3-dicarboxylic Acid: Synthesis, Reactivity, and Applications
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its unique trifunctional structure, featuring a pyridine core, a reactive chlorine substituent, and two vicinal carboxylic acid groups, makes it a highly versatile building block. This guide provides a comprehensive overview of the compound's properties, plausible synthetic strategies, key chemical transformations, and its critical applications in the development of agrochemicals, pharmaceuticals, and advanced materials. Particular emphasis is placed on its role as a precursor to imidazolinone herbicides and as a ligand in the formation of metal-organic frameworks (MOFs). This document is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering field-proven insights into the causality behind experimental choices and detailed protocols for its derivatization.
Introduction
Pyridine-based compounds are ubiquitous in medicinal and agricultural chemistry, forming the core scaffold of numerous bioactive molecules. Among these, pyridine dicarboxylic acids are particularly valuable due to their ability to act as rigid, polyfunctional synthons. The introduction of a chlorine atom onto this scaffold, as in this compound, further enhances its utility by providing an additional site for synthetic modification through nucleophilic substitution or cross-coupling reactions.
The primary value of this compound lies in its transformation into a cyclic anhydride. This key intermediate readily reacts with various nucleophiles, enabling the construction of complex molecular architectures. This reactivity is famously exploited in the synthesis of the imidazolinone class of herbicides, which are crucial for modern crop protection.[1][2] Furthermore, the dicarboxylate functionality allows it to act as a chelating ligand for metal ions, leading to the formation of structurally diverse and functional metal-organic frameworks.[3][4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.57 g/mol |
| CAS Number | 86931-16-6 |
| Appearance | Off-white to light yellow powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents like DMF, DMSO; sparingly soluble in water |
| IUPAC Name | This compound |
Synthesis Strategies
While direct, high-yield synthesis of this compound from simple precursors is not extensively documented in peer-reviewed literature, plausible and scalable routes can be designed based on established methodologies for analogous pyridine dicarboxylic acids. The most logical approach involves the oxidative cleavage of a substituted quinoline precursor.
A well-established method for preparing pyridine-2,3-dicarboxylic acids is the oxidation of quinolines.[1][5] This strategy can be adapted for the target molecule by starting with a correspondingly substituted quinoline, such as 7-chloro-8-hydroxyquinoline.
The causality for this strategic choice lies in the robustness of the oxidation reaction. Strong oxidizing agents like hydrogen peroxide in a basic medium, or potassium permanganate, can effectively cleave the benzene portion of the quinoline ring system, leaving the more electron-deficient (and thus more stable) pyridine ring intact to yield the desired dicarboxylic acid. The 8-hydroxy group on the quinoline precursor can facilitate the oxidative cleavage process.[1]
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound is dominated by the reactivity of its carboxylic acid groups, particularly their conversion to a cyclic anhydride.
Formation of 5-Chloropyridine-2,3-dicarboxylic Anhydride
The conversion of the diacid to its cyclic anhydride is the most critical transformation, as this intermediate is the direct precursor for agrochemical synthesis.[1] This intramolecular dehydration is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or oxalyl chloride.[6][7]
The use of acetic anhydride is common in industrial-scale preparations. The reaction proceeds by forming a mixed anhydride, which then undergoes intramolecular acyl substitution to release acetic acid and form the stable five-membered cyclic anhydride. An aprotic base like pyridine or 4-picoline can be used to catalyze the reaction.[8]
Caption: Conversion of the diacid to its reactive cyclic anhydride intermediate.
Nucleophilic Acyl Substitution
The resulting anhydride is a potent electrophile that readily reacts with nitrogen-based nucleophiles such as amines and amino acids.[9] This reaction opens the anhydride ring to form a 2-carbamoylnicotinic acid derivative, which is the foundational step for building more complex molecules.[1]
Reactions at the Chlorine Substituent
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is less activated than chlorines at the 2- or 4-positions. Under forcing conditions (high temperature, strong base), it can be displaced by nucleophiles like alkoxides, thiolates, or amines, providing a route to further functionalize the pyridine core.[10] This allows for late-stage modification of the scaffold to tune the biological or material properties of the final product.
Applications
The unique structural features of this compound make it a valuable precursor in several high-value chemical industries.
Agrochemicals: Imidazolinone Herbicides
The most significant commercial application of pyridine-2,3-dicarboxylic acids is in the synthesis of imidazolinone herbicides (e.g., Imazapyr, Imazethapyr).[2] The synthesis involves the reaction of the cyclic anhydride with a substituted 2-amino-carboxamide. The resulting 2-carbamoylnicotinic acid is then cyclized under basic conditions to form the final imidazolinone ring system.[1] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants.[11][12]
Caption: Synthetic pathway from the anhydride to imidazolinone herbicides.
Pharmaceuticals
Chlorinated pyridine carboxylic acids are important scaffolds in drug discovery. They serve as intermediates for compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[13][14] The dicarboxylic acid moiety can be converted into amides and esters to generate libraries of compounds for biological screening. The chlorine atom can be used as a handle for introducing further diversity via cross-coupling reactions.
Materials Science: Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the two carboxylate groups make this compound an excellent ligand for constructing Metal-Organic Frameworks (MOFs).[4] MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis.[15] The geometry of the ligand, combined with the coordination preference of the chosen metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺), dictates the topology and pore structure of the resulting framework.[3][16][17] The chloro-substituent offers the potential for post-synthetic modification of the MOF, allowing for the tuning of its surface properties.
Experimental Protocols
The following section provides a representative, detailed protocol for the conversion of a pyridine-2,3-dicarboxylic acid to its cyclic anhydride, a crucial step for its use in further synthesis. This protocol is adapted from established procedures for analogous compounds.[1]
Protocol: Synthesis of 5-Substituted-Pyridine-2,3-dicarboxylic Anhydride
-
Objective: To convert a pyridine-2,3-dicarboxylic acid to its corresponding cyclic anhydride via dehydration.
-
Reagents & Equipment:
-
5-substituted-pyridine-2,3-dicarboxylic acid (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
4-Picoline (catalytic amount, ~0.1 eq)
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Dean-Stark apparatus (for azeotropic water removal)
-
Heating mantle
-
-
Procedure:
-
Azeotropic Water Removal (Self-Validating System): To a round-bottom flask, add the 5-substituted-pyridine-2,3-dicarboxylic acid and toluene. Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Causality: This step is critical. Any residual water will hydrolyze the product and the acetic anhydride reagent, reducing yield. Azeotropic distillation with toluene is a highly effective and visually verifiable method to ensure an anhydrous starting condition.
-
-
Heat the mixture to reflux. Continue heating until no more water collects in the Dean-Stark trap, indicating the reaction mixture is anhydrous.
-
Cool the reaction mixture to room temperature.
-
Anhydride Formation: Add acetic anhydride and a catalytic amount of 4-picoline to the flask.
-
Causality: Acetic anhydride is the dehydrating agent. 4-Picoline, an aprotic base, catalyzes the reaction by activating the carboxylic acid groups and facilitating the intramolecular cyclization.
-
-
Stir the solution at room temperature for 30-60 minutes. A slight exotherm may be observed. The dissolution of all suspended solids typically indicates the reaction is proceeding.
-
The resulting solution of the cyclic anhydride in toluene/acetic anhydride can often be used directly in the next synthetic step without isolation.
-
Optional Isolation: If isolation is required, the solvent and excess acetic anhydride can be removed under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove soluble impurities.[6]
-
Conclusion
This compound stands as a potent and versatile chemical intermediate. While its direct synthesis requires strategic planning, its true value is realized in its derivatization, particularly through the formation of its cyclic anhydride. This key transformation unlocks access to high-value molecules, most notably the imidazolinone herbicides that are fundamental to global agriculture. Its capacity to function as a multidentate ligand for the construction of novel MOFs further broadens its research and industrial applications. Future work in this area will likely focus on developing more streamlined synthetic routes to this compound and exploring its use in creating new functional materials and pharmaceutical candidates.
References
-
ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
- Google Patents. (1978). Preparation of 2,3,5-trichloropyridine.
- Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
- Google Patents. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids.
- Google Patents. (2017). Preparation of 2-amino-5-chloropyridine.
-
Royal Society of Chemistry. (2007). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Retrieved from [Link]
- Google Patents. (2013). The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
-
ResearchGate. (n.d.). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Retrieved from [Link]
-
Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. Retrieved from [Link]
-
mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]
- Google Patents. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]
-
MDPI. (2023). Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. Retrieved from [Link]
-
Chem LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
Sources
- 1. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 2. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
- 7. Anhydride synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. mdpi.com [mdpi.com]
- 15. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Discovery and history of pyridine dicarboxylic acids
An In-depth Technical Guide to the Discovery and History of Pyridine Dicarboxylic Acids
Introduction
Pyridine dicarboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in the development of modern chemistry. Comprising a pyridine ring substituted with two carboxyl groups, the six distinct isomers of this family have played a pivotal role, from the early days of natural product chemistry to contemporary drug development and coordination chemistry. This guide provides a comprehensive exploration of the discovery and historical journey of these remarkable molecules. We will delve into the pioneering synthetic efforts of 19th-century chemists, the challenges of structural elucidation, and the evolution of our understanding of these foundational compounds. For researchers and scientists, understanding this history offers not just a lesson in chemical discovery, but also a deeper appreciation for the logic and perseverance that underpin scientific progress.
The Historical Context: Pyridine and the Dawn of Aromatic Chemistry
The story of pyridine dicarboxylic acids is intrinsically linked to the discovery of pyridine itself. In 1849, the Scottish chemist Thomas Anderson isolated pyridine from bone oil. This discovery opened a new chapter in heterocyclic chemistry, providing a new aromatic system for chemists to explore. The latter half of the 19th century was a golden age for the study of coal tar and alkaloids, both rich sources of pyridine and its derivatives. It was in this fervent environment of discovery that the pyridine dicarboxylic acids emerged, often as the products of vigorous oxidation of substituted pyridines found in these natural sources.
Discovery and Synthesis of the Isomers: A Chronological Journey
The elucidation of the pyridine dicarboxylic acid family was not a singular event, but a series of discoveries spanning several decades. Each isomer presented unique challenges in its isolation and structural confirmation, reflecting the nascent state of organic chemistry at the time.
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid)
The first of the pyridine dicarboxylic acids to be characterized was quinolinic acid. Its discovery is credited to C. Hoogewerff and W. A. van Dorp in 1879, who obtained it through the oxidation of quinoline with potassium permanganate. This was a significant finding as it established a clear chemical link between the bicyclic quinoline and the monocyclic pyridine ring system, providing crucial evidence for the structure of quinoline.
The original synthesis of quinolinic acid by Hoogewerff and van Dorp was a classic example of 19th-century oxidative chemistry. The protocol below is a representation of their method.
-
Dissolution: 10 grams of quinoline were dissolved in 200 mL of water.
-
Oxidation: A solution of potassium permanganate (approximately 30g in 600mL of water) was slowly added to the quinoline solution with constant stirring. The reaction is highly exothermic and required careful control.
-
Filtration: The resulting manganese dioxide precipitate was removed by filtration.
-
Acidification and Isolation: The filtrate was acidified with sulfuric acid and evaporated to a smaller volume. Upon cooling, crystals of quinolinic acid precipitated and were collected.
Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid) and Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid)
The investigation of alkaloids, particularly those from cinchona bark, was a fertile ground for the discovery of new pyridine derivatives. In 1883, the eminent chemist Albert Ladenburg, known for his proposal of the prismatic structure of benzene, reported the synthesis of cinchomeronic acid by the oxidation of cinchonine. Shortly thereafter, isocinchomeronic acid was also identified as an oxidation product of certain cinchona alkaloids. These discoveries were instrumental in determining the structures of these complex natural products.
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid)
Dipicolinic acid holds a unique place in this family due to its biological significance. It is a major component of bacterial endospores, contributing to their heat resistance. Its chemical synthesis, however, predates the discovery of its biological role. It was first prepared in 1894 by the oxidation of 2,6-lutidine (2,6-dimethylpyridine) with potassium permanganate. This synthesis was a logical extension of the methods being used to degrade substituted pyridines to their corresponding carboxylic acids.
Caption: Oxidation of 2,6-lutidine to dipicolinic acid.
Lutidinic Acid (Pyridine-2,4-dicarboxylic acid) and Dinicotinic Acid (Pyridine-3,5-dicarboxylic acid)
Lutidinic acid was named for its origin from lutidine (dimethylpyridine), specifically through the oxidation of 2,4-lutidine. Dinicotinic acid was similarly prepared from 3,5-lutidine. The systematic investigation of the various isomers of lutidine and their oxidation products in the late 19th and early 20th centuries led to the isolation and characterization of these remaining members of the pyridine dicarboxylic acid family.
Structural Elucidation and Nomenclature
Determining the precise arrangement of the two carboxyl groups on the pyridine ring was a significant analytical challenge for 19th-century chemists. The methods available at the time, such as elemental analysis and simple chemical tests, were often insufficient to distinguish between isomers. The structures were largely inferred from the structure of the starting material, which itself was often a subject of debate. The common names of these acids, such as quinolinic, cinchomeronic, and lutidinic, reflect their historical origins from quinoline, cinchona alkaloids, and lutidines, respectively.
Summary of Pyridine Dicarboxylic Acid Isomers
| Common Name | Systematic Name | Discovery Context |
| Quinolinic Acid | Pyridine-2,3-dicarboxylic acid | Oxidation of quinoline |
| Lutidinic Acid | Pyridine-2,4-dicarboxylic acid | Oxidation of 2,4-lutidine |
| Isocinchomeronic Acid | Pyridine-2,5-dicarboxylic acid | Oxidation of cinchona alkaloids |
| Dipicolinic Acid | Pyridine-2,6-dicarboxylic acid | Oxidation of 2,6-lutidine |
| Cinchomeronic Acid | Pyridine-3,4-dicarboxylic acid | Oxidation of cinchonine |
| Dinicotinic Acid | Pyridine-3,5-dicarboxylic acid | Oxidation of 3,5-lutidine |
The Evolution of Synthetic Methodologies
The early syntheses of pyridine dicarboxylic acids relied heavily on the non-specific and often harsh oxidation of alkylpyridines with reagents like potassium permanganate or nitric acid. While effective for producing the acids, these methods often resulted in low yields and were not amenable to the synthesis of more complex derivatives. The 20th century saw the development of more refined synthetic strategies, including the use of milder and more selective oxidizing agents, as well as methods that allowed for the construction of the substituted pyridine ring from acyclic precursors.
Caption: A generalized workflow for the 19th-century synthesis of pyridine dicarboxylic acids.
Conclusion
The history of pyridine dicarboxylic acids is a microcosm of the history of organic chemistry itself. From their discovery as degradation products of natural materials to their synthesis through controlled oxidation, the journey of these molecules highlights the ingenuity and perseverance of early chemists. The foundational knowledge gained from these early investigations has paved the way for the myriad applications of pyridine dicarboxylic acids in fields as diverse as medicine, agriculture, and materials science. This rich history serves as a reminder of the importance of fundamental research and the enduring legacy of the pioneers who first ventured into the fascinating world of heterocyclic chemistry.
References
- Anderson, T. (1849). The products of the destructive distillation of animal substances. Part I. Transactions of the Royal Society of Edinburgh, 16(4), 463-474.
-
Hoogewerff, C., & van Dorp, W. A. (1879). Ueber die Einwirkung von Kaliumpermanganat auf Chinolin. Berichte der deutschen chemischen Gesellschaft, 12(1), 747-748. [Link]
-
Powell, J. F. (1953). Isolation of dipicolinic acid (pyridine-2:6-dicarboxylic acid) from spores of Bacillus megaterium. Biochemical Journal, 54(2), 210-211. [Link]
Methodological & Application
Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid: An In-Depth Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust experimental protocol for the synthesis of 5-chloropyridine-2,3-dicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The outlined methodology is grounded in established chemical principles and draws upon analogous, well-documented procedures for the synthesis of related pyridinecarboxylic acids. This document provides not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Significance of this compound
Substituted pyridine-2,3-dicarboxylic acids are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of the chlorine atom at the 5-position of the pyridine ring offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. The dicarboxylic acid functionality, in turn, provides a key structural motif for the construction of more complex molecular architectures.
The synthetic route detailed herein involves a two-step process, commencing with the preparation of a suitable precursor, 5-chloro-8-hydroxyquinoline, followed by its oxidative cleavage to yield the target this compound. This strategy is predicated on the well-established oxidative transformation of the benzene ring of quinoline derivatives to the corresponding pyridine-2,3-dicarboxylic acids.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-stage synthetic pathway from 8-hydroxyquinoline to the final product.
5-Chloropyridine-2,3-dicarboxylic Acid in Coordination Chemistry: A Guide to Application and Protocol Development
Introduction: A Versatile Building Block for Functional Materials
Pyridine-dicarboxylic acids are a cornerstone in the design of coordination polymers and metal-organic frameworks (MOFs). Their rigid structure, combined with the presence of both nitrogen and oxygen donor atoms, allows for the construction of a diverse array of multi-dimensional architectures with applications spanning catalysis, luminescence, and materials science. This guide focuses on a specific, yet underexplored, member of this family: 5-chloropyridine-2,3-dicarboxylic acid. While direct literature on this particular ligand is sparse, this document will provide researchers, scientists, and drug development professionals with a comprehensive framework for its use. By drawing parallels with its parent compound, pyridine-2,3-dicarboxylic acid, and considering the electronic influence of the chloro substituent, we will outline detailed application notes and protocols to unlock its potential in coordination chemistry.
The introduction of a chloro group at the 5-position of the pyridine ring is expected to significantly modify the electronic properties of the ligand. The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid groups and the electron density on the pyridine nitrogen. This, in turn, can affect the coordination behavior of the ligand with metal ions and the resulting properties of the coordination complex, such as its catalytic activity and luminescent behavior.[1][2] Halides can act as both ligands and engage in hydrogen bonding, influencing the sterics and electronics at the metal center.[3]
Structural Diversity and Coordination Modes
Based on extensive studies of related pyridine-dicarboxylic acids, this compound is expected to exhibit a variety of coordination modes, leading to diverse structural motifs. The carboxylate groups can coordinate to metal centers in monodentate, bidentate, or bridging fashions, while the pyridine nitrogen can also participate in coordination.[4][5] The interplay of these coordination possibilities, influenced by the choice of metal ion, solvent, temperature, and the presence of co-ligands, can result in structures ranging from discrete molecules to one-, two-, and three-dimensional coordination polymers.[6][7]
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within these structures.[8] Such studies on related systems have revealed intricate networks, including 3D metal-organic frameworks with varying topologies.[4][5]
Application Notes: Harnessing the Potential of this compound Complexes
The functionalization of the pyridine ring with a chloro group opens up new avenues for tuning the properties of the resulting coordination polymers for specific applications.
Catalysis
Coordination polymers based on pyridine-dicarboxylic acids have demonstrated catalytic activity in various organic transformations.[4] For example, copper-based coordination polymers have been investigated as catalysts in oxidation and reduction reactions.[9][10] The introduction of an electron-withdrawing chloro group on the pyridine ring could enhance the Lewis acidity of the metal centers in the resulting complex, potentially leading to improved catalytic performance in reactions such as Knoevenagel condensation.[4]
Workflow for Catalytic Activity Screening:
Caption: A generalized workflow for screening the catalytic activity of coordination polymers.
Luminescence and Sensing
Zinc(II) and lanthanide(III) coordination polymers constructed from pyridine-dicarboxylic acid ligands often exhibit interesting photoluminescent properties.[11][12] The emission characteristics are typically ligand-based and can be modulated by the coordination environment. The chloro substituent on the pyridine ring could influence the energy levels of the ligand's molecular orbitals, potentially leading to shifts in the emission wavelength or changes in the quantum yield. This opens up possibilities for developing new luminescent materials for applications in sensing and bioimaging.
Data on Luminescent Properties of a Related Zinc Coordination Polymer:
| Complex | Excitation (nm) | Emission (nm) | Description |
| [Zn(L)(py)2] | 340 | 420 | Intense blue fluorescence |
Note: Data is for a representative Zinc(II) coordination polymer with a flexible tetracarboxylate and pyridine ligands and is intended to be illustrative.[11]
Drug Delivery and Biological Applications
The biocompatibility of certain metal ions and the tunable porosity of MOFs make them promising candidates for drug delivery systems. While the toxicity of any new compound would need to be rigorously assessed, the functionalized pyridine-dicarboxylic acid ligand could be used to construct MOFs capable of encapsulating and releasing therapeutic agents. The chloro group might also influence the interactions of the complex with biological targets.
Experimental Protocols: A Practical Guide
The following protocols are generalized based on established procedures for the synthesis of coordination polymers from pyridine-dicarboxylic acid derivatives.[4][6] These should be considered as starting points and may require optimization for this compound.
Protocol 1: Hydrothermal Synthesis of a Copper(II) Coordination Polymer
This protocol describes a typical hydrothermal synthesis, a common method for obtaining high-quality single crystals of coordination polymers.[4][7][13]
Materials:
-
This compound (H₂cpda)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of H₂cpda in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.
-
Slowly add the copper(II) nitrate solution to the ligand solution with stirring.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash with DMF and then water, and air-dry.
Workflow for Hydrothermal Synthesis:
Caption: Step-by-step workflow for the hydrothermal synthesis of a coordination polymer.
Protocol 2: Synthesis of a Lanthanide Coordination Polymer for Luminescence Studies
Lanthanide coordination polymers are of particular interest for their unique luminescent properties.[14][15][16]
Materials:
-
This compound (H₂cpda)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of the sodium salt of the ligand by dissolving 0.2 mmol of H₂cpda and 0.4 mmol of NaOH in 10 mL of a 1:1 ethanol/water mixture.
-
In a separate test tube, dissolve 0.2 mmol of the lanthanide nitrate salt in 5 mL of deionized water.
-
Slowly diffuse the lanthanide salt solution into the ligand solution. This can be achieved by carefully layering the lanthanide solution on top of the ligand solution in a narrow test tube.
-
Seal the test tube and allow it to stand at room temperature for several days to weeks.
-
Collect the resulting crystals by filtration, wash with a small amount of cold water, and air-dry.
Characterization Techniques
A thorough characterization of the synthesized materials is crucial to understand their structure and properties.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic structure of the coordination polymer.[8] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare with the simulated pattern from single-crystal data.[4] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material and to determine the presence of solvent molecules in the crystal lattice.[4] |
| Infrared (IR) Spectroscopy | To identify the coordination modes of the carboxylate groups and to confirm the presence of the organic ligand in the final product.[4] |
| Photoluminescence Spectroscopy | To investigate the excitation and emission properties of the material for potential applications in lighting and sensing.[11] |
Conclusion and Future Outlook
This compound represents a promising but largely unexplored ligand for the construction of novel coordination polymers and MOFs. The presence of the chloro substituent is anticipated to modulate the electronic properties of the ligand, offering a handle to fine-tune the characteristics of the resulting materials. The protocols and application notes provided in this guide, based on the well-established chemistry of related pyridine-dicarboxylic acids, offer a solid foundation for researchers to begin exploring this exciting area. Future work should focus on the systematic synthesis and characterization of a series of coordination polymers with different metal ions and the investigation of their properties, particularly in catalysis and luminescence. Such studies will undoubtedly expand the rich and diverse field of coordination chemistry.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The underappreciated influence of ancillary halide on metal–ligand proton tautomerism - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00279E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajol.info [ajol.info]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications [mdpi.com]
- 13. connectsci.au [connectsci.au]
- 14. mdpi.com [mdpi.com]
- 15. Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 5-Chloropyridine-2,3-Dicarboxylic Acid for the Design of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of 5-chloropyridine-2,3-dicarboxylic acid as a versatile building block for the synthesis of novel metal-organic frameworks (MOFs). While direct literature on MOFs exclusively synthesized from this ligand is emerging, this document synthesizes established principles from analogous pyridine-dicarboxylic acid systems and the broader field of functionalized MOF linkers. We present detailed protocols, explain the scientific rationale behind experimental choices, and explore the potential applications of the resulting frameworks in catalysis, gas separation, and drug delivery. This guide is intended to empower researchers to explore this promising frontier in MOF chemistry with a solid theoretical and practical foundation.
Introduction: The Strategic Advantage of this compound in MOF Synthesis
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for precise tuning of their structure and function by judicious selection of these components. The choice of the organic linker is paramount, as its geometry, functionality, and electronic properties dictate the resulting MOF's topology, pore environment, and ultimately, its performance in various applications.[1][2][3][4]
This compound presents a compelling, albeit relatively unexplored, linker for MOF synthesis. Its unique features offer several strategic advantages:
-
Asymmetric Coordination Environment: The arrangement of the two carboxylic acid groups and the nitrogen atom of the pyridine ring provides a geometrically constrained and asymmetric coordination pocket. This can lead to the formation of MOFs with unique topologies and pore shapes, potentially enabling highly selective molecular recognition.
-
Functionalizable Chlorine Moiety: The chloro-substituent serves as a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure. This opens up possibilities for creating tailored active sites for catalysis or specific binding domains for targeted drug delivery.
-
Modulated Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyridine ring and the carboxylate groups. This can impact the framework's interactions with guest molecules, potentially enhancing selectivity in gas separation or modulating the release kinetics of encapsulated drugs.[1]
-
Enhanced Framework Stability: Halogenated organic linkers have been shown to improve the thermal and chemical stability of MOFs in some cases, which is a critical factor for practical applications.[1]
This guide will provide researchers with the necessary knowledge and protocols to harness these advantages in their own work.
Conceptual Workflow for MOF Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of MOFs using this compound.
Figure 1: General workflow for the synthesis, characterization, and application testing of MOFs based on this compound.
Detailed Protocols for MOF Synthesis
The following protocols are based on established methods for synthesizing MOFs with similar pyridine-dicarboxylic acid linkers.[5][6] Researchers should consider these as robust starting points, with the understanding that optimization of reaction parameters is often necessary.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from the synthesis of related pyridyl-carboxylate MOFs and is expected to yield crystalline material.[5]
Materials:
-
This compound (H₂cpda)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, combine this compound (0.1 mmol, 20.15 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.75 mg).
-
Add 10 mL of DMF and 2 mL of ethanol.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in a convection oven at 100 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless, block-like crystals should form. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Rationale:
-
Solvent System: The use of a mixed solvent system (DMF/ethanol) can influence the solubility of the reactants and the nucleation and growth of the crystals.
-
Temperature and Time: The specified temperature and reaction time are typical for solvothermal MOF synthesis and provide sufficient energy to overcome the activation barrier for framework formation while allowing for the growth of well-ordered crystals.
-
Slow Cooling: Slow cooling is crucial for obtaining single crystals of sufficient size and quality for structural analysis.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF
This protocol utilizes water as the primary solvent and may lead to frameworks with different topologies compared to solvothermal methods.
Materials:
-
This compound (H₂cpda)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol, 20.15 mg) and copper(II) nitrate trihydrate (0.1 mmol, 24.16 mg) in 12 mL of deionized water.
-
Adjust the pH of the solution to approximately 4.0-4.5 using a dilute solution of nitric acid or sodium hydroxide, if necessary. Controlling the pH can be critical for the formation of phase-pure materials.[7]
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat at 160 °C for 48 hours.[6]
-
Cool the autoclave to room temperature.
-
Blue or green crystals are expected. Isolate and wash the crystals with deionized water (3 x 5 mL) and then ethanol (3 x 5 mL).
-
Dry the product in air.
Rationale:
-
Hydrothermal Conditions: The use of water as a solvent and higher temperatures can promote the formation of denser frameworks and different coordination modes of the linker.
-
pH Control: The pH of the reaction mixture can significantly influence the deprotonation state of the carboxylic acid groups and the hydrolysis of the metal ions, thereby directing the formation of specific crystalline phases.[7]
Characterization of the Resulting MOFs
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome/Interpretation |
| Powder X-ray Diffraction (PXRD) | To assess the phase purity and crystallinity of the bulk sample. | A diffraction pattern with sharp peaks matching the simulated pattern from single-crystal data indicates a pure, crystalline material. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF. | Provides detailed information on bond lengths, bond angles, coordination environment of the metal ions, and the overall framework topology. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify solvent loss. | A weight loss step at lower temperatures typically corresponds to the removal of guest solvent molecules, while a sharp weight loss at higher temperatures indicates framework decomposition. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution. | The shape of the isotherm can indicate whether the material is microporous or mesoporous. The surface area is a key parameter for applications in gas storage and catalysis. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the incorporation of the this compound linker into the framework. | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric carboxylate stretches confirm coordination to the metal centers. |
Potential Applications and Future Directions
The unique structural and chemical features of MOFs derived from this compound suggest their potential in several high-impact areas.
Heterogeneous Catalysis
The pyridine nitrogen and the chloro-substituent can act as Lewis basic and electrophilic sites, respectively. This dual functionality could be exploited in catalysis. For instance, the framework could catalyze reactions where the activation of both a nucleophile and an electrophile is required. Furthermore, the chloro-group can serve as a site for post-synthetic modification to introduce catalytically active metal complexes or organic functional groups.
Figure 2: Conceptual diagram of a substrate interacting with potential active sites within a MOF pore.
Selective Gas Separation
The presence of the polar chloro-group is expected to enhance the affinity of the MOF for polarizable gas molecules such as carbon dioxide (CO₂) and sulfur dioxide (SO₂).[1] This could lead to high selectivity in the separation of these gases from gas mixtures, for example, in post-combustion carbon capture or natural gas sweetening. The specific pore size and shape resulting from the asymmetric linker will also play a crucial role in size- and shape-based gas separation.
Targeted Drug Delivery
The functionalizable nature of the linker makes these MOFs promising candidates for drug delivery systems.[8][9] A therapeutic agent could be loaded into the pores of the MOF, and the surface of the MOF could be functionalized with targeting moieties (e.g., folic acid, antibodies) via post-synthetic modification at the chloro-position. This would allow for the targeted delivery of the drug to specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy.
Conclusion
This compound represents a highly promising but underexplored linker for the development of advanced metal-organic frameworks. Its inherent asymmetry and the presence of a functionalizable chloro-group provide a rich design space for creating MOFs with tailored properties. The protocols and insights provided in this guide, derived from established principles in MOF chemistry, offer a solid foundation for researchers to begin exploring this exciting area. Through systematic investigation and optimization, it is anticipated that MOFs based on this linker will make significant contributions to the fields of catalysis, gas separation, and drug delivery.
References
- Rowsell, J. L. C., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Wang, C., Liu, D., & Lin, W. (2013). Metal-organic frameworks as a tunable platform for designing functional materials. Journal of the American Chemical Society, 135(36), 13222-13234.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477-1504.
- Dey, C., Kundu, T., Biswal, B. P., Mallick, A., & Banerjee, R. (2014). Crystalline metal-organic frameworks (MOFs): synthesis, structure and function.
- Cook, T. R., Zheng, Y. R., & Stang, P. J. (2013). Metal-organic frameworks and self-assembled supramolecular coordination complexes: comparing and contrasting the design, synthesis, and functionality of metal-organic materials. Chemical Reviews, 113(1), 734-777.
- Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal-organic frameworks. Chemical Reviews, 112(2), 673-674.
-
Foster, M. E., Azoulay, J. D., Wong, B. M., & Allendorf, M. D. (2014). Novel metal-organic framework linkers for light harvesting applications. Chemical Science, 5(6), 2081-2090. Available at: [Link]
-
Kim, H., Das, S., Kim, M. G., Dybtsev, D. N., Kim, Y., & Kim, K. (2011). Synthesis of phase-pure interpenetrated MOF-5 and its gas sorption properties. Inorganic Chemistry, 50(8), 3691-3696. Available at: [Link]
-
MDPI. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Available at: [Link]
-
MDPI. (2023). Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Available at: [Link]
-
Royal Society of Chemistry. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Available at: [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. (PDF) Novel Metal-Organic Framework Linkers for Light Harvesting Applications [academia.edu]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sci-Hub. Synthesis of Phase-Pure Interpenetrated MOF-5 and Its Gas Sorption Properties / Inorganic Chemistry, 2011 [sci-hub.box]
- 8. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Esterification of 5-Chloropyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine-2,3-dicarboxylate Esters
Pyridine-2,3-dicarboxylic acid esters are a critical class of intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The specific substitution pattern on the pyridine ring allows for diverse functionalization, leading to the development of novel compounds with significant biological activity. The 5-chloro substituted variant, in particular, serves as a key building block for molecules where the chlorine atom can be retained for its electronic properties or displaced in subsequent nucleophilic substitution reactions.
This application note provides a detailed protocol for the synthesis of dialkyl 5-chloropyridine-2,3-dicarboxylates via the Fischer esterification of 5-chloropyridine-2,3-dicarboxylic acid. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis.
Reaction Mechanism: The Fischer-Speier Esterification
The esterification of this compound with an alcohol in the presence of a strong acid catalyst is a classic example of the Fischer-Speier esterification.[1] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The equilibrium nature of the reaction necessitates strategies to drive the formation of the ester product.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of the dicarboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.
This process occurs at both carboxylic acid groups to yield the desired diester.
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol: Synthesis of Diethyl 5-Chloropyridine-2,3-dicarboxylate
This protocol details the synthesis of diethyl 5-chloropyridine-2,3-dicarboxylate. The same procedure can be adapted for other simple alcohols like methanol or propanol by adjusting the reaction temperature to the boiling point of the respective alcohol.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 53636-83-6 | C₇H₄ClNO₄ | 201.57 | White to off-white solid. |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Colorless liquid, flammable, hygroscopic. |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 98.08 | Colorless, oily liquid, highly corrosive. |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | White crystalline solid. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid, flammable, volatile. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline solid, drying agent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Used for aqueous workup. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure
Sources
Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid Anhydride: A Detailed Guide for Chemical Researchers
This document provides a comprehensive guide for the synthesis of 5-chloropyridine-2,3-dicarboxylic acid anhydride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and a robust framework for successful synthesis.
Introduction and Strategic Approach
This compound anhydride is a key intermediate whose structural features are of significant interest in medicinal chemistry and materials science. The pyridine core, substituted with a chlorine atom and a cyclic anhydride, offers multiple points for chemical modification, making it a versatile scaffold for creating diverse molecular libraries.
The synthetic strategy outlined herein is a two-step process, designed for efficiency and reliability in a laboratory setting. The synthesis commences with the preparation of the precursor, this compound, through the oxidative cleavage of a suitable quinoline derivative. This is followed by a dehydration reaction to yield the target anhydride. This approach was selected based on the prevalence of similar successful syntheses in the scientific literature and the commercial availability of the starting materials.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-stage process, beginning with the formation of the dicarboxylic acid precursor, followed by its cyclization to the anhydride.
Caption: Overall workflow for the synthesis of the target anhydride.
Part 1: Synthesis of this compound
The foundational step in this synthesis is the creation of the dicarboxylic acid precursor. This is achieved through the robust oxidation of a substituted quinoline. 5-Chloro-8-hydroxyquinoline is an excellent and commercially available starting material for this purpose. The benzene ring of the quinoline is cleaved by a strong oxidizing agent, leaving the more chemically stable pyridine ring intact with the desired carboxylic acid functionalities.
Protocol 1: Oxidation of 5-Chloro-8-hydroxyquinoline
This protocol is adapted from established procedures for the oxidation of quinoline derivatives.[1][2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Chloro-8-hydroxyquinoline | ≥98% | Commercially Available | |
| Potassium permanganate (KMnO₄) | ACS Reagent Grade | Strong oxidant, handle with care. | |
| Potassium hydroxide (KOH) | ACS Reagent Grade | ||
| Hydrochloric acid (HCl) | Concentrated, 37% | Corrosive. | |
| Sodium bisulfite (NaHSO₃) | For quenching excess oxidant. | ||
| Distilled water | |||
| Celite® | Filtration aid. |
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, prepare a solution of potassium hydroxide (X moles, typically 4-5 equivalents) in distilled water.
-
Addition of Starting Material: To the stirred alkaline solution, add 5-chloro-8-hydroxyquinoline (1 mole equivalent). Heat the mixture to approximately 70-80 °C to ensure complete dissolution.
-
Oxidation: While maintaining the temperature, slowly add potassium permanganate (a strong oxidizing agent) in small portions over several hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 95 °C. The color of the reaction mixture will change as the permanganate is consumed, and a brown precipitate of manganese dioxide will form.
-
Reaction Monitoring and Completion: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after the disappearance of the starting material, which may take several hours after the final addition of the oxidant.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate is discharged. This step neutralizes any excess oxidizing agent.
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.
-
Acidification and Isolation: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The desired this compound will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Causality and Mechanistic Insights:
The oxidation of the quinoline ring is a complex process involving the attack of the permanganate ion on the electron-rich benzene portion of the molecule. The electron-donating hydroxyl group at the 8-position facilitates this oxidative cleavage. The reaction proceeds through several intermediate steps, ultimately leading to the cleavage of the C-C bonds in the benzene ring and the formation of the two carboxylic acid groups at the 2 and 3 positions of the pyridine ring. The use of a strong base (KOH) is crucial for the reaction, as it deprotonates the hydroxyl group, increasing the electron density of the ring system and making it more susceptible to oxidation.
Caption: Simplified schematic of the oxidation mechanism.
Part 2: Synthesis of this compound Anhydride
The final step of the synthesis involves the dehydration of the dicarboxylic acid to form the cyclic anhydride. This is a standard transformation in organic chemistry, and several methods can be employed. The use of acetic anhydride is a common, efficient, and reliable method for this cyclization.[4]
Protocol 2: Dehydration using Acetic Anhydride
This protocol is based on well-established procedures for the formation of cyclic anhydrides from their corresponding dicarboxylic acids.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesized in Part 1 | Must be thoroughly dried. | |
| Acetic anhydride | ACS Reagent Grade | Corrosive and moisture-sensitive. | |
| Toluene | Anhydrous | ||
| 4-Picoline | Optional catalyst. |
Experimental Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube, add the thoroughly dried this compound (1 mole equivalent).
-
Addition of Reagents: Add an excess of acetic anhydride (typically 3-5 equivalents). The addition of a catalytic amount of an organic base like 4-picoline can accelerate the reaction, although it is not always necessary.[4] Toluene can be used as a co-solvent to facilitate heating and stirring.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent system, typically around 110-140 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by observing the dissolution of the starting dicarboxylic acid and by TLC analysis. The reaction is usually complete within 1-3 hours.
-
Isolation of Product: Cool the reaction mixture to room temperature. The product may crystallize out upon cooling. If not, the excess acetic anhydride and any solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude anhydride can be purified by recrystallization from a suitable anhydrous solvent, such as toluene or a mixture of toluene and hexane. The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, IR spectroscopy, and melting point determination.
Causality and Mechanistic Insights:
The dehydration reaction proceeds via a nucleophilic acyl substitution mechanism. One of the carboxylic acid groups is activated by the acetic anhydride, forming a mixed anhydride intermediate. This intermediate is then intramolecularly attacked by the second carboxylic acid group, leading to the formation of the five-membered cyclic anhydride and the elimination of a molecule of acetic acid. The use of heat facilitates this intramolecular cyclization.
Self-Validating Systems and Quality Control
To ensure the successful synthesis and purity of the final product, it is essential to incorporate analytical checkpoints throughout the process.
-
Thin-Layer Chromatography (TLC): A crucial tool for monitoring the progress of both the oxidation and dehydration reactions. The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate dicarboxylic acid and the final anhydride product. The disappearance of the carboxylic acid protons and the characteristic shifts in the aromatic region will confirm the formation of the anhydride.
-
Infrared (IR) Spectroscopy: The formation of the anhydride can be confirmed by the appearance of two characteristic C=O stretching bands in the IR spectrum, typically around 1850 and 1780 cm⁻¹. The broad O-H stretch of the carboxylic acid precursor should disappear.
-
Melting Point Determination: A sharp melting point for the final product is a good indicator of its purity.
Conclusion
The synthetic route detailed in this guide provides a reliable and reproducible method for the laboratory-scale preparation of this compound anhydride. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable chemical intermediate for their research and development endeavors.
References
- European Patent Office. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides (Patent No. EP0564083A1).
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline (Patent No. CN108610288B).
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 5- chloro-8-hydroxyquinolines (Patent No. CN108191753A).
- European Patent Office. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid (Patent No. EP0232118A2).
- Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine (Patent No. CN104478793A).
-
ACS Publications. (n.d.). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine (Patent No. CN101648904B).
-
Chemistry LibreTexts. (2019, June 5). 22.8 Reactions of Anhydrides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds (Patent No. EP 0274379 B1). Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents (Patent No. WO2021105399A1).
- Google Patents. (n.d.). Preparation of 2,3,5-trichloropyridine (Patent No. US4111938A).
Sources
Application Note & Protocol: Synthesis of 5-Chloro-Pyridine-2,3-Dicarbonyl Dichloride via Thionyl Chloride Mediated Chlorination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-chloro-pyridine-2,3-dicarbonyl dichloride, a highly reactive and valuable intermediate, from its corresponding dicarboxylic acid using thionyl chloride. This protocol is designed to ensure scientific integrity, safety, and reproducibility for applications in medicinal chemistry, agrochemical synthesis, and materials science.
Scientific Overview & Application
5-Chloro-pyridine-2,3-dicarbonyl dichloride serves as a critical building block for the synthesis of a variety of complex molecules. Its two reactive acyl chloride groups, situated on a substituted pyridine ring, allow for the construction of novel heterocyclic compounds, including but not limited to, polyamides, esters, and macrocycles. These derivatives are of significant interest in drug discovery as potential enzyme inhibitors, receptor ligands, or as scaffolds in combinatorial libraries. The conversion of the parent 5-chloropyridine-2,3-dicarboxylic acid into its diacyl chloride derivative dramatically enhances its electrophilicity, making it amenable to a wide range of nucleophilic substitution reactions.
The chlorinating agent of choice for this transformation is thionyl chloride (SOCl₂). This reagent is highly effective and offers a significant thermodynamic advantage: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and readily evolve from the reaction mixture, driving the equilibrium towards the product.[1][2]
Reaction Mechanism & Technical Rationale
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and well-understood nucleophilic acyl substitution reaction. The process transforms the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group.[3][4]
The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[5]
-
Intermediate Formation: This initial attack forms a chlorosulfite intermediate and displaces a chloride ion.[6]
-
Nucleophilic Acyl Substitution: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation & Byproduct Evolution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The protonated oxygen is then deprotonated by the newly formed chloride ion or another base, yielding the final acyl chloride and gaseous HCl.[1]
This process occurs for both carboxylic acid groups on the pyridine ring, yielding the desired diacyl chloride. The use of a slight excess of thionyl chloride ensures the complete conversion of both acid functionalities.
Detailed Experimental Protocol
This protocol is based on established procedures for the conversion of pyridine dicarboxylic acids to their corresponding diacyl dichlorides.[7]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | Must be thoroughly dried before use. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Use fresh or redistilled for best results. |
| Anhydrous Toluene | DriSolv™ or similar | MilliporeSigma | As a co-solvent to aid in reaction/workup. |
| Dry Ice / Acetone Bath | N/A | N/A | For trapping volatile byproducts. |
3.2. Equipment Setup
-
Three-neck round-bottom flask, flame-dried under vacuum.
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with concentrated NaOH solution) to neutralize HCl and SO₂ fumes.
-
Magnetic stirrer and stir bar.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Rotary evaporator for solvent removal.
3.3. Step-by-Step Procedure
-
Preparation: Place 5.0 g (24.8 mmol) of finely powdered and dried this compound into a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Assemble the flask with the reflux condenser and gas inlet. Purge the system with dry nitrogen or argon for 10-15 minutes to ensure an anhydrous environment.
-
Reagent Addition: Under a positive flow of inert gas, carefully add 30 mL (412 mmol) of thionyl chloride to the flask via a syringe or dropping funnel. A gentle evolution of gas (HCl) may be observed as the acid dissolves.
-
Causality Insight: Using thionyl chloride as both the reagent and solvent ensures a high concentration of the chlorinating agent, driving the reaction to completion. The reaction is performed in a high-quality fume hood due to the release of toxic gases.[8]
-
-
Reaction Conditions: Begin stirring the suspension. Heat the mixture to a gentle reflux (approximately 79°C, the boiling point of SOCl₂) using the heating mantle.
-
Self-Validation Checkpoint: Initially, the mixture will be a slurry. As the reaction progresses, the solid starting material will dissolve, and the solution should become clear (often pale yellow to brown). The evolution of HCl and SO₂ gas should be steady.
-
-
Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction can be monitored by observing the cessation of gas evolution. For rigorous analysis, a small aliquot can be carefully quenched with methanol and analyzed by LC-MS or GC-MS to check for the formation of the dimethyl ester, confirming the conversion to the acyl chloride.
-
Removal of Excess Reagent: After the reaction is complete, allow the flask to cool to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation under atmospheric pressure initially, followed by rotary evaporation under reduced pressure.
-
Expert Tip: To facilitate the removal of the last traces of SOCl₂, add 20 mL of anhydrous toluene and co-evaporate under reduced pressure. Repeat this step twice. This ensures that no residual thionyl chloride remains to interfere with subsequent reactions.
-
-
Product Isolation: The resulting crude 5-chloro-pyridine-2,3-dicarbonyl dichloride is typically obtained as a solid or semi-solid (often off-white to yellow).[7] For many applications, this crude product is of sufficient purity to be used directly in the next synthetic step.
-
Purification (Optional): If higher purity is required, the product can be purified by recrystallization from a non-protic solvent like anhydrous hexanes or by vacuum distillation (Kugelrohr apparatus), although the latter can be challenging due to the high boiling point and reactivity of the compound.
Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 5-chloro-pyridine-2,3-dicarbonyl dichloride.
Safety and Handling
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
| Hazard | Precautionary Measures |
| Thionyl Chloride | Highly Corrosive & Lachrymator. Reacts violently with water to release HCl and SO₂.[9][10] Always handle in a fume hood. Wear personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8] |
| HCl and SO₂ Gas | Toxic & Corrosive. These gaseous byproducts are evolved during the reaction. The reaction apparatus must be vented to a scrubber system (e.g., NaOH solution) to neutralize the acidic gases before they are released into the fume hood exhaust.[10] |
| Chlorinated Pyridines | Potentially Toxic. Handle with care. Avoid inhalation and skin contact. Wear appropriate PPE.[11] |
| Exothermic Reaction | The initial addition of thionyl chloride and the quenching of the reaction can be exothermic. Perform additions slowly and ensure adequate cooling capacity is available if scaling up. |
References
- Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (n.d.). Preparation method of 2,3-dichloropyridine.
- Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine.
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Chem Iraqi. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,3,5-trichloropyridine.
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Retrieved from [Link]
-
YouTube. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from [Link]
- Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ResearchGate. (2014). How do I get dry pyridine? Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 7. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Application Notes and Protocols for 5-Chloropyridine-2,3-Dicarboxylic Acid Derivatives in Herbicidal Research
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the exploration of 5-chloropyridine-2,3-dicarboxylic acid derivatives as potential herbicidal agents. This document delves into the synthesis, mechanism of action, and bioactivity evaluation of this chemical class, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Promise of Pyridine-Based Herbicides
Pyridine carboxylic acids represent a significant class of synthetic auxin herbicides, which have been a cornerstone of weed management for decades.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2][3] The unique mode of action and specific binding sites in target proteins make synthetic auxins a valuable tool in modern agriculture, particularly in managing herbicide resistance.[4]
The this compound scaffold is a promising starting point for the development of novel herbicides. The chlorine substituent can influence the molecule's electronic properties and metabolic stability, while the dicarboxylic acid functionality offers multiple points for derivatization to fine-tune activity, selectivity, and physicochemical properties. This guide will explore the derivatization of this core structure and provide robust protocols for evaluating the herbicidal efficacy of the resulting compounds.
Mechanism of Action: Disrupting Plant Growth Regulation
The primary mode of action for this compound derivatives is the mimicry of the plant hormone auxin.[2] This leads to a cascade of events that disrupt normal plant growth and development.
The Auxin Signaling Pathway
At the molecular level, synthetic auxins like the derivatives of this compound bind to a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins.[4][5] This binding event initiates the following signaling cascade:[3]
-
Formation of a Co-receptor Complex: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This forms a stable co-receptor complex.[6]
-
Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Release of ARF Transcription Factors: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that were previously inhibited by the Aux/IAA proteins.
-
Activation of Auxin-Responsive Genes: The freed ARFs can then bind to auxin-responsive elements in the promoters of various genes, leading to their transcription and the subsequent physiological responses.
The overstimulation of this pathway by potent synthetic auxins results in epinastic twisting of stems and leaves, uncontrolled cell division and elongation, and ultimately, plant death.[7]
Diagram of the Auxin Signaling Pathway
Caption: The synthetic auxin signaling pathway.
Synthesis of this compound Derivatives
The synthesis of herbicidally active derivatives starts with the core molecule, this compound, also known as 5-chloroquinolinic acid. This can be synthesized from precursors like quinoline through oxidation.[8] The dicarboxylic acid functionality then allows for the creation of various derivatives, such as esters and amides, which can significantly impact the compound's herbicidal activity and selectivity.
General Synthesis Scheme
A general approach to synthesizing derivatives involves the following steps:
-
Synthesis of the Core: this compound can be prepared through methods like the oxidation of substituted quinolines.[8]
-
Activation of Carboxylic Acids: The carboxylic acid groups can be activated, for example, by conversion to acyl chlorides using reagents like thionyl chloride or oxalyl chloride.
-
Derivatization: The activated acyl chlorides can then be reacted with a variety of alcohols or amines to form the corresponding esters or amides.
Experimental Workflow for Synthesis and Derivatization
Caption: General workflow for synthesis and derivatization.
Protocols for Herbicidal Activity Evaluation
A tiered approach is recommended for evaluating the herbicidal activity of newly synthesized this compound derivatives. This involves initial in vitro screening followed by more complex whole-plant bioassays.
In Vitro Assays
4.1.1. Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This assay directly measures the binding affinity of the test compounds to the TIR1/AFB auxin receptors.[4]
Protocol:
-
Protein Expression and Purification: Express and purify recombinant TIR1 or a relevant AFB protein (e.g., AFB5) and a degron peptide from an Aux/IAA protein.[9]
-
Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound.
-
In a single-cycle kinetics experiment, inject a fixed concentration of the TIR1/AFB protein mixed with increasing concentrations of the test compound over the sensor chip surface.[4]
-
The binding of the TIR1/AFB protein to the immobilized Aux/IAA peptide in the presence of the auxin-like compound will cause a change in the refractive index, which is measured in response units (RU).
-
-
Data Analysis: Determine the equilibrium dissociation constant (KD) to quantify the binding affinity. A lower KD value indicates a higher binding affinity.
Whole-Plant Bioassays
Whole-plant bioassays are essential for determining the in vivo efficacy of the compounds.[10][11]
4.2.1. Root Growth Inhibition Assay (Petri Dish Assay)
This is a rapid and sensitive method for initial screening.
Protocol:
-
Seed Sterilization and Germination: Surface sterilize seeds of a model plant species (e.g., Arabidopsis thaliana) and germinate them on a sterile, nutrient-rich agar medium.
-
Treatment Application: Prepare agar plates containing a range of concentrations of the test compound.
-
Seedling Transfer: Transfer uniformly sized seedlings to the treatment plates.
-
Incubation: Incubate the plates vertically in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the concentration of the compound that inhibits root growth by 50% (IC50).
4.2.2. Post-Emergence Foliar Application Assay (Greenhouse Assay)
This assay mimics the real-world application of herbicides.[12]
Protocol:
-
Plant Growth: Grow various weed species (e.g., Chenopodium album, Amaranthus retroflexus) and, if desired, crop species in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).[12]
-
Herbicide Formulation: Prepare a spray solution of the test compound at different application rates (g/ha), typically including a surfactant.
-
Application: Apply the herbicide solution evenly to the foliage of the plants using a laboratory sprayer.
-
Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
Data Analysis: Determine the application rate that causes 50% growth reduction (GR50) or 50% mortality (LD50).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound structure can provide valuable insights into the features that govern herbicidal activity.
| Modification Site | Observation | Rationale |
| Carboxylic Acid Groups (Positions 2 & 3) | Esterification or amidation can modulate activity. | Changes in these groups affect the molecule's polarity, cell permeability, and interaction with the TIR1/AFB receptor binding pocket. |
| Chlorine Atom (Position 5) | The presence and position of halogens are often crucial for high activity. | Halogens can influence the electronic distribution of the pyridine ring, affecting binding affinity and metabolic stability. |
| Other Ring Positions (e.g., 4 and 6) | Substitution at these positions can impact selectivity and potency. | Steric and electronic effects of different substituents can fine-tune the interaction with the receptor and potentially confer selectivity between weed and crop species. |
Data Interpretation and Candidate Selection
The data generated from the synthesis and bioassays should be carefully analyzed to identify promising lead compounds.
-
High-affinity binding in the SPR assay (low KD) is a strong indicator of target engagement.
-
Low IC50 values in the root growth inhibition assay suggest high intrinsic activity.
-
Effective control of key weed species at low application rates in greenhouse trials is a critical measure of practical utility.
-
Crop selectivity is a crucial factor for the development of a commercially viable herbicide.
Conclusion
The this compound scaffold presents a fertile ground for the discovery of novel synthetic auxin herbicides. By systematically synthesizing and evaluating derivatives using the protocols outlined in these application notes, researchers can effectively explore the chemical space around this core structure. A thorough understanding of the mechanism of action, coupled with robust bioassay data, will enable the identification of potent and selective herbicidal candidates with the potential to contribute to sustainable weed management solutions.
References
-
The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Todd, T. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthetic Auxins. (n.d.). NC State Extension Publications. Retrieved January 23, 2026, from [Link]
-
Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Synthetic Auxin Resistant Weeds. (n.d.). Weed Science. Retrieved January 23, 2026, from [Link]
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. Retrieved January 23, 2026, from [Link]
-
Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. Retrieved January 23, 2026, from [Link]
-
Burgos, N. R., & Shivrain, V. K. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152–165. Cambridge University Press. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2, 3-pyridine-dicarboxylic acid. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2011). Nature Chemical Biology. Retrieved January 23, 2026, from [Link]
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. hracglobal.com [hracglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Potential of 5-Chloropyridine-2,3-Dicarboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: Tapping into a Novel Chemical Scaffold for Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibiotics. Pyridine derivatives have long been recognized as a "privileged nucleus" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the pyridine ring with moieties such as halogens and carboxylic acids has been shown to be a fruitful strategy in enhancing antimicrobial potency.[2] Specifically, the presence of a chlorine atom can increase lipophilicity, potentially aiding in cell membrane penetration, while carboxylic acid groups can be crucial for interacting with biological targets or improving solubility.[2][3]
This document provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of a hitherto underexplored class of compounds: derivatives of 5-chloropyridine-2,3-dicarboxylic acid . While this specific scaffold is not extensively described in current literature, its structural components suggest significant potential. By combining a chlorinated pyridine core with two carboxylic acid groups, a versatile platform is created for generating a library of derivatives (e.g., amides, esters, and hydrazones) with diverse physicochemical properties.
These application notes are designed to serve as a roadmap for researchers venturing into this novel chemical space. We will provide plausible synthetic strategies based on established chemical principles for related compounds, detailed protocols for robust in-vitro antimicrobial and cytotoxicity testing, and a framework for interpreting the resulting data. The causality behind each experimental step is explained to empower researchers to make informed decisions and troubleshoot effectively.
Part 1: Synthesis of this compound and its Derivatives
A more direct, albeit hypothetical, approach could start from a suitable substituted pyridine and proceed through oxidation and chlorination steps. The dicarboxylic acid moiety provides two reactive handles for creating a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).
Proposed Synthesis of Amide Derivatives
The conversion of the dicarboxylic acid to its corresponding diacyl chloride is a standard and efficient method for activating the carboxylic acid groups for subsequent amidation.
Protocol 1: Synthesis of Diamide Derivatives of this compound
-
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The resulting acyl chlorides are highly reactive electrophiles that readily react with primary or secondary amines to form stable amide bonds. Dichloromethane (DCM) is a suitable inert solvent for this reaction.
-
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (2.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-chloropyridine-2,3-dicarbonyl dichloride.
-
Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the diacyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired diamide derivative.
-
Part 2: In-Vitro Antimicrobial Susceptibility Testing
To determine the antimicrobial efficacy of the synthesized compounds, a standardized method for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is essential. The broth microdilution method is a widely accepted and robust technique for this purpose.
Rationale for Experimental Choices
-
Broth Microdilution: This method provides a quantitative measure of antimicrobial activity (the MIC value) and is amenable to testing a large number of compounds in a 96-well plate format. It is the reference method recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria, as it has a defined composition and cation concentration that minimally interferes with antimicrobial activity.
-
Bacterial Inoculum Standardization: Adjusting the bacterial inoculum to a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria (approximately 1.5 x 10⁸ CFU/mL), which is critical for accurate MIC determination.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator (35-37 °C)
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the compound.
-
Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL. Add 50 µL of sterile CAMHB to well 12 (negative control).
-
Incubation: Seal the plate and incubate at 35-37 °C for 16-20 hours in ambient air.
-
MIC Reading: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: The MBC test determines the lowest concentration of an antimicrobial agent required to kill a bacterium. This is a crucial parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Step-by-Step Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37 °C for 18-24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
-
Part 3: Cytotoxicity Assessment
It is imperative to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure they have a suitable therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Rationale for Experimental Choices
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells. It is a reliable, sensitive, and widely used method for cytotoxicity screening.
-
Cell Lines: Using a standard, well-characterized cell line (e.g., HEK293, a human embryonic kidney cell line, or HepG2, a human liver cancer cell line) allows for reproducible results and comparison across different studies.
Workflow for Cytotoxicity Testing
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Part 4: Data Analysis and Interpretation
Antimicrobial Data
The MIC and MBC values provide a quantitative measure of the antimicrobial potency of the synthesized derivatives.
| Compound ID | Derivative Type | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio |
| C1 | Di-methyl amide | ||||
| C2 | Di-ethyl amide | ||||
| C3 | Di-propyl amide | ||||
| C4 | Di-benzyl amide | ||||
| C5 | Di-ethanolamide |
-
Interpretation:
-
A low MIC value indicates high potency.
-
The MBC/MIC ratio is used to determine if a compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).
-
Comparing the MIC values across different derivatives will help in establishing a structure-activity relationship (SAR). For example, does increasing the alkyl chain length of the amide affect activity?
-
Cytotoxicity Data
The results from the MTT assay are typically expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is then calculated.
-
Calculation of Cell Viability:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Selectivity Index (SI):
-
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
-
A higher SI value is desirable, as it indicates that the compound is more toxic to bacteria than to mammalian cells. An SI > 10 is often considered a good starting point for a promising antimicrobial lead.
-
References
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
-
2,3-Dichloropyridine-5-carboxylic acid. Chem-Impex.
-
5-Chloropyridine-2-carboxylic acid. ChemicalBook.
-
Preparation of 2,3,5-trichloropyridine. Google Patents.
-
MTT Assay Protocol. Roche.
-
MTT assay protocol. Abcam.
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 5-chloropyridine-2,3-dicarboxylic Acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 5-chloropyridine-2,3-dicarboxylic acid, a key heterocyclic compound often utilized as a building block in pharmaceutical and agrochemical synthesis. We present a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we delve into the theoretical principles governing the spectral features of this molecule, offering predicted chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization of substituted pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a chlorine atom and two carboxylic acid moieties on the pyridine ring—governs its reactivity and potential applications. Unambiguous structural confirmation is paramount for its use in synthesis and as a precursor for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.[1] This note outlines the experimental and theoretical considerations for a thorough NMR analysis.
Principles of NMR Analysis for Substituted Pyridines
The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its substituents on the pyridine ring. The nitrogen atom and the electron-withdrawing chlorine and carboxylic acid groups create a distinct electronic environment, leading to predictable patterns in chemical shifts and coupling constants.
-
¹H NMR Spectroscopy : The pyridine ring possesses two protons. The electron-withdrawing nature of the nitrogen atom, chlorine atom, and carboxylic acid groups will deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield) in the aromatic region of the spectrum. The relative positions of these protons will give rise to spin-spin coupling, which provides information about their connectivity. The protons of the two carboxylic acid groups are expected to be highly deshielded and may appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration due to hydrogen bonding.[2][3]
-
¹³C NMR Spectroscopy : The ¹³C spectrum will exhibit signals for each of the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the substituents.[4][5] The carbons directly attached to the nitrogen, chlorine, and carboxylic acid groups will have distinct chemical shifts. The carbonyl carbons of the carboxylic acid groups are expected to appear significantly downfield, typically in the range of 165-185 ppm.[3]
Experimental Protocol
This section details a standardized protocol for the preparation and NMR analysis of this compound.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer Solvent: DMSO-d₆
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Predicted Spectral Data and Interpretation
Based on the analysis of similar substituted pyridines, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 - 14.5 | Broad Singlet | - | 2 x -COOH |
| ~8.80 | Doublet | ~2.5 | H-6 |
| ~8.45 | Doublet | ~2.5 | H-4 |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 Carboxyl |
| ~166 | C-3 Carboxyl |
| ~152 | C-6 |
| ~150 | C-2 |
| ~140 | C-4 |
| ~135 | C-5 |
| ~128 | C-3 |
Structural Assignment and Rationale
The molecular structure of this compound with the proposed atom numbering for NMR assignment is shown below.
Caption: Molecular structure and numbering scheme.
The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling. The carboxylic acid protons will likely exchange with any residual water in the DMSO-d₆, leading to a broad signal. In the ¹³C spectrum, the seven distinct carbon environments will give rise to seven signals. The quaternary carbons (C-2, C-3, C-5) and the carbonyl carbons can be distinguished from the protonated carbons (C-4, C-6) using a DEPT experiment if needed.
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. The detailed protocol for sample preparation and data acquisition, combined with the predicted spectral data and their interpretation, offers a comprehensive resource for the unambiguous structural elucidation of this important synthetic building block. The principles discussed herein can be extended to the analysis of other polysubstituted pyridine derivatives.
References
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of 5-Chloropyridine-2,3-Dicarboxylic Acid via Optimized Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of 5-chloropyridine-2,3-dicarboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The protocol focuses on the principles and practical application of recrystallization to achieve high purity, suitable for downstream applications in drug development and scientific research. This document outlines two primary methodologies: a solvent-antisolvent system and an aqueous pH-swing method, providing researchers with versatile options depending on the impurity profile and available resources. The causality behind experimental choices, safety considerations, and methods for validating purity are discussed in detail.
Introduction: The Critical Role of Purity
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural features are incorporated into numerous compounds being investigated for therapeutic and agricultural applications. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in the biological activity of the final compounds.
Recrystallization is a robust and scalable technique for the purification of solid compounds.[1] The underlying principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a comprehensive guide to developing and executing a successful recrystallization protocol for this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and potential hazards of this compound is essential for safe handling and the development of an effective purification protocol.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₄ClNO₄ | 201.57 | White to off-white solid | Not available |
| 5-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.56 | White crystal powder | 162-174 |
| 6-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | 157.55 | White solid | 190 (decomposes) |
| 2,3-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 | White crystalline powder | 188-190 (decomposes) |
Safety Precautions:
This compound and its analogues are classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water.
-
Inhalation: May cause respiratory irritation. Move to fresh air if inhaled.
-
Ingestion: Harmful if swallowed.
For detailed safety information, consult the Safety Data Sheet (SDS) for 5-chloropyridine-2-carboxylic acid and other related compounds.
The Science of Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High solubility of impurities at all temperatures, or very low solubility.
-
A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the purified crystals.
-
Chemical inertness towards the target compound.
-
Ease of handling and low toxicity.
Due to the polar nature of the carboxylic acid groups and the pyridine ring, polar solvents are generally a good starting point for solubility trials. However, the presence of the chloro-substituent introduces some non-polar character.
Proposed Solvent Systems
Based on literature precedents for structurally similar compounds, two primary solvent systems are proposed for the recrystallization of this compound. A patent for the purification of the closely related 5-ethylpyridine-2,3-dicarboxylic acid successfully employed a mixed solvent system of acetone and n-hexane . This suggests a solvent-antisolvent approach where the compound is dissolved in a good solvent (acetone) and then a poor solvent (n-hexane) is added to induce crystallization.
Alternatively, the solubility of other chlorinated pyridine carboxylic acids in water suggests that an aqueous system with pH modulation could be effective. Pyridine dicarboxylic acids can be challenging to dissolve in neutral organic solvents due to their zwitterionic potential.[2] Dissolving the acid in a dilute aqueous base (e.g., sodium hydroxide or sodium carbonate) to form the highly soluble carboxylate salt, followed by hot filtration to remove insoluble impurities, and subsequent acidification (e.g., with hydrochloric acid) to precipitate the pure acid is a common and effective purification strategy.
Experimental Protocols
The following protocols are provided as a starting point for the purification of this compound. It is strongly recommended to perform small-scale solubility tests to optimize the solvent ratios and conditions for your specific sample.
Protocol 1: Acetone/n-Hexane Solvent-Antisolvent Recrystallization
This protocol is adapted from a method used for the purification of 5-ethylpyridine-2,3-dicarboxylic acid and is a promising starting point.
Diagram 1: Workflow for Acetone/n-Hexane Recrystallization
Caption: Workflow for the purification of this compound using an aqueous pH-swing method.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, suspend the crude this compound in deionized water in a beaker or flask. With stirring, add a dilute solution of sodium hydroxide (e.g., 1 M) or sodium carbonate dropwise until the solid completely dissolves and the solution is basic. Gentle heating may be required to facilitate dissolution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.
-
Cooling: Allow the filtrate to cool to room temperature.
-
Precipitation: With vigorous stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M) to the basic solution. The this compound will precipitate as a solid.
-
pH Adjustment: Continue adding acid until the precipitation is complete. Check the final pH with pH paper or a pH meter to ensure it is in the acidic range (typically pH 2-3) to maximize the protonation and precipitation of the dicarboxylic acid.
-
Complete Precipitation: Cool the resulting slurry in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the purified product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual salts.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Validation of Purity
After recrystallization, it is essential to assess the purity of the isolated this compound. The following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified product and identify any structural impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity by comparing the recrystallized material to the crude starting material.
Conclusion
The protocols outlined in this application note provide a robust starting point for the purification of this compound by recrystallization. The choice between the acetone/n-hexane and the aqueous pH-swing method will depend on the nature of the impurities and the desired scale of the purification. For optimal results, small-scale solubility tests should always be conducted to refine the choice of solvent and the experimental conditions. By following these guidelines, researchers and drug development professionals can consistently obtain high-purity this compound, a critical component for advancing pharmaceutical and agrochemical research.
References
- Google Patents.
- Google Patents.
-
Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PrepChem.com. Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. [Link]
- Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids.
Sources
Application Notes and Protocols for the Decarboxylation of 5-Chloropyridine-2,3-dicarboxylic Acid
Introduction
5-Chloronicotinic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. A key transformation in its production is the selective decarboxylation of 5-chloropyridine-2,3-dicarboxylic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and protocol for this reaction. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, and methods for analysis and characterization of the final product.
The decarboxylation of pyridine-2,3-dicarboxylic acids, also known as quinolinic acids, is a well-established reaction. The presence of the carboxylic acid group at the 2-position of the pyridine ring facilitates the elimination of carbon dioxide upon heating, a reaction that is significantly faster than for other isomeric pyridine dicarboxylic acids[1]. This enhanced reactivity is attributed to the ability of the pyridine nitrogen to stabilize the reaction intermediate.
Mechanism and Theoretical Background
The decarboxylation of pyridine-2,3-dicarboxylic acid is proposed to proceed through a zwitterionic intermediate. The reaction is initiated by the protonation of the pyridine nitrogen by the carboxylic acid at the 2-position. This zwitterionic species then undergoes a concerted loss of carbon dioxide to form a carbanion, which is subsequently protonated to yield nicotinic acid.
Synthesis of Starting Material: this compound
The starting material can be synthesized through the oxidation of the corresponding 5-chloroquinoline. This method is analogous to the preparation of pyridine-2,3-dicarboxylic acid from quinoline[2][3].
Reaction Scheme:
Figure 1: General scheme for the synthesis of the starting material.
A typical procedure involves the oxidation of 5-chloroquinoline with a strong oxidizing agent such as potassium permanganate or hydrogen peroxide in an aqueous medium[4]. The reaction temperature and time will depend on the specific oxidizing agent used.
Experimental Protocol: Decarboxylation
This protocol is based on the established methods for the decarboxylation of pyridine-2,3-dicarboxylic acid and may require optimization for the 5-chloro derivative.
Materials:
-
This compound
-
High-boiling point solvent (e.g., water, diphenyl ether, or N-methyl-2-pyrrolidone)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound in the chosen solvent. The concentration should be carefully chosen to ensure good heat transfer and to prevent solidification of the product at reaction temperature.
-
Heating: Heat the reaction mixture to a temperature between 120°C and 200°C. The optimal temperature will depend on the solvent used and should be determined experimentally. The progress of the reaction can be monitored by the evolution of carbon dioxide gas.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If water is used as the solvent, the product may precipitate upon cooling and can be collected by filtration. The pH of the solution can be adjusted to the isoelectric point of 5-chloronicotinic acid to maximize precipitation.
-
If an organic solvent is used, it can be removed under reduced pressure. The residue can then be purified.
-
-
Purification: The crude 5-chloronicotinic acid can be purified by recrystallization from a suitable solvent such as water, ethanol, or a mixture of solvents.
Table 1: Recommended Starting Conditions for Decarboxylation
| Parameter | Recommended Value | Notes |
| Solvent | Water or Diphenyl ether | Water is a greener solvent, but a higher boiling organic solvent may offer better temperature control. |
| Temperature | 120 - 180 °C | Start with a lower temperature and gradually increase if the reaction is slow. |
| Reaction Time | 2 - 8 hours | Monitor by TLC or HPLC for completion. |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent potential oxidative side reactions at high temperatures. |
Analytical Characterization of 5-Chloronicotinic Acid
The identity and purity of the final product can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is typically used[5][6].
-
Detection: UV detection at approximately 270 nm.
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-chloronicotinic acid will show characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-Cl stretches[7].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 5-chloronicotinic acid[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information confirming the substitution pattern on the pyridine ring.
Physical Properties:
-
The melting point of the purified 5-chloronicotinic acid should be sharp and consistent with the literature value.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The choice of solvent can also significantly impact the reaction rate.
-
Side Reactions: At high temperatures, decarboxylation of both carboxylic acid groups could potentially occur, though this is less likely for the carboxyl group at the 3-position. Discoloration of the reaction mixture may indicate decomposition, in which case a lower reaction temperature should be used.
-
Safety: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The high temperatures involved require careful handling to avoid burns.
Conclusion
The decarboxylation of this compound is a critical step in the synthesis of 5-chloronicotinic acid. By carefully selecting the reaction conditions, particularly the solvent and temperature, a high yield of the desired product can be achieved. The protocol and analytical methods described in this guide provide a solid foundation for researchers to successfully perform and characterize this important transformation.
References
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]
-
PubChem. 5-Chloronicotinic acid. [Link]
- Google Patents. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
- Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- Google Patents.
-
Wyoming Water Research Center. SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
- Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
- Google Patents.
-
Environmental Protection Agency. BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic. [Link]
-
ResearchGate. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. [Link]
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Coordination Polymers with 5-Chloropyridine-2,3-dicarboxylic Acid: A Detailed Guide for Researchers
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) constructed from the versatile ligand, 5-chloropyridine-2,3-dicarboxylic acid. This document is intended for researchers and professionals in materials science, crystallography, and drug development, offering both foundational knowledge and practical protocols to facilitate the exploration of this promising class of materials.
Introduction: The Strategic Design of Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The programmability of their structures and, consequently, their functions, has positioned them at the forefront of materials chemistry. The choice of the organic ligand is paramount in dictating the final architecture and properties of the coordination polymer.
Aromatic polycarboxylic acids are frequently employed as building blocks for designing and fabricating desired CPs. Among these, pyridine-dicarboxylic acids are of particular interest due to the presence of both N- and O-donor atoms, allowing for diverse coordination modes with metal centers.
This compound is a particularly intriguing ligand for several reasons:
-
Multiple Coordination Sites: It possesses two carboxylic acid groups and a pyridine nitrogen atom, offering multiple points of connection to metal ions.
-
Structural Versatility: The positioning of the functional groups allows for the formation of chelating rings and bridging connections, leading to a variety of network topologies.
-
Electronic Tuning: The presence of an electron-withdrawing chlorine atom can influence the electronic properties of the resulting coordination polymer, potentially impacting its catalytic or photoluminescent behavior.
-
Pharmaceutical and Agrochemical Relevance: Chloro-substituted pyridine carboxylic acids are crucial building blocks in the synthesis of various biologically active molecules, including herbicides and compounds with antimicrobial and anti-inflammatory activities[1]. This suggests that coordination polymers derived from this ligand may have interesting applications in drug delivery or as bioactive materials themselves.
Principles of Synthesis: Mastering the Self-Assembly Process
The synthesis of coordination polymers is a nuanced process where subtle changes in reaction conditions can lead to vastly different structures. Hydrothermal synthesis is a widely used and effective method for growing high-quality single crystals of coordination polymers. This technique involves carrying out the crystallization in water or another solvent at elevated temperatures and pressures in a sealed container, such as a Teflon-lined stainless steel autoclave.
Several key factors influence the outcome of the synthesis:
-
Metal Ion: The choice of the metal ion is critical, as its coordination number, preferred geometry, and Lewis acidity will direct the assembly of the final structure. Lanthanide ions, with their variable coordination numbers, are known to form diverse architectures[2].
-
Ligand-to-Metal Ratio: Varying the stoichiometry of the reactants can lead to the formation of different phases with distinct structures and properties.
-
pH: The pH of the reaction mixture affects the deprotonation state of the carboxylic acid groups, which in turn influences their coordination behavior.
-
Solvent System: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and intermediates, as well as compete for coordination sites on the metal ion.
-
Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can promote the formation of more thermodynamically stable phases.
-
Co-ligands: The introduction of ancillary ligands, such as 2,2'-bipyridine or 1,10-phenanthroline, can modify the coordination environment of the metal ion and lead to the formation of new structural motifs[3].
Experimental Protocols: A Step-by-Step Guide
While specific protocols for coordination polymers based on this compound are not extensively reported, the following generalized hydrothermal procedures, adapted from the synthesis of related coordination polymers, provide a robust starting point for experimentation.
Protocol 3.1: General Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer
This protocol describes a general method for the synthesis of a lanthanide coordination polymer with this compound.
Materials:
-
This compound
-
Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Procedure:
-
In a glass vial, combine this compound (0.1 mmol, 20.15 mg) and a lanthanide(III) nitrate hexahydrate (0.1 mmol).
-
Add 10 mL of deionized water to the vial.
-
The mixture is then stirred for 30 minutes at room temperature.
-
Transfer the resulting suspension to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, slowly cool the autoclave to room temperature over 24 hours.
-
Filter the reaction mixture to collect the crystalline product.
-
Wash the crystals with deionized water and ethanol, and then air-dry.
Rationale: The high temperature and pressure of the hydrothermal method facilitate the dissolution of the reactants and promote the growth of well-defined crystals. The slow cooling process is crucial for obtaining single crystals suitable for X-ray diffraction analysis.
Protocol 3.2: Hydrothermal Synthesis with a Co-ligand
This protocol illustrates the use of a co-ligand, such as 2,2'-bipyridine, to modify the structure of the resulting coordination polymer.
Materials:
-
This compound
-
Transition metal(II) chloride hydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
2,2'-bipyridine
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Procedure:
-
Combine this compound (0.1 mmol, 20.15 mg), a transition metal(II) chloride hydrate (0.1 mmol), and 2,2'-bipyridine (0.1 mmol, 15.62 mg) in a glass vial.
-
Add 10 mL of deionized water.
-
Stir the mixture for 30 minutes at room temperature.
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat at 140 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with water and ethanol, and air-dry.
Rationale: The addition of a co-ligand like 2,2'-bipyridine can block some coordination sites on the metal ion, leading to different structural dimensions and topologies compared to the binary system.
Characterization of the Synthesized Coordination Polymers
A thorough characterization of the synthesized materials is essential to understand their structure and properties. The following techniques are routinely employed:
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic arrangement. | Crystal system, space group, unit cell parameters, bond lengths and angles, coordination environment of the metal ion, and the overall network topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to compare with the simulated pattern from SC-XRD data. | A match between the experimental and simulated patterns confirms that the single crystal structure is representative of the bulk material. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the coordination polymer and to determine the presence of solvent molecules. | Decomposition temperature, indication of coordinated vs. guest solvent molecules. |
| Infrared (IR) Spectroscopy | To identify the functional groups present and to probe the coordination of the ligand to the metal ion. | Shifts in the vibrational frequencies of the carboxylate groups upon coordination. |
| Elemental Analysis (EA) | To determine the elemental composition (C, H, N) of the synthesized compound. | Confirmation of the empirical formula of the coordination polymer. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material, particularly for lanthanide-based CPs. | Excitation and emission spectra, quantum yield, and luminescence lifetime. |
Visualizing the Structure and Synthesis
Coordination Modes of this compound
The versatility of the this compound ligand stems from its various potential coordination modes, which can be visualized as follows:
Caption: Potential coordination modes of the ligand.
Experimental Workflow for Hydrothermal Synthesis
The general workflow for the hydrothermal synthesis of coordination polymers is a systematic process that can be illustrated as follows:
Caption: A typical hydrothermal synthesis workflow.
Potential Applications: From Catalysis to Drug Delivery
While the specific applications of coordination polymers derived from this compound are yet to be extensively explored, their potential can be inferred from related materials:
-
Catalysis: The Lewis acidic metal centers and the porous nature of some coordination polymers make them promising candidates for heterogeneous catalysis. The presence of the chloro-substituent may also influence catalytic activity.
-
Luminescence: Lanthanide-based coordination polymers often exhibit characteristic luminescence properties, making them suitable for applications in sensing, bio-imaging, and solid-state lighting. The organic ligand can act as an "antenna" to sensitize the lanthanide ion's emission[4].
-
Drug Delivery: The inherent bioactivity of the chloro-substituted pyridine moiety suggests that these coordination polymers could be explored as platforms for controlled drug release. The coordination polymer could either be the active agent itself or serve as a carrier for other therapeutic molecules.
-
Gas Sorption and Separation: Porous coordination polymers can be designed to have specific pore sizes and chemical environments, enabling their use in the storage and separation of gases.
Conclusion and Future Outlook
The synthesis of coordination polymers with this compound represents a promising yet underexplored area of research. The unique combination of multiple coordination sites and an electronically modified aromatic ring provides a rich platform for the design of novel materials with tailored structures and functions. The protocols and principles outlined in this guide are intended to serve as a foundation for further investigation into this exciting class of coordination polymers. Future work should focus on systematically exploring the reactions of this ligand with a wide range of metal ions and co-ligands, and thoroughly characterizing the resulting materials to uncover their full potential in catalysis, luminescence, and biomedical applications.
References
-
M. V. F. Rodrigues, et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18125-18137. Retrieved from [Link]
-
A. G. G. Gangu, et al. (2015). Hydrothermal synthesis, crystal structure and luminescence property of a three dimensional Sm(III) coordination polymer with 2,5-pyridinedicarboxylic acid. Journal of Chemical Sciences, 127(12), 2225–2230. Retrieved from [Link]
-
B. Ay, E. Yıldız, & J. Zubieta. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 735-748. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules, 24(23), 4323. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]
-
MDPI. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. Polymers, 15(22), 4429. Retrieved from [Link]
-
G. Gu, et al. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214. Retrieved from [Link]
-
M. Tabatabaee, et al. (2011). Synthesis and Crystal Structure of a Novel Ca(II) Coordination Polymer Containing Dipyridine Dicarboxylic Ligand. ResearchGate. Retrieved from [Link]
-
K. K. Gangu, et al. (2015). Hydrothermal synthesis, crystal structure and luminescence property of a three dimensional Sm(III) coordination polymer with 2,5-pyridinedicarboxylic acid. Journal of Chemical Sciences, 127, 2225-2230. Retrieved from [Link]
-
M. Dušek, et al. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 26(9), 2471. Retrieved from [Link]
-
S. Das, et al. (2012). New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties. CrystEngComm, 14(4), 1524-1536. Retrieved from [Link]
-
MDPI. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. Molecules, 28(7), 3235. Retrieved from [Link]
-
S. G. Farsani, et al. (2021). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide. Semantic Scholar. Retrieved from [Link]
-
S. Konar, et al. (2004). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 116(3), 135-144. Retrieved from [Link]
-
A. Tasiopoulos, et al. (2008). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 10(11), 1567-1579. Retrieved from [Link]
-
Y. C. He, et al. (2019). Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 12), 1562-1568. Retrieved from [Link]
-
A. A. García-Valdivia, et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 208, 111051. Retrieved from [Link]
-
M. V. F. Rodrigues, et al. (2018). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 23(11), 2959. Retrieved from [Link]
-
Gangu, K. K., et al. (2015). Hydrothermal synthesis, crystal structure and luminescence property of a three dimensional Sm(III) coordination polymer with 2,5-pyridinedicarboxylic acid. ResearchGate. Retrieved from [Link]
-
J. L. Wang, et al. (2008). Hydrothermal Synthesis of Two 3D Lanthanide(III) Organometallic Polymers in the 3,5-PyridinedicARboxylate System with Different Coordination ARchitecture. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and high-yield, two-step synthetic pathway for the preparation of 5-chloropyridine-2,3-dicarboxylic acid, a pivotal building block in the development of novel pharmaceutical and agricultural compounds. The protocol leverages the well-established Skraup-Doebner-von Miller reaction for the synthesis of the key intermediate, 5-chloro-8-hydroxyquinoline, followed by an efficient oxidative cleavage to yield the target dicarboxylic acid. This document provides detailed, step-by-step methodologies, mechanistic insights, and quantitative data to ensure reproducibility and scalability in a research and development setting.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to medicinal and process chemists. Its structural motifs are integral to a range of biologically active molecules. The strategic placement of the chlorine atom and the vicinal carboxylic acids offers multiple points for diversification, making it a valuable synthon for creating complex molecular architectures. This guide provides a field-proven, two-part protocol for the reliable synthesis of this important intermediate.
The overall synthetic strategy is a two-stage process, beginning with the synthesis of a 5-chloro-8-hydroxyquinoline intermediate, which is then subjected to oxidative cleavage to yield the desired this compound.
Part 1: High-Yield Synthesis of 5-Chloro-8-hydroxyquinoline
The first stage of this protocol focuses on the synthesis of 5-chloro-8-hydroxyquinoline. This is achieved through a modification of the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis. This reaction involves the cyclization of α,β-unsaturated carbonyl compounds (in this case, acrolein formed in situ from glycerol) with anilines (here, 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol). The use of a mixture of the aminophenol and nitrophenol, along with sulfuric acid as both a catalyst and a dehydrating agent, has been shown to produce high yields of the desired product.[1][2][3]
Reaction Scheme: Step 1
Caption: Synthesis of 5-chloro-8-hydroxyquinoline.
Experimental Protocol: 5-Chloro-8-hydroxyquinoline
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-chloro-2-nitrophenol, 4-chloro-2-aminophenol, and glycerol.[1]
-
Heating and Acid Addition: Stir the mixture and heat to 120°C. Slowly add concentrated sulfuric acid via the addition funnel, maintaining the temperature between 100°C and 170°C.[1] The sulfuric acid serves to dehydrate the glycerol to acrolein, which then reacts with the anilines.
-
Reaction Completion and Water Removal: Once the sulfuric acid addition is complete, maintain the reaction at 150°C for approximately 3 hours. During this time, water generated in the reaction can be removed, for example, by applying a vacuum.[1]
-
Neutralization and Isolation: Cool the reaction mixture to 60°C and neutralize by the slow addition of a 10% sodium hydroxide solution until the pH reaches 7. The crude 5-chloro-8-hydroxyquinoline will precipitate.[2]
-
Purification: The crude product is collected by filtration. For further purification, the filter cake can be dissolved in a dilute hydrochloric acid solution, treated with activated carbon to remove colored impurities, and then re-precipitated by neutralizing with a sodium hydroxide solution to a pH of 7.[2] The final product is then filtered, washed with water, and dried.
Quantitative Data: Synthesis of 5-Chloro-8-hydroxyquinoline
| Reagent/Material | Molar Ratio (relative to 4-chloro-2-nitrophenol) | Example Quantities | Role |
| 4-chloro-2-nitrophenol | 1 | 87 kg | Reactant |
| 4-chloro-2-aminophenol | ~1.6 | 143 kg | Reactant |
| Glycerol | ~3.8 | 173 kg | Acrolein precursor |
| Concentrated Sulfuric Acid | ~5.8 | 288 kg | Catalyst and Dehydrating Agent |
| 10% Sodium Hydroxide | As needed | As needed | Neutralization |
| 7.5% Hydrochloric Acid | As needed | As needed | Purification (dissolution) |
| Activated Carbon | As needed | 10 kg | Decolorizing agent |
| Expected Yield | ~83-89% | [2] | |
| Purity (HPLC) | >99% | [2] |
Part 2: Oxidation of 5-Chloro-8-hydroxyquinoline to this compound
The second stage of the synthesis involves the oxidative cleavage of the benzene ring of the 5-chloro-8-hydroxyquinoline intermediate. This transformation is efficiently achieved using hydrogen peroxide in a basic aqueous solution. The 8-hydroxy group activates the benzene ring, facilitating its oxidation and cleavage to form the desired dicarboxylic acid. This method is advantageous as it avoids the use of heavy metal catalysts and proceeds under relatively mild conditions.
Reaction Scheme: Step 2
Caption: Oxidation of the intermediate to the final product.
Experimental Protocol: this compound
-
Reaction Setup: In a reaction vessel equipped for heating and with an addition funnel, dissolve the 5-chloro-8-hydroxyquinoline synthesized in Part 1 in an aqueous solution of sodium or potassium hydroxide (approximately 15-35% by weight).
-
Heating and Peroxide Addition: Heat the solution to a temperature between 75°C and 90°C. Over a period of 0.5 to 5 hours, add a 30-50% aqueous solution of hydrogen peroxide to the reaction mixture.
-
Reaction Monitoring: After the addition of hydrogen peroxide is complete, continue to stir the mixture at the reaction temperature for 1 to 2 hours, or until the reaction is complete. The completion of the reaction can be monitored by testing for the absence of peroxides.
-
Workup and Isolation: Once the reaction is complete, the mixture can be cooled. The this compound can be isolated by acidification of the reaction mixture, which will cause the product to precipitate. The solid product is then collected by filtration, washed with cold water, and dried.
Quantitative Data: Synthesis of this compound
| Reagent/Material | Molar Ratio (relative to 5-chloro-8-hydroxyquinoline) | Recommended Concentration | Role |
| 5-chloro-8-hydroxyquinoline | 1 | - | Reactant |
| Sodium or Potassium Hydroxide | 4 to 7 | 15-35% (w/w) | Base |
| Hydrogen Peroxide | 8 to 20 | 30-50% (aq.) | Oxidizing Agent |
| Reaction Temperature | 75-90°C | ||
| Reaction Time | ~2-7 hours |
Conclusion
The two-step synthesis protocol outlined in this application note provides a reliable and high-yielding pathway to this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable chemical intermediate for a wide range of applications. The methods described are based on established chemical principles and have been designed for both clarity and reproducibility.
References
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
- CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google P
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google P
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: [Link])
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (URL: [Link])
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google P
- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google P
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
- Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. (URL: )
- CN104529880A - Synthesis method of 2,3-dichloropyridine - Google P
-
Preparation method of 5-chloro-8-hydroxyquinoline - Eureka | Patsnap. (URL: [Link])
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])
- CN102399182A - The production method of quinolinic acid - Google P
-
On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds - PubMed. (URL: [Link])
Sources
- 1. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 5-Chloropyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Functionalized Pyridine Core
5-Chloropyridine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a chloro substituent and two carboxylic acid groups on the pyridine ring offers a rich platform for the construction of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the chloro group, combined with the reactivity of the adjacent carboxylic acids, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and step-by-step protocols for its conversion into key intermediates and target molecules with significant applications in the agrochemical and pharmaceutical industries.
Core Reactivity and Synthetic Strategy
The primary synthetic value of this compound lies in the synergistic reactivity of its functional groups. The two carboxylic acid moieties can be readily converted into a cyclic anhydride, a highly reactive intermediate that is susceptible to nucleophilic attack. This anhydride serves as a gateway to a variety of heterocyclic systems. The chloro substituent, while relatively stable, can participate in nucleophilic aromatic substitution reactions under certain conditions or be retained in the final molecule to modulate its biological activity.
The general synthetic workflow often involves the initial conversion of the dicarboxylic acid to its more reactive anhydride form, followed by reaction with various nucleophiles to construct new heterocyclic rings.
Caption: General synthetic pathways from this compound.
Key Synthetic Transformations and Protocols
Preparation of 5-Chloropyridine-2,3-dicarboxylic Anhydride: The Gateway Intermediate
The conversion of this compound to its cyclic anhydride is a crucial first step in many synthetic routes. The anhydride is a more electrophilic species and readily undergoes reactions with nucleophiles. A common and effective method for this transformation is through dehydration using a chemical dehydrating agent such as acetic anhydride.
Expert Insight: The formation of the anhydride is favored by the ortho positioning of the two carboxylic acid groups. The anhydrous conditions are critical to prevent the hydrolysis of the product back to the dicarboxylic acid. The use of a high-boiling aprotic solvent allows for the azeotropic removal of water, driving the reaction to completion.
This protocol is adapted from established procedures for the synthesis of related pyridine-2,3-dicarboxylic anhydrides[1].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 201.56 | 10.0 g | 0.0496 |
| Acetic Anhydride | 102.09 | 20 mL | 0.218 |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0496 mol) and toluene (50 mL).
-
Add acetic anhydride (20 mL, 0.218 mol) to the suspension.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. The reaction can be monitored by the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid is crude 5-chloropyridine-2,3-dicarboxylic anhydride. It can be purified by recrystallization from a suitable solvent such as toluene or by sublimation.
Self-Validation: The purity of the anhydride can be confirmed by melting point determination and spectroscopic analysis (IR, NMR). The IR spectrum should show characteristic anhydride C=O stretching bands around 1750 and 1850 cm⁻¹.
Application in Agrochemical Synthesis: Imidazolinone Herbicides
Imidazolinone herbicides are a significant class of agrochemicals that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS) in plants, which is crucial for the biosynthesis of branched-chain amino acids[2]. The pyridine-2,3-dicarboxylic acid scaffold is a key component in many of these herbicides. The synthesis of imidazolinone herbicides from 5-substituted pyridine-2,3-dicarboxylates is a well-established industrial process[3][4].
Caption: Synthesis of 5-chloro-imidazolinone herbicides.
This protocol is a representative procedure based on the synthesis of analogous imidazolinone herbicides[3][4][5].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Chloropyridine-2,3-dicarboxylic anhydride | 183.55 | 9.18 g | 0.050 |
| 2-Amino-2,3-dimethylbutyramide | 130.19 | 6.51 g | 0.050 |
| Triethylamine | 101.19 | 15 mL | 0.108 |
| Toluene | 92.14 | 100 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-2,3-dimethylbutyramide (6.51 g, 0.050 mol) and triethylamine (15 mL, 0.108 mol) in toluene (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 5-chloropyridine-2,3-dicarboxylic anhydride (9.18 g, 0.050 mol) in toluene (50 mL) via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Heat the mixture to 80-90 °C and stir for an additional 4-6 hours to effect cyclization.
-
Cool the reaction mixture and add water (50 mL). Adjust the pH to approximately 12 with a 2 M sodium hydroxide solution.
-
Separate the aqueous layer and wash it with toluene (2 x 30 mL) to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-chloronicotinic acid.
Expert Insight: The initial reaction between the anhydride and the amino-amide forms an intermediate amic acid. The subsequent heating in the presence of a base promotes the cyclization to the imidazolinone ring. The final product is isolated by precipitation from an acidic aqueous solution. The herbicidal activity of these compounds is well-documented[2].
Synthesis of Fused Heterocycles: Pyrrolo[3,4-b]pyridines
The reaction of pyridine-2,3-dicarboxylic anhydrides with primary amines or ammonia is a straightforward method for the synthesis of pyrrolo[3,4-b]pyridine-5,7-diones (imides). These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities, including antibacterial and anticancer properties[6].
This protocol is based on the general synthesis of N-substituted pyrrolo[3,4-b]pyridine-5,7-diones from pyridine-2,3-dicarboxylic anhydride[7].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Chloropyridine-2,3-dicarboxylic anhydride | 183.55 | 9.18 g | 0.050 |
| Ammonium Acetate | 77.08 | 7.71 g | 0.100 |
| Acetic Acid (glacial) | 60.05 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 5-chloropyridine-2,3-dicarboxylic anhydride (9.18 g, 0.050 mol) and ammonium acetate (7.71 g, 0.100 mol) in glacial acetic acid (50 mL).
-
Heat the mixture to reflux (approximately 118 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into ice-water (100 mL) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to give 6-chloro-1H-pyrrolo[3,4-b]pyridine-5,7-dione.
Self-Validation: The product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry). The ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) should show the characteristic signals for the pyridine ring protons and the N-H proton of the imide.
Synthesis of Pyrido[2,3-d]pyridazines
The reaction of dicarboxylic anhydrides with hydrazine is a common method for the synthesis of pyridazine-diones. This compound can be reacted with hydrazine to form the corresponding 5-chloropyrido[2,3-d]pyridazine-8(7H)-one. These compounds can serve as scaffolds for further functionalization in medicinal chemistry.
This protocol is adapted from a similar synthesis of a pyridopyridazinone derivative[8][9].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 201.56 | 10.08 g | 0.050 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 3.1 mL | ~0.064 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (10.08 g, 0.050 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (3.1 mL, ~0.064 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 5-chloropyrido[2,3-d]pyridazin-8(7H)-one.
Expert Insight: The reaction proceeds via the formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable pyridazinone ring.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its ability to be converted into a reactive anhydride intermediate opens up numerous synthetic possibilities, particularly in the construction of imidazolinone herbicides, pyrrolo[3,4-b]pyridines, and pyrido[2,3-d]pyridazines. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in agrochemicals and pharmaceuticals. The strategic incorporation of the chloro-substituent provides an additional handle for fine-tuning the biological and physical properties of the final products.
References
- Szczepanski, H., & Durr, D. (1988). Process for the preparation of o-carboxypyridyl- and o-carboxyquinolylimidazolinones. U.S.
- Xu, F., Yu, H., & Zheng, S. (2025). The crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione monohydrate, C7H6N2O4. Zeitschrift für Kristallographie - New Crystal Structures.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. [Link]
- Tan, S., et al. (2005). Imidazolinone-tolerant crops: history, current status and future. Pest Management Science, 61(3), 246-257.
- Liu, L. P. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1692.
-
Tan, S., Evans, R. R., Dahmer, M. L., Singh, B. K., & Shaner, D. L. (2005). Imidazolinone-tolerant crops: history, current status and future. Pest management science, 61(3), 246–257. [Link]
- Szezepanski, H., & Han, Y. (1988). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1692.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
-
Synthesis of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-6-methyl-5-methylthiomethoxy-nicotinic acid methyl ester. (n.d.). PrepChem.com. [Link]
- Yassin, F. A., & Seleim, A. F. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
- 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PubMed Central. [Link]
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.).
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (1993).
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PubMed Central. [Link]
- Yassin, F. A., & Seleim, A. F. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
-
Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. (n.d.). PubMed Central. [Link]
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society.
- Preparation of 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid. (n.d.).
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2014). Auctores Journals.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Liu, L. P. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1692. [Link]
- Process for the production of pure white 2-chloronicotinic acid. (1979).
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. [Link]
- General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and... (n.d.).
-
Imidazolinone herbicides: Synthesis and novel chemistry. (2004). Semantic Scholar. [Link]
Sources
- 1. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 2. Imidazolinone-tolerant crops: history, current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5973154A - Process for the preparation of chiral imidazolinone herbicides - Google Patents [patents.google.com]
- 4. 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-chloropyridine-2,3-dicarboxylic Acid synthesis
Welcome to the technical support center for the synthesis of 5-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. This resource is built upon established chemical principles and field-proven insights to ensure you can optimize your reaction conditions for the best possible outcomes.
Introduction to the Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation, however, can be challenging, often plagued by issues of yield and purity. The most common and documented synthetic route involves the oxidation of a substituted quinoline precursor. While direct chlorination of pyridine-2,3-dicarboxylic acid (quinolinic acid) might seem plausible, the strong deactivating effects of the carboxylic acid groups and the inherent low reactivity of the pyridine ring towards electrophilic substitution make this approach problematic.[2][3]
This guide will focus on the optimization of the more reliable oxidative pathway, providing you with the necessary information to troubleshoot and refine your experimental approach.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the oxidation of a chloro-substituted quinoline.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting to synthesize this compound by oxidizing 3-chloroquinoline with potassium permanganate (KMnO₄), as suggested by literature[4], but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the permanganate oxidation of chloroquinolines is a common issue. The low yield (reported as 31%) in the literature highlights the inherent difficulty of this reaction.[4] Several factors could be contributing to this problem:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. Ensure you are using a sufficient molar excess of KMnO₄. The reaction requires a significant amount of oxidant to cleave the benzene ring of the quinoline.
-
Reaction Temperature: The oxidation is typically performed at elevated temperatures. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition of the starting material and product. A controlled heating profile is essential.
-
pH of the Reaction Medium: The oxidation with KMnO₄ can be sensitive to pH. The reaction is often carried out under basic conditions, which can influence the oxidative power of the permanganate.
-
Purity of Starting Material: Impurities in the 3-chloroquinoline can interfere with the reaction, potentially consuming the oxidant or catalyzing side reactions.
Troubleshooting Steps:
-
Increase Molar Excess of KMnO₄: Gradually increase the molar equivalents of KMnO₄ in small increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Optimize Reaction Temperature: Experiment with a range of temperatures, for example, from 80°C to the reflux temperature of your solvent. Maintain a consistent temperature throughout the reaction.
-
Control pH: Ensure the reaction medium is sufficiently basic. The use of an aqueous solution of a base like sodium hydroxide or potassium carbonate is common in such oxidations.[5]
-
Purify the Starting Material: If you suspect impurities in your 3-chloroquinoline, consider purifying it by distillation or recrystallization before use.
Issue 2: Formation of Multiple Byproducts and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these byproducts, and what is the best strategy for purification?
Answer:
The oxidation of the quinoline ring is a complex process that can lead to several byproducts. The presence of a chlorine substituent adds another layer of complexity.
Potential Byproducts:
-
Unreacted Starting Material: As discussed, incomplete conversion is a common issue.
-
Intermediates from Incomplete Oxidation: Products where the benzene ring has been partially cleaved can be present.
-
Over-oxidation Products: While less common for the pyridine ring, harsh conditions could potentially lead to the degradation of the desired product.
-
Isomeric Products: Depending on the starting material, there is a possibility of forming other chlorinated pyridine dicarboxylic acid isomers, although starting with 3-chloroquinoline should theoretically yield the 5-chloro product.
Purification Strategy:
-
Acid-Base Extraction: The product is a dicarboxylic acid, making it amenable to acid-base extraction. After the reaction, quenching the excess oxidant and filtering off the manganese dioxide, the filtrate can be acidified. The desired product should precipitate out. Washing the crude precipitate with cold water can remove highly polar impurities.
-
Recrystallization: This is a crucial step for obtaining a pure product. Due to the presence of two carboxylic acid groups, the product will have limited solubility in non-polar organic solvents. Experiment with different solvent systems for recrystallization. A mixture of water and a polar organic solvent like ethanol or acetone is a good starting point.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. However, the high polarity of the dicarboxylic acid can make it challenging. Using a polar stationary phase like silica gel and a polar eluent system (e.g., a mixture of dichloromethane, methanol, and a small amount of acetic acid to suppress tailing) might be effective.
Issue 3: Inconsistent Yields and Reaction Scalability
Question: I am getting inconsistent yields when I try to scale up the synthesis. What factors are critical for ensuring reproducibility on a larger scale?
Answer:
Scaling up oxidation reactions, especially with powerful and potentially hazardous oxidants like KMnO₄, requires careful consideration of several factors:
-
Heat Transfer: Oxidation reactions are often highly exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, causing a drop in yield and creating a safety hazard. Ensure your reaction vessel has adequate cooling capacity and that the addition of the oxidant is done portion-wise or as a solution at a controlled rate.
-
Mixing: Efficient stirring is crucial to ensure homogenous distribution of the reactants and to maintain a uniform temperature throughout the reaction mixture. Inadequate mixing can lead to localized "hot spots" and side reactions.
-
Rate of Addition of Oxidant: Adding the oxidant too quickly can lead to an uncontrolled exotherm and the formation of byproducts. A slow, controlled addition is key for scalability.
Recommendations for Scale-up:
-
Use a Jacketed Reactor: For larger scales, a jacketed reactor with a temperature control unit is highly recommended for precise and efficient temperature management.
-
Optimize Stirring: Use an overhead stirrer with a properly designed impeller to ensure efficient mixing of the heterogeneous reaction mixture.
-
Controlled Addition: Add the oxidant as a solution using a dropping funnel or a syringe pump over an extended period. Monitor the internal temperature of the reaction closely during the addition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the oxidation of quinoline to pyridine-2,3-dicarboxylic acid?
A1: The oxidation of the quinoline ring to pyridine-2,3-dicarboxylic acid (quinolinic acid) involves the cleavage of the benzene ring portion of the molecule. With strong oxidizing agents like potassium permanganate or nitric acid, the benzenoid ring is more susceptible to oxidation than the electron-deficient pyridine ring. The reaction proceeds through a series of oxidative steps that ultimately break the carbon-carbon bonds of the benzene ring, leaving the pyridine ring with two carboxylic acid groups at the 2 and 3 positions. The presence of a catalyst, such as cupric ions, can facilitate this process.[6]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative approach involves the oxidation of a differently substituted quinoline. For instance, a patent describes the synthesis of substituted pyridine-2,3-dicarboxylic acids, including those with chloro substituents, via the oxidation of substituted quinolines with hydrogen peroxide in a basic medium.[5] This method might offer a milder and potentially higher-yielding alternative to the permanganate oxidation. Another possibility is starting from a pre-functionalized pyridine, though this often involves more synthetic steps.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The proton NMR should show two distinct aromatic protons on the pyridine ring, and the carbon NMR will show the signals for the pyridine carbons and the two carboxyl carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad O-H stretches and strong C=O stretches for the carboxylic acid groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and for tracking the progress of the reaction and purification steps.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The use of strong oxidizing agents like potassium permanganate requires strict safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction, especially during the addition of the oxidant. Use an ice bath to control the temperature if necessary.
-
Quenching: Quenching of excess oxidant must be done carefully. Adding a reducing agent like sodium bisulfite should be done slowly and with cooling.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile reagents or byproducts.
Experimental Protocols and Data
Table 1: Key Reaction Parameters for Oxidation of 3-Chloroquinoline
| Parameter | Recommended Range | Rationale |
| Molar Ratio (KMnO₄:Substrate) | 4:1 to 8:1 | A significant excess of the oxidant is required for complete conversion. |
| Temperature | 80°C - 100°C | Balances reaction rate with minimizing decomposition. |
| Reaction Time | 4 - 12 hours | Requires monitoring by TLC/HPLC for completion. |
| Solvent | Water (with base) | A common solvent for permanganate oxidations. |
| Base | NaOH or K₂CO₃ | To maintain a basic pH for optimal oxidant performance. |
Illustrative Synthetic Workflow
The following diagram outlines the key steps in the synthesis of this compound from 3-chloroquinoline.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at: [Link]
- Method for the preparation of pyridine-2,3-dicarboxylic acids. US Patent 4,816,588.
- Process for the preparation of pyridine-2,3-dicarboxylic acid. EP Patent 0232118A2.
-
Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. Available at: [Link]
-
Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent EP 0259687 A2. Available at: [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Chinese Patent CN101830845A.
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
- Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents.
- Synthetic method of 2, 3, 5-trichloropyridine. Chinese Patent CN104478793A.
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
-
Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. ResearchGate. Available at: [Link]
- Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines. US Patent 5,166,352.
-
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. Available at: [Link]
-
Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. European Patent Office. Available at: [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 6. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid
Welcome to the technical support guide for the synthesis of 5-chloropyridine-2,3-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, troubleshoot common side product formations, and provide a framework for achieving high-purity yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for synthesizing this compound?
The most established method is the oxidation of a correspondingly substituted quinoline, specifically 5-chloroquinoline. The benzene portion of the quinoline ring is cleaved by strong oxidizing agents, leaving the more robust, electron-deficient pyridine ring intact. This method is favored due to the relatively low cost and availability of quinoline precursors.[1][2][3] Alternative routes, such as constructing the pyridine ring from acyclic precursors, are often more complex and may result in lower yields with a higher impurity profile.[4]
Q2: What are the most critical parameters to control during the oxidation of 5-chloroquinoline?
There are three pillars of control for this reaction:
-
Temperature: Excessive heat can promote decarboxylation, where one or both of the carboxylic acid groups are lost as CO₂, leading to 5-chloronicotinic acid or 5-chloropicolinic acid as significant impurities.[5][6]
-
Oxidant Stoichiometry: An insufficient amount of oxidant will lead to an incomplete reaction, leaving unreacted starting material. Conversely, a large excess can lead to aggressive, non-selective degradation of both the starting material and the desired product.
-
Catalysis: The use of a copper(II) sulfate catalyst is highly recommended. As the this compound is formed, it precipitates as a copper salt. This insolubilization effectively protects it from the harsh oxidative environment, preventing degradation and significantly improving yields.[2]
Q3: Why is my final product yield consistently low, even with complete consumption of the starting material?
Low yields in the absence of starting material typically point to two culprits: product degradation or product loss during workup.
-
Degradation: As mentioned, the reaction conditions are harsh. Without the protective effect of a catalyst like CuSO₄, the desired diacid product can be further oxidized, leading to ring-opening and the formation of intractable tars.[2]
-
Workup Loss: this compound has some solubility in acidic aqueous solutions. If the pH during the final precipitation step is not carefully adjusted to its isoelectric point, or if excessive washing is performed, a significant amount of product can be lost to the mother liquor.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues in a practical question-and-answer format.
Problem 1: My NMR/LC-MS analysis shows a significant peak corresponding to a mono-carboxylated species.
Q: What is causing the formation of 5-chloropyridine-2-carboxylic acid or 5-chloropyridine-3-carboxylic acid in my product?
A: This is a classic case of decarboxylation . The loss of a carboxyl group is primarily driven by excessive temperature during the reaction or workup. The electron-withdrawing nature of the pyridine ring and the adjacent carboxyl group makes the C-C bond susceptible to cleavage under thermal stress.
Causality & Mechanism: The stability of pyridinecarboxylic acids is position-dependent. The carboxyl group at the 2-position is generally more labile and prone to decarboxylation upon heating in an acidic medium.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically below 110°C for chlorate-based oxidations).[1] Use an oil bath and a reliable temperature controller.
-
Controlled Acidification: During the final product precipitation, add acid slowly while cooling the solution in an ice bath. The acidification process is exothermic, and localized heating can cause decarboxylation.[5]
-
Milder Reagents: If decarboxylation remains a persistent issue, consider alternative, lower-temperature oxidation methods, such as ozonolysis, although these may require more specialized equipment.[3]
Problem 2: My product is contaminated with a neutral, lower molecular weight compound that has a similar retention time to the starting material.
Q: I believe I am forming 5-chloropyridine-2,3-dicarboxylic anhydride. Why is this happening and how can I prevent it?
A: The formation of the cyclic anhydride is a dehydration reaction between the two adjacent carboxylic acid groups. This is often an unintended consequence of the workup procedure, particularly if aggressive drying methods are used.
Causality & Mechanism: The proximity of the two carboxylic acids makes intramolecular dehydration favorable. This is often catalyzed by residual acid and driven by heat. The use of reagents like acetic anhydride, even in subsequent steps, can lead to anhydride formation if not properly controlled.[4]
Solutions:
-
Avoid High-Temperature Drying: Do not dry the final product in a high-temperature oven for extended periods. Vacuum drying at a moderate temperature (e.g., 40-50°C) is preferable.
-
Check Downstream Reagents: If this diacid is used as an intermediate, be aware that reagents like thionyl chloride or acetic anhydride used for subsequent reactions will readily convert it to the anhydride.[7]
-
Hydrolysis: If you have inadvertently formed the anhydride, it can often be converted back to the diacid by gentle heating in water or a dilute basic solution, followed by careful re-precipitation.
Problem 3: The reaction stalls, and I isolate a significant amount of unreacted 5-chloroquinoline.
Q: My reaction is incomplete. What factors lead to poor conversion?
A: Incomplete conversion is almost always due to issues with the oxidizing agent or reaction kinetics.
Causality & Mechanism: Oxidants like sodium chlorate require an induction period to initiate the reaction. Factors that affect this initiation phase or the overall potency of the oxidant will directly impact conversion.[1]
Solutions:
-
Check Oxidant Quality: Ensure your oxidizing agent (e.g., sodium chlorate, potassium permanganate) is dry and has not degraded.
-
Increase Reaction Time: Some of these oxidations can be slow and require extended reaction times (12 hours or more).[1] Monitor the reaction by TLC or LC-MS to confirm it has reached completion.
-
Recirculate Mother Liquor: As described in some syntheses of pyridine-2,3-dicarboxylic acid, adding a small amount of the mother liquor from a previous successful batch can shorten the induction period, likely due to the presence of initiating free radical species.[1]
-
Ensure Proper Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure contact between the organic substrate and the aqueous oxidant phase.
Data Summary: Troubleshooting Table
| Issue Observed | Probable Side Product(s) | Root Cause(s) | Recommended Solution(s) |
| Low Yield, Clean Product | (Lost Product) | - Suboptimal pH during precipitation- Product degradation | - Adjust pH carefully to isoelectric point- Use CuSO₄ catalyst to protect product[2] |
| Mono-carboxylated Impurity | 5-chloronicotinic acid | - Excessive reaction temperature- Overheating during workup | - Maintain strict temperature control (<110°C)- Cool during acidification[5] |
| Neutral, Dehydrated Impurity | 5-chloropyridine-2,3-dicarboxylic anhydride | - High-temperature drying- Reaction with dehydrating agents | - Dry product under vacuum at low temperature- Hydrolyze back to diacid if necessary[7] |
| High Starting Material | 5-chloroquinoline | - Insufficient oxidant/reaction time- Poor quality of oxidant | - Increase oxidant stoichiometry or reaction time- Use fresh, high-quality reagents |
| Tarry, Dark Mixture | Various degradation products | - Reaction too aggressive (high temp)- Lack of protective catalyst | - Lower reaction temperature- Add CuSO₄ to precipitate and protect the product[2] |
Visualizing the Synthetic Pathway and Side Products
The following diagram illustrates the primary synthesis route for this compound via the oxidation of 5-chloroquinoline, highlighting the key points where common side products are formed.
Caption: Synthetic pathway and formation of common side products.
Reference Protocol: Oxidation of 5-Chloroquinoline
This protocol is a representative procedure based on established methods for quinoline oxidation.[1][2] Researchers must adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
5-Chloroquinoline
-
Sodium Chlorate (NaClO₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, create a solution of concentrated sulfuric acid in deionized water. Carefully add the copper(II) sulfate pentahydrate and stir until dissolved.
-
Addition of Reactant: To the stirred solution, add the 5-chloroquinoline. A suspension will form.
-
Initiation: Gently heat the mixture to approximately 95-100°C using an oil bath.
-
Oxidant Addition: Once the temperature has stabilized, begin the portion-wise addition of sodium chlorate. CAUTION: The reaction can be exothermic and may have an induction period. Add the oxidant slowly over 2-3 hours, carefully monitoring the internal temperature to keep it below 110°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 100-105°C for 10-12 hours, or until monitoring (e.g., by TLC or LC-MS) indicates the consumption of the starting material. The mixture will likely be a thick, blue-green slurry due to the precipitation of the copper salt of the product.
-
Workup - Decomposition of Copper Salt: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide. The pH should be adjusted to be strongly basic (pH > 12) to decompose the copper salt and solubilize the dicarboxylate product as its sodium salt. Copper hydroxide will precipitate.
-
Filtration: Filter the mixture to remove the precipitated copper salts. Wash the filter cake with a small amount of dilute NaOH solution.
-
Precipitation of Product: Combine the filtrate and washings. Cool the solution in an ice bath. Slowly add concentrated sulfuric acid with vigorous stirring to adjust the pH to the isoelectric point of the diacid (typically pH 2-3). A white precipitate of this compound will form.
-
Isolation: Age the slurry in the ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a minimal amount of cold deionized water. Dry the product under vacuum at 40-50°C to a constant weight.
References
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
- US4111938A - Preparation of 2,3,5-trichloropyridine.
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
Synthesis of 2, 3-pyridine-dicarboxylic acid . ResearchGate. [Link]
- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines . MDPI. [Link]
- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
-
How to do oxidative dehydrogenation of 5-chloro-2,3-dihydro-pyrrolo[2,3-b]pyridine . ResearchGate. [Link]
- US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
- EP1052253B1 - Process for the preparation of 2,3-pyridinedicarboxylic acids.
-
(PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents... . ResearchGate. [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents . SciSpace by Typeset. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation . Advanced Journal of Chemistry, Section A. [Link]
-
Decarboxylation . Master Organic Chemistry. [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents . PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. EP1052253B1 - Process for the preparation of 2,3-pyridinedicarboxylic acids - Google Patents [patents.google.com]
- 4. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Esterification of 5-Chloropyridine-2,3-dicarboxylic Acid
Welcome to the technical support center for the esterification of 5-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this challenging substrate. The inherent electronic properties and steric hindrance of the starting material can often lead to suboptimal yields and complex purification challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these issues and improve your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the esterification process in a practical question-and-answer format.
Question 1: My reaction yield is very low, and I primarily recover the unreacted diacid. What's going wrong?
Answer:
This is a common issue often rooted in reaction equilibrium and catalyst activity. The Fischer-Speier esterification is a reversible reaction, and its success hinges on pushing the equilibrium towards the product side.[1][2]
Potential Causes & Recommended Solutions:
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, even in small amounts from solvents or reagents, will inhibit the forward reaction according to Le Châtelier's principle.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous alcohol and solvents. If possible, employ a method to actively remove water as it forms, such as a Dean-Stark apparatus with an azeotroping solvent like toluene.[1]
-
-
Insufficient Catalyst Activity: The acid catalyst's role is to protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][3] An insufficient amount or inactive catalyst will result in a sluggish or stalled reaction.
-
Solution: For a typical Fischer esterification, use a strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at a loading of 5-10 mol%. Ensure the catalyst is fresh and has not been deactivated by atmospheric moisture.
-
-
Suboptimal Reaction Conditions: Esterification, particularly of heteroaromatic diacids, can be slow.
-
Solution: Increase the reaction temperature to reflux the alcohol being used. Extend the reaction time, monitoring progress by TLC or LC-MS every few hours. Using a large excess of the alcohol (it can often serve as the solvent) is a standard practice to drive the equilibrium forward.[4]
-
Question 2: I'm observing the formation of the mono-ester but the reaction won't proceed to the desired di-ester. Why is the conversion stalling?
Answer:
Formation of the mono-ester indicates the reaction is initiated successfully, but the second esterification is significantly more difficult. This is a classic case of steric and electronic effects.
Potential Causes & Recommended Solutions:
-
Steric Hindrance: Once the first ester group is formed (likely at the less-hindered C3 position), the steric bulk increases, making it more difficult for the alcohol to access the adjacent C2 carboxylic acid. The proximity to the pyridine nitrogen and the chloro-substituent further complicates this.
-
Solution 1 (Forcing Conditions): Increase the severity of the reaction conditions. This includes raising the temperature, prolonging the reaction time (24-48 hours is not uncommon), and ensuring a high concentration of both the alcohol and the acid catalyst.
-
Solution 2 (Alternative Strategy): Switch to a more reactive intermediate that is less sensitive to steric hindrance. The di-acid chloride route is highly effective. By first converting the diacid to 5-chloropyridine-2,3-dicarbonyl dichloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, you create a much more electrophilic species that reacts readily with the alcohol, even at lower temperatures.[5][6]
-
-
Electronic Deactivation: The pyridine nitrogen is electron-withdrawing, which can influence the reactivity of the adjacent carboxylic acid groups.
-
Solution: The acid chloride approach mentioned above is the most direct way to overcome electronic deactivation by dramatically increasing the electrophilicity of the carbonyl carbons.
-
Question 3: My reaction mixture is turning dark brown or black, and purification is yielding a tarry, intractable mess. What causes this decomposition?
Answer:
Pyridine-containing compounds can be sensitive to strongly acidic and high-temperature conditions, leading to decomposition and polymerization.
Potential Causes & Recommended Solutions:
-
Harsh Reaction Conditions: The combination of high heat and a strong mineral acid like H₂SO₄ can cause decarboxylation or other degradative side reactions on the sensitive pyridine ring.
-
Solution 1 (Milder Conditions): Lower the reaction temperature and compensate with a longer reaction time. Consider replacing sulfuric acid with a less aggressive catalyst like p-TsOH or a solid-supported acid catalyst (e.g., Amberlyst-15), which can be filtered off, simplifying the workup.
-
Solution 2 (Non-Acidic Methods): Avoid acidic conditions altogether. Use a coupling agent-based method like the Steglich esterification, which employs a carbodiimide (e.g., DCC or EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under neutral, often room-temperature, conditions.[7][8] This approach is much milder but requires removal of urea byproducts.
-
Question 4: How can I effectively purify the final di-ester product? The crude material seems to contain both mono-ester and diacid.
Answer:
Purification is often challenging due to the similar polarities of the starting material, intermediate, and product. A systematic workup is critical.
Recommended Purification Strategy:
-
Initial Workup (Acid Removal): After cooling the reaction, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted diacid or mono-ester (which will be deprotonated and move to the aqueous layer).
-
Caution: Perform the bicarbonate wash slowly and with good venting, as CO₂ evolution can cause pressure buildup. Be mindful that excessive base can lead to hydrolysis of the desired ester product.[9]
-
-
Aqueous Washes: Follow the bicarbonate wash with a wash with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Chromatography/Crystallization:
-
Column Chromatography: If the crude product is still a mixture, silica gel column chromatography is the next step. Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity to elute the di-ester, followed by the mono-ester.
-
Crystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for purification.
-
Frequently Asked Questions (FAQs)
Q1: Which esterification method should I choose for this compound?
The best method depends on the scale of your reaction, the sensitivity of your alcohol, and the equipment available.
| Method | Reagents | Conditions | Pros | Cons |
| Fischer-Speier | Alcohol, H₂SO₄ or p-TsOH | High Temp (Reflux) | Economical, simple reagents, good for large scale.[1] | Harsh conditions can cause degradation; equilibrium-limited; not suitable for sensitive substrates. |
| Acid Chloride | SOCl₂ or (COCl)₂, then Alcohol, Base (e.g., Pyridine) | 0 °C to RT | High yield, overcomes steric hindrance, fast, irreversible.[5] | Requires an extra synthetic step; reagents are hazardous and moisture-sensitive. |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild (0 °C to RT) | Very mild conditions, good for sensitive substrates, high yield.[8] | Expensive reagents, generates urea byproduct that must be removed. |
Decision-Making Workflow:
Caption: Decision tree for selecting an esterification method.
Q2: Can I use a Dean-Stark apparatus to improve my Fischer esterification yield?
Absolutely. A Dean-Stark apparatus is an excellent tool for removing water azeotropically, thereby driving the reaction equilibrium towards the ester product. You will need to use a co-solvent that forms an azeotrope with water, such as toluene or benzene (use of benzene is now highly restricted). The alcohol, diacid, and acid catalyst are heated to reflux in toluene. The water-toluene azeotrope condenses and collects in the side arm, where the denser water separates and can be removed, while the toluene overflows back into the reaction flask.
Q3: What is the mechanism of the acid chloride route with thionyl chloride?
The conversion of a carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) proceeds in two main steps:
-
The carboxylic acid attacks the sulfur atom of SOCl₂, displacing a chloride ion to form a chlorosulfite intermediate.
-
The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the acid chloride product, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.[5] This process is highly favorable as the gaseous byproducts escape the reaction mixture, driving the reaction to completion.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Example: Diethyl Ester)
This protocol is a robust method for gram-scale synthesis.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 49.6 mmol).
-
Add absolute ethanol (150 mL). The diacid will not fully dissolve initially.
-
Carefully and slowly, add concentrated sulfuric acid (2.7 mL, ~5.0 g, 50 mmol) to the stirring suspension.
-
Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 24 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid).
-
After 24 hours, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the oily residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (3 x 100 mL, CAUTION: slow addition, vent frequently ), and finally, brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 5-chloropyridine-2,3-dicarboxylate, which can be further purified by column chromatography or vacuum distillation.
Protocol 2: Di-acid Chloride Route (Example: Dimethyl Ester)
This method is highly effective for overcoming steric hindrance.
-
Acid Chloride Formation: In a fume hood, suspend this compound (5.0 g, 24.8 mmol) in thionyl chloride (25 mL, 340 mmol). Add two drops of dimethylformamide (DMF) as a catalyst.
-
Fit the flask with a reflux condenser attached to a gas trap (to scrub HCl and SO₂). Heat the mixture to reflux (approx. 80 °C) for 4 hours. The solution should become clear.
-
Allow the reaction to cool, then remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove the last traces). This will yield the crude 5-chloropyridine-2,3-dicarbonyl dichloride as a solid or oil. Use this intermediate immediately in the next step.
-
Esterification: Dissolve the crude di-acid chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (3.0 mL, 74 mmol) and triethylamine (8.3 mL, 60 mmol) in anhydrous DCM (20 mL).
-
Add the methanol/triethylamine solution dropwise to the stirring acid chloride solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quench the reaction by adding water (50 mL). Separate the organic layer.
-
Wash the organic layer with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dimethyl 5-chloropyridine-2,3-dicarboxylate. Purify as necessary.
Troubleshooting Workflow Diagram:
Caption: A general workflow for troubleshooting low-yield reactions.
References
- Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents. (n.d.).
- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents. (n.d.).
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 23, 2026, from [Link]
-
Wang, Y., et al. (2012). Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 23, 2026, from [Link]
-
Pouwer, R. H., & Williams, C. M. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. Google Patents.
-
Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Retrieved January 23, 2026, from [Link]
- Los, M. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.
-
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 23, 2026, from [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Retrieved January 23, 2026, from [Link]
- Giles, R. G. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. Google Patents.
-
Gerrard, W., & Thrush, A. M. (1951). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature. Retrieved January 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved January 23, 2026, from [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Wölfling, J., et al. (2018). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. MDPI. Retrieved January 23, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]
-
Le, T. T., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]
-
Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. Retrieved January 23, 2026, from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved January 23, 2026, from [Link]
-
Reddit. (2022). Steglich Esterification with EDC. Retrieved January 23, 2026, from [Link]
-
Williamson, C., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols. Science of Synthesis. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2014). Steglich Esterification?. Retrieved January 23, 2026, from [Link]
-
Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 23, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloropyridine-2,3-dicarboxylic Acid
Welcome to the technical support center for 5-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block in high purity. The following content, structured in a flexible question-and-answer format, provides in-depth, field-proven insights into the common purification challenges and their solutions.
Section 1: Understanding the Molecule - Core Physicochemical Properties
Before troubleshooting purification, it is essential to understand the inherent properties of this compound. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its parent compound, pyridine-2,3-dicarboxylic acid (quinolinic acid), and related halogenated analogs.
Q1: What are the key structural features of this compound that influence its purification?
Answer: The purification strategy is dictated by three primary features:
-
Two Carboxylic Acid Groups: These adjacent acidic groups allow for significant pH-dependent solubility changes. The molecule can exist as a neutral species, a mono-anion, or a di-anion.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at low pH, forming a pyridinium cation. This adds another layer of complexity to its acid-base behavior.
-
Electron-Withdrawing Chlorine Atom: The chloro-substituent at the 5-position makes both carboxylic acid groups and the pyridine nitrogen more acidic (i.e., lowers their pKa values) compared to the unsubstituted parent molecule.
These features result in a zwitterionic character at certain pH ranges and generally poor solubility in many common organic solvents when in its neutral, solid-state form.
Q2: What are the estimated pKa values for this compound, and why are they critical?
Answer: The experimental pKa values for the parent pyridine-2,3-dicarboxylic acid are approximately pKa₁ ≈ 2.43 and pKa₂ ≈ 4.76 [1]. The first value corresponds to the deprotonation of the more acidic carboxylic acid (likely the one at the 2-position, closer to the ring nitrogen), and the second to the other carboxylic group.
For this compound, the electron-withdrawing chlorine atom will lower these values. A reasonable estimate would be:
-
pKa₁ ≈ 2.0 - 2.3
-
pKa₂ ≈ 4.3 - 4.6
Understanding these pKa values is the cornerstone of a successful purification strategy. It allows you to precisely control the pH to either fully dissolve the compound as a salt in an aqueous base (pH > 6) or to fully precipitate it as the neutral acid (pH < 1.5).
Section 2: Common Impurities and Their Origins
The challenges in purification are almost always linked to the impurities generated during synthesis. The most common synthetic route to pyridine-dicarboxylic acids is the oxidation of the corresponding quinoline.
Q3: My crude this compound is off-white or brown. What are the likely impurities?
Answer: The discoloration typically points to several classes of impurities originating from the synthesis, which is often the oxidation of a 5-chloroquinoline precursor.
| Impurity Class | Specific Examples | Origin | Impact on Purification |
| Incomplete Oxidation | Unreacted 5-chloroquinoline | Incomplete reaction. | Basic impurity; can be removed by base wash during acid-base extraction. |
| Over-Oxidation/Side Reactions | Nicotinic acid derivatives, ring-opened byproducts. | Harsh oxidation conditions (e.g., too high temperature or oxidant concentration).[2] | Can have similar solubility profiles, making simple recrystallization difficult. |
| Isomeric Impurities | Positional isomers of the starting material leading to isomeric dicarboxylic acids. | Impure starting materials. | Very difficult to remove due to nearly identical physical properties. Requires chromatography. |
| Inorganic Salts | Copper salts, Sodium/Potassium Sulfates. | Use of catalysts (e.g., CuSO₄) or quenching/pH adjustment with acids like H₂SO₄.[3] | Typically insoluble in organic solvents but may co-precipitate with the product from aqueous solutions. |
Section 3: Troubleshooting Purification Workflows
This section provides troubleshooting guides for the most common purification techniques.
Workflow 1: Acid-Base Extraction/Precipitation
This is the most powerful and scalable method for purifying pyridine dicarboxylic acids. The core principle is exploiting the compound's poor solubility in water at its isoelectric point and high solubility at high pH.
Caption: Acid-Base Purification Workflow.
FAQs for Acid-Base Purification
-
Q: I've added base, but my solution isn't fully dissolving. What's wrong?
-
A: This is likely due to insoluble inorganic salts from the synthesis or highly nonpolar, polymeric byproducts. Solution: Filter the basic solution while it's warm to remove these particulates before proceeding to the acidification step. A Celite® pad can aid in this filtration.
-
-
Q: After adding acid, my product oiled out instead of precipitating as a solid. How do I fix this?
-
A: "Oiling out" happens when the concentration of the product is too high, and the temperature is above the melting point of the hydrated solid. Solutions:
-
Dilute: Use a more dilute starting solution.
-
Cooling: Perform the acidification in an ice bath to keep the temperature low.
-
Slow Addition: Add the acid very slowly while vigorously stirring to allow for controlled crystal nucleation.
-
-
-
Q: My final product is still colored, even after acid-base purification. What's next?
-
A: This indicates persistent colored impurities that are not removed by this method. Solution: After dissolving the crude product in base (Step 1), add a small amount (1-2% w/w) of activated charcoal to the solution. Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal before proceeding to acidification.
-
Workflow 2: Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles. The challenge with this compound is finding a suitable solvent system due to its poor solubility in many common solvents.
FAQs for Recrystallization
-
Q: What is a good starting solvent system for recrystallization?
-
A: Based on protocols for related compounds, single solvents are often ineffective.[4] A mixed solvent system is the best approach.
-
Water/Acetonitrile: A patent for a similar molecule describes dissolving the material in a mixture of water and acetonitrile at high temperature, then allowing it to cool.[5]
-
Acetone/Hexane: For the related 5-ethylpyridine-2,3-dicarboxylic acid, recrystallization from an acetone/n-hexane mixture was successful.[6] Starting Protocol: Try dissolving the crude product in a minimal amount of hot water or a water/acetonitrile mixture. If solubility is poor, DMSO can be used, followed by the addition of an anti-solvent like water to induce precipitation.
-
-
-
Q: I can't get the compound to dissolve in anything but DMSO. How do I recrystallize from it?
-
A: This is a common issue. Use a solvent/anti-solvent method.
-
Dissolve the crude material in a minimum amount of hot DMSO.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add a miscible anti-solvent (e.g., water or isopropanol) dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a few more drops of DMSO to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
-
Caption: Recrystallization Decision Workflow.
Section 4: Purity Analysis
Verifying the purity of your final product is a critical self-validating step.
Q4: How can I reliably check the purity of my this compound?
Answer: A combination of techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
-
Rationale: A well-developed HPLC method can separate the target compound from starting materials, byproducts, and isomers.
-
Starting Method: Based on methods for similar compounds, a reverse-phase C18 column is a good choice.[7][8]
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (adjust to pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm and 280 nm.[8]
-
Diluent: 50:50 Acetonitrile/Water.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H NMR is excellent for structural confirmation and identifying proton-bearing impurities. The carboxylic acid protons should appear as a broad singlet far downfield (typically >10 ppm).[9]
-
Solvent: Use DMSO-d₆, as the compound is often poorly soluble in CDCl₃.
-
-
Melting Point:
-
Rationale: A sharp melting point range indicates high purity. Impurities will typically cause melting point depression and broadening. For context, the related 5,6-Dichloronicotinic acid melts at 160-165 °C[2], while 5-ethylpyridine-2,3-dicarboxylic acid melts around 156 °C[6]. Your pure compound should have a similarly sharp range.
-
References
-
LookChem. (n.d.). Cas 1479-96-5, 5-fluoropyridine-2,3-dicarboxylic acid. Retrieved from [Link]
-
Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Retrieved from [Link]
- CN101648904B. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
- WO2021105399A1. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
- CN104478793A. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
-
ResearchGate. (n.d.). 1 H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
-
Reddit. (n.d.). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- CN103373958B. (n.d.). The preparation method of 5-ethylpyridine-2,3-dicarboxylate. Google Patents.
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis.... Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine-3,5-dicarboxylic acid. Retrieved from [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link]
Sources
- 1. jinjingchemical.com [jinjingchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 9. chem.libretexts.org [chem.libretexts.org]
5-chloropyridine-2,3-dicarboxylic Acid stability and storage issues
Welcome to the technical support guide for 5-chloropyridine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to the stability and storage of this important chemical intermediate, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
I. Core Concepts: Understanding the Molecule's Vulnerabilities
This compound is a trifunctional molecule, and its stability is influenced by the interplay of a pyridine ring, a chlorine substituent, and two adjacent carboxylic acid groups. Understanding the inherent chemical liabilities of this structure is key to preventing degradation and handling it effectively.
Key Structural Features and Their Implications:
-
Pyridine-2,3-dicarboxylic Acid Backbone: This arrangement is known to be susceptible to thermal decarboxylation, particularly the carboxylic acid group at the 2-position. The proximity of the pyridine nitrogen can stabilize the transition state of the decarboxylation reaction.
-
Chlorine at the 5-position: While aromatic chlorides are generally stable, the electron-withdrawing nature of the pyridine ring and carboxylic acid groups can activate the chlorine atom towards nucleophilic aromatic substitution, especially under basic conditions or at elevated temperatures, leading to hydrolysis.
-
Carboxylic Acid Groups: These acidic functional groups make the molecule's solubility highly dependent on pH. They can also participate in intermolecular hydrogen bonding, which can affect its physical properties and solubility.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, the solid material should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Recommended storage temperatures are typically between 2-8°C.[1][3] The key is to protect it from moisture and heat to prevent potential degradation.
Q2: I've noticed the color of my solid sample has changed over time. What could be the reason?
A2: A change in color, such as from white/off-white to a yellowish or brownish hue, can be an indicator of degradation. This could be due to slow decomposition, possibly accelerated by improper storage conditions like exposure to light, air, or moisture. It is advisable to verify the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before use if a color change is observed.
Q3: How stable is this compound in solution?
A3: The stability in solution is highly dependent on the solvent, pH, and temperature. In neutral, aprotic solvents at room temperature, it is expected to be reasonably stable for short periods. However, in protic solvents like water or alcohols, and especially at elevated temperatures or under basic conditions, the risk of hydrolysis of the chloro group and decarboxylation increases. Solutions should ideally be prepared fresh for each experiment.
Q4: Can I heat solutions of this compound to aid dissolution?
A4: Gentle heating can be used to aid dissolution, but prolonged heating at high temperatures should be avoided. Pyridine-2,3-dicarboxylic acids are known to undergo decarboxylation upon heating in solution.[4] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Q: My this compound is not dissolving in my chosen organic solvent. What can I do?
A: Pyridine dicarboxylic acids often exhibit poor solubility in many common non-polar organic solvents.[5]
-
Initial Steps: First, ensure your solvent is anhydrous if you are using a non-polar aprotic solvent. The presence of water can affect solubility.
-
Alternative Solvents: Consider more polar aprotic solvents such as DMSO or DMF, where pyridine carboxylic acids tend to have better solubility.
-
pH Adjustment: If your experimental conditions allow, you can significantly increase solubility in aqueous solutions by adding a base (e.g., sodium hydroxide, triethylamine) to deprotonate the carboxylic acid groups and form a more soluble salt.[5]
-
Gentle Sonication: Sonication can sometimes help to break up solid aggregates and improve the rate of dissolution.
Solubility Summary Table (Qualitative)
| Solvent | Solubility | Rationale/Comments |
| Water | Poorly soluble | Solubility increases significantly with the addition of a base. |
| Methanol, Ethanol | Slightly soluble | Polar protic solvents can interact with the carboxylic acid groups. |
| Acetone | Slightly soluble | |
| Dichloromethane | Insoluble | Non-polar aprotic solvent. |
| Diethyl ether, Hexane | Insoluble | Non-polar solvents. |
| DMSO, DMF | Soluble | Highly polar aprotic solvents are generally effective. |
| THF | Slightly soluble to insoluble |
Q: I am seeing an unexpected byproduct in my reaction. Could it be from the degradation of this compound?
A: Yes, it is possible. The two most likely degradation pathways are decarboxylation and hydrolysis.
-
Decarboxylation: The loss of one or both carboxylic acid groups is a primary concern, especially if your reaction is performed at elevated temperatures. The expected byproduct would be 5-chloropyridine-3-carboxylic acid or 5-chloropyridine. The decarboxylation of the analogous quinolinic acid (pyridine-2,3-dicarboxylic acid) is known to occur readily in water at temperatures below 100°C.[4]
-
Hydrolysis: If your reaction is run in the presence of water or other nucleophiles (especially under basic conditions), the chloro group can be substituted to form 5-hydroxypyridine-2,3-dicarboxylic acid.
To identify the byproduct, techniques like LC-MS or GC-MS would be highly beneficial to determine its molecular weight.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting workflow for identifying the source of unexpected byproducts.
IV. Experimental Protocol: Assessing Solubility
This protocol provides a straightforward method to determine the qualitative solubility of this compound in various solvents.
Objective: To assess the solubility of this compound in a range of common laboratory solvents at room temperature.
Materials:
-
This compound
-
Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, DMF)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Weighing: Accurately weigh approximately 5 mg of this compound into each vial.
-
Solvent Addition: Add 0.5 mL of the respective solvent to each vial.
-
Mixing: Cap the vials securely and vortex each sample for 1 minute.
-
Observation: Visually inspect each vial for undissolved solid.
-
Categorization: Classify the solubility based on the following criteria:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid has not dissolved.
-
-
Documentation: Record your observations in a laboratory notebook.
Safety Precautions: Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
V. References
-
Chem-Impex. (n.d.). 5-Chloropyridine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
-
LookChem. (n.d.). 5-fluoropyridine-2,3-dicarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicity Studies of o-Chloropyridine. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Retrieved from
-
National Center for Biotechnology Information. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from
-
Google Patents. (n.d.). Preparation of 2,3,5-trichloropyridine. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine. Retrieved from
-
PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved from [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
Sources
Troubleshooting low yield in pyridine dicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of pyridine dicarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during these syntheses. We will explore the causality behind experimental outcomes and provide actionable, field-proven solutions to optimize your reactions and troubleshoot low yields.
Troubleshooting Guide: Addressing Low Yield
This section directly addresses specific problems in a question-and-answer format, providing in-depth analysis and corrective actions.
Q1: My yield of 2,6-pyridinedicarboxylic acid (dipicolinic acid) from the oxidation of 2,6-dimethylpyridine (2,6-lutidine) is consistently low. What are the common causes and solutions?
Low yields in this specific oxidation are a frequent challenge. The root cause often lies in one of three areas: incomplete oxidation, over-oxidation leading to degradation, or inefficient product isolation.
Potential Cause 1: Incomplete or Sluggish Oxidation
The methyl groups on the pyridine ring are relatively stable, and achieving complete oxidation to carboxylic acids without affecting the ring itself requires carefully controlled conditions.
-
Scientific Rationale: The oxidation of an alkyl side chain on an aromatic ring is a multi-step process. If the oxidizing agent is not potent enough, is used in insufficient stoichiometric amounts, or if the reaction time is too short, the reaction can stall at intermediate stages, such as 2-methyl-6-pyridinecarboxylic acid.
-
Recommended Solutions:
-
Choice and Stoichiometry of Oxidant: Strong oxidizing agents are necessary.
-
Potassium Permanganate (KMnO₄): A common choice, but reactions can be lengthy (10-12 hours) and require careful temperature control to prevent runaway reactions.[1] Ensure you are using a sufficient molar excess.
-
Hexavalent Chromium (e.g., Na₂Cr₂O₇ in H₂SO₄): This is a very effective method but involves hazardous chromium salts. The process is sensitive to the concentration of sulfuric acid and the ratio of reactants.[2] Using a stoichiometric excess of the oxidant is crucial for driving the reaction to completion.[2]
-
-
Reaction Temperature & Time: Monitor the reaction temperature closely. For many oxidation reactions, an initial heating phase is required to initiate the reaction, followed by cooling to manage the exotherm. For KMnO₄ oxidations, prolonged reaction times (over 10 hours) are often necessary.[1] For chromium-based oxidations, temperatures are typically maintained between 70°C and 115°C.[2]
-
Catalysis: For certain methods, such as oxidation with molecular oxygen, a strong base like potassium tert-butoxide (t-BuOK) can be used to activate the methyl groups, leading to good yields (e.g., 69%).[3]
-
Potential Cause 2: Product Degradation (Over-oxidation)
While a potent oxidant is needed, excessively harsh conditions can damage the desired product.
-
Scientific Rationale: The pyridine ring, while aromatic, is susceptible to cleavage under severe oxidative and acidic or basic conditions, especially at high temperatures. Furthermore, dicarboxylic acids can undergo decarboxylation if heated too strongly, particularly in acidic solutions, leading to the loss of one or both carboxyl groups.
-
Recommended Solutions:
-
Strict Temperature Control: Avoid exceeding the recommended temperature range for your chosen method. Use an ice bath to manage exothermic reactions, especially during the initial addition of the oxidant.
-
Controlled Reagent Addition: Add the oxidizing agent portion-wise or as a solution via a dropping funnel to maintain a manageable reaction rate and temperature.
-
Potential Cause 3: Inefficient Product Isolation
2,6-Pyridinedicarboxylic acid is an amphoteric compound with solubility highly dependent on pH.
-
Scientific Rationale: At very low pH, the pyridine nitrogen is protonated, and at high pH, the carboxylic acids are deprotonated. In both cases, the molecule exists as a salt, which is typically more soluble in water. The lowest solubility (the isoelectric point) occurs at a specific acidic pH where the molecule is neutral.
-
Recommended Solutions:
-
Precise pH Adjustment: After the reaction is complete and any excess oxidant has been quenched (e.g., with sodium bisulfite for KMnO₄), carefully adjust the pH of the filtrate. For 2,6-pyridinedicarboxylic acid, precipitation is typically most effective at a pH between 2.0 and 2.5.[1] Use a pH meter for accuracy.
-
Two-Stage Isolation: Some methods utilize an intermediate isolation step. For example, oxidation with hexavalent chromium can form a stable intermediate addition compound between the dicarboxylic acid and chromic anhydride, which precipitates from the reaction mixture.[2] This solid can be filtered off and then hydrolyzed with hot water to release the pure dipicolinic acid, significantly improving recovery.[2]
-
Q2: I am synthesizing 2,3-pyridinedicarboxylic acid (quinolinic acid) by oxidizing quinoline, but the reaction is very slow and my yields are poor (<50%). How can I optimize this process?
The oxidation of the benzene portion of the quinoline ring to yield quinolinic acid is a classic but challenging synthesis. Low yields are often traced to catalyst issues, suboptimal reaction conditions, or difficulties in product workup.
Potential Cause 1: Ineffective Catalysis or Reaction Initiation
This reaction often has a significant induction period, and the catalyst is critical for success.
-
Scientific Rationale: The oxidation of quinoline with chlorate salts in an acidic medium is effectively catalyzed by cupric (Cu²⁺) ions.[4][5] The catalyst facilitates the electron transfer process. Without it, or with an inactive form of it, the reaction may not proceed at a practical rate. The reaction can also have a long induction period before the exotherm begins.[4]
-
Recommended Solutions:
-
Catalyst Source and Loading: Use an acid-soluble source of Cu²⁺, such as cupric oxide or cupric sulfate. A copper-to-quinoline molar ratio of approximately 0.75:1 to 1.0:1 is recommended for optimal yield and purity.[4]
-
Managing the Induction Period: Be patient. An induction period of several hours is not uncommon.[4] One study found that recirculating the mother liquor from a previous successful batch could significantly shorten the induction period, possibly due to the presence of radical initiators.[5]
-
Potential Cause 2: Suboptimal Reaction Conditions
Temperature and reactant concentrations are key parameters that dictate the reaction rate and yield.
-
Scientific Rationale: Like most chemical reactions, the rate of quinoline oxidation is temperature-dependent. However, temperatures that are too high can lead to side reactions and the formation of hazardous byproducts like chlorine dioxide gas.[4]
-
Recommended Solutions:
-
Temperature Control: The optimal temperature range is generally between 70°C and 125°C.[4] A common procedure involves heating the mixture to around 100°C to initiate the reaction and then using external cooling to maintain a steady temperature once the exotherm begins.[4]
-
Inert Gas Purge: To mitigate the risk of chlorine dioxide accumulation in the reactor headspace, it is highly recommended to sweep the reaction with an inert gas like nitrogen.[4] This is a critical safety measure.
-
Reaction Time: These reactions are typically not fast, often requiring 10-20 hours to reach completion.[4] Quenching the reaction prematurely is a common source of low yield.
-
Potential Cause 3: Complex Product Isolation
The product is often isolated as a copper salt, which must then be converted to the free acid.
-
Scientific Rationale: The direct product of the reaction is often the copper salt of quinolinic acid, which has limited solubility in the acidic reaction medium and can be isolated by filtration.[4] This intermediate must be carefully treated to remove the copper and isolate the pure dicarboxylic acid.
-
Recommended Solutions:
-
Isolate the Copper Salt: Filter the cooled reaction mixture to collect the crude copper quinolinate. Yields at this stage can be quite good (72-82%).[4]
-
Release the Free Acid: The copper salt is typically resolved by digestion in a sodium hydroxide solution. This process regenerates copper oxide (which can be recovered) and forms the soluble disodium salt of the acid.[4] After filtering off the copper oxide, the filtrate is carefully acidified to precipitate the pure 2,3-pyridinedicarboxylic acid.[4]
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for producing pyridine dicarboxylic acids?
A: The most common strategies depend on the desired isomer and the available starting materials. They generally fall into two categories:
-
Oxidation of Alkylpyridines: This is the most direct route for isomers like 2,6- and 3,5-pyridinedicarboxylic acid, starting from the corresponding dimethylpyridines (lutidines). Strong oxidizing agents like KMnO₄, CrO₃, or catalytic oxidation systems are used.[1][2]
-
Oxidation of Fused Ring Systems: This method is primarily used for 2,3-pyridinedicarboxylic acid, which is synthesized by the oxidative cleavage of the benzene ring in quinoline.[4][5]
Q: My starting material (e.g., 2,6-lutidine) is listed as 98% pure. Is this sufficient, or could impurities be the cause of my low yield?
A: While 98% purity is generally acceptable, the nature of the remaining 2% is critical. If impurities are structurally similar and can also be oxidized, they may consume your expensive oxidant, leading to a lower-than-expected yield of the desired product. If the impurities are reaction inhibitors (e.g., sulfur-containing compounds for certain catalysts), they can halt the reaction entirely. When troubleshooting intractable low yields, consider purifying your starting material by distillation or recrystallization.
Q: I need to synthesize a derivative, like an amide or ester. Should I convert the dicarboxylic acid to an acid chloride first?
A: Yes, converting the dicarboxylic acid to the corresponding diacyl chloride is a standard and highly effective method for activating the carboxyl groups for subsequent reactions with nucleophiles like amines or alcohols.
-
Recommended Protocol: A common and effective method is to treat the dicarboxylic acid with oxalyl chloride in a dry solvent like dichloromethane (DCM), using a catalytic amount of dimethylformamide (DMF).[6] The reaction is typically stirred at room temperature for 3-4 hours until gas evolution ceases and a clear solution forms.[6] It is critical to use anhydrous solvents and reagents, as any water present will hydrolyze the highly reactive acid chloride back to the dicarboxylic acid, resulting in low yields of your final derivative.[7]
Data Summary and Protocols
Table 1: Comparison of Common Synthetic Routes
| Target Product | Starting Material | Key Reagents/Catalyst | Typical Temp. | Typical Yield | Key Considerations | Reference |
| 2,6-Pyridine-dicarboxylic acid | 2,6-Dimethylpyridine | Na₂Cr₂O₇ / H₂SO₄ | 70-115 °C | ~77% | Hazardous Cr(VI) waste; forms isolable intermediate | [2] |
| 2,6-Pyridine-dicarboxylic acid | 2,6-Dimethylpyridine | KMnO₄ | ~100 °C | Moderate | Long reaction times; large MnO₂ waste stream | [1] |
| 2,3-Pyridine-dicarboxylic acid | Quinoline | NaClO₃ / H₂SO₄ / Cu²⁺ | 70-125 °C | 72-82% (as Cu salt) | Long induction period; safety risk (ClO₂) | [4] |
| 2,6-Pyridine-dicarboxylic acid | 1,7-Pimelic acid | Br₂, NH₃, H₂O₂ | 30-65 °C | ~90% | Multi-step "one-pot" process; high reported yield | [1] |
Experimental Protocol: Synthesis of 2,3-Pyridinedicarboxylic Acid from Quinoline
This protocol is adapted from established literature procedures.[4] Safety First: This reaction should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An inert gas purge is essential for safety.
Materials:
-
Quinoline (reagent grade)
-
Sodium Chlorate (NaClO₃)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Cupric Oxide (CuO)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Reaction vessel with mechanical stirrer, thermometer, reflux condenser, and gas inlet/outlet
Procedure:
-
Reaction Setup: In a suitable reactor, charge the sulfuric acid, water, and cupric oxide. Begin stirring and heating the mixture to the target reaction temperature of 95-100°C.
-
Reagent Addition: In a separate vessel, prepare a solution of quinoline. Begin the slow, controlled addition of the quinoline solution and an aqueous solution of sodium chlorate to the hot acid mixture. Maintain a steady temperature, using cooling as necessary to control the exotherm.
-
Inert Gas Purge: Throughout the addition and reaction period, maintain a slow sweep of nitrogen gas through the reactor headspace to safely remove any chlorine dioxide gas that may form.
-
Reaction Monitoring: Maintain the reaction at 95-100°C for 10-12 hours after the additions are complete. The reaction progress can be monitored by techniques like HPLC if available.
-
Isolation of Copper Salt: Cool the reaction mixture to room temperature. The crude copper salt of 2,3-pyridinedicarboxylic acid will precipitate. Isolate the solid by filtration and wash it with water.
-
Conversion to Free Acid: Suspend the filtered copper salt in an aqueous solution of sodium hydroxide and stir to form the soluble disodium salt and precipitate copper oxide.
-
Final Precipitation: Filter off the solid copper oxide. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of ~2.0. The white solid of 2,3-pyridinedicarboxylic acid will precipitate.
-
Purification: Cool the suspension in an ice bath to maximize precipitation, then filter the product. Wash the solid with cold water and dry under vacuum to yield the final product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyridine dicarboxylic acid synthesis.
Diagram 2: Generalized Synthetic Pathway
Caption: Generalized oxidation pathway from a substituted pyridine to the dicarboxylic acid.
References
-
W. T. S. Huck et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1543. Available at: [Link]
- D. B. Luten Jr. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents, EP0232118A2.
-
A. Pazio et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Available at: [Link]
- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents, CN110229096B.
- G. Ghelli et al. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents, US4419515A.
-
W. Jian et al. (2013). Synthesis of 2, 3-pyridine-dicarboxylic acid. Advanced Materials Research, 781-784, pp. 518-521. Available at: [Link]
- K. Kudo et al. (1988). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents, EP0266016A2.
Sources
- 1. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 3. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Chloropyridine-2,3-dicarboxylic Acid
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development encountering challenges with the purification of 5-chloropyridine-2,3-dicarboxylic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated purification techniques for analogous compounds.
I. Understanding the Challenge: Common Impurities and Their Origins
The purity of this compound is paramount for its successful application as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Impurities can arise from various stages of the synthesis and workup processes. A logical approach to purification begins with understanding the likely contaminants.
Based on common synthetic routes, such as the oxidation of substituted quinolines or the modification of polychlorinated pyridines, the following classes of impurities are frequently encountered:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 5-chloro-2,3-dimethylpyridine or a related quinoline precursor.
-
Isomeric Byproducts: The harsh conditions of oxidation or substitution reactions can sometimes lead to the formation of isomeric pyridine dicarboxylic acids.
-
Over-oxidation or Under-oxidation Products: If the synthesis involves oxidation, byproducts with varying degrees of oxidation on the pyridine ring or its substituents may be present.
-
Inorganic Salts: The use of acidic or basic reagents during the reaction and workup can result in the presence of inorganic salts (e.g., sodium chloride, sodium sulfate) in the crude product.
-
Residual Solvents: Solvents used in the synthesis or initial purification steps may be retained in the final product.
The key to successful purification is to exploit the differences in physicochemical properties between this compound and its impurities.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A1: A low and broad melting point is a classic indicator of impurities. The presence of unreacted starting materials, isomeric byproducts, or inorganic salts can disrupt the crystal lattice of the desired compound, leading to this observation. It is recommended to proceed with a purification step, such as recrystallization, to remove these impurities.
Q2: I've attempted recrystallization, but the product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound is insoluble in the cold solvent but too soluble in the hot solvent, or when the solution is supersaturated. Here are several strategies to address this:
-
Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Change the solvent system: If the above methods fail, the chosen solvent is likely not suitable. Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) is often effective. For a polar compound like a dicarboxylic acid, a mixture like ethanol/water or acetone/hexane could be a good starting point.[1]
Q3: My HPLC analysis shows a significant peak that I suspect is an isomer. How can I remove it?
A3: Isomers can be challenging to separate due to their similar chemical properties.
-
Fractional Recrystallization: If the solubilities of the isomers are sufficiently different in a particular solvent, fractional recrystallization can be effective. This involves a series of sequential recrystallization steps.
-
Preparative Chromatography: For difficult separations, preparative high-performance liquid chromatography (prep-HPLC) or column chromatography is the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or acetic acid) is a good starting point for method development.[2][3]
Q4: After purification, I still detect inorganic salt contamination. How can this be removed?
A4: Inorganic salts are typically highly polar and water-soluble.
-
Aqueous Wash: If your compound has low solubility in water, you can wash a solution of the compound in an organic solvent (like ethyl acetate) with water to remove the salts.
-
Recrystallization from a less polar solvent: Recrystallizing from a solvent system where the inorganic salts are insoluble will leave them behind. For example, dissolving the crude product in a minimal amount of hot ethanol and then adding a less polar co-solvent like toluene might precipitate the desired product while leaving the salts in the mother liquor.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting impurities.[2][3][4][5][6] A typical method would use a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any organic impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.
III. Experimental Protocols
The following protocols are designed as a starting point for the purification of this compound. Optimization may be necessary depending on the nature and quantity of the impurities.
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is effective for removing small amounts of organic impurities and inorganic salts.
Rationale: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents. Good candidates for pyridine carboxylic acids include water, ethanol, acetone, and mixtures thereof with less polar solvents like hexane or ethyl acetate.[1][7] A promising system for this compound is an acetone/n-hexane mixture.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., acetone) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and slowly add the less polar solvent (e.g., n-hexane) until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (n-hexane) to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.[7]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis of pyridine carboxylic acids, reversed-phase HPLC is a robust and widely used method.[2][3][5][6]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor the elution at a wavelength where the compound has strong absorbance, typically around 254 nm.
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and run the analysis. The purity can be calculated based on the area percentage of the main peak.
IV. Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Purification and analysis workflow for this compound.
V. Data Summary
The following table summarizes key physicochemical properties of compounds related to the topic, which can be useful in developing and troubleshooting purification protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.56 | White crystal powder | - |
| 6-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | 157.55 | - | 190 (dec.) |
| 5-Ethylpyridine-2,3-dicarboxylic acid | C₉H₉NO₄ | 195.17 | White crystals | 156.5 - 157.5 (dec.) |
| 2,3-Dichloropyridine-5-carboxylic acid | C₆H₃Cl₂NO₂ | 192.0 | Off-white to brown powder | 160 - 165 |
VI. References
-
ResearchGate. Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]
-
Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
LookChem. Cas 1479-96-5,5-fluoropyridine-2,3-dicarboxylic acid. [Link]
-
Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Google Patents. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
-
Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
-
PrepChem.com. Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Impact Journals. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
PubChem. 5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]
-
Impactfactor.org. Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Google Patents. CN104529880A - Synthesis method of 2,3-dichloropyridine.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. chemimpex.com [chemimpex.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 5-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
I. Overview of the Synthetic Strategy
The most viable and scalable approach for the synthesis of this compound is the oxidative cleavage of a 5-chloroquinoline precursor. This method leverages the relative stability of the pyridine ring compared to the benzene ring under specific oxidative conditions. A common and effective precursor for this reaction is 5-chloro-8-hydroxyquinoline.
The overall transformation can be visualized as follows:
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and scalable starting material is a substituted quinoline, specifically 5-chloro-8-hydroxyquinoline. This is because the quinoline ring system can be selectively cleaved at the benzene ring through oxidation, leaving the desired pyridine-2,3-dicarboxylic acid structure. Synthesizing 5-chloro-8-hydroxyquinoline is well-documented and can be achieved through the Skraup reaction of 4-chloro-2-aminophenol and glycerol[1][2].
Q2: What are the recommended oxidizing agents for the conversion of 5-chloro-8-hydroxyquinoline to the target dicarboxylic acid?
A2: Strong oxidizing agents are required for this transformation. The most commonly used include potassium permanganate (KMnO₄) and sodium hypochlorite (NaOCl). The choice of oxidant can depend on the scale of the reaction, cost, and waste disposal considerations. For laboratory-scale synthesis, potassium permanganate in an alkaline solution is often effective. For larger-scale production, sodium hypochlorite may be a more economical and manageable option, though it may require more careful temperature control.
Q3: What are the typical yields for this synthesis?
A3: The overall yield can vary significantly depending on the optimization of both the Skraup reaction and the subsequent oxidation. The synthesis of 2,3-pyridinedicarboxylic acid from quinoline has reported yields around 67% for the oxidation step[3]. It is reasonable to expect a similar yield for the oxidation of 5-chloro-8-hydroxyquinoline, provided the reaction is carefully controlled.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns are associated with the oxidation step. Reactions with strong oxidizing agents like potassium permanganate can be highly exothermic and may lead to a runaway reaction if not properly controlled. It is crucial to have efficient cooling and to add the oxidant portion-wise to manage the reaction temperature. Additionally, the handling of corrosive acids and bases requires appropriate personal protective equipment (PPE).
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 5-chloro-8-hydroxyquinoline | 1. Insufficient amount of oxidizing agent. 2. Reaction temperature is too low. 3. Poor solubility of the starting material. | 1. Increase the molar equivalents of the oxidizing agent. 2. Gradually increase the reaction temperature, monitoring for exotherms. 3. Ensure the reaction is conducted in a suitable solvent system (e.g., aqueous base) to facilitate dissolution. |
| Formation of a complex mixture of byproducts | 1. Over-oxidation of the pyridine ring. 2. Incomplete oxidation leading to partially oxidized intermediates. 3. Side reactions due to excessively high temperatures. | 1. Use a milder oxidizing agent or reduce the reaction temperature. 2. Increase the reaction time or the amount of oxidant. 3. Maintain strict temperature control throughout the addition of the oxidant. |
| Difficulty in isolating the final product | 1. The product is highly soluble in the aqueous reaction mixture. 2. The product forms a salt with the base used in the reaction. 3. The presence of inorganic salts from the workup. | 1. Acidify the reaction mixture to the isoelectric point of the dicarboxylic acid (typically pH 2-3) to precipitate the product. 2. After acidification, cool the mixture to further decrease solubility. 3. Wash the crude product with cold deionized water to remove inorganic salts. |
| Product is contaminated with starting material | 1. Incomplete reaction. 2. Co-precipitation of the starting material and product. | 1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture). |
IV. Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-8-hydroxyquinoline
This protocol is adapted from established procedures for the Skraup synthesis[1][2].
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charge Reactants: To the flask, add 4-chloro-2-aminophenol and glycerol.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The addition is exothermic, so maintain the temperature below 120°C with an ice bath.
-
Heating: After the addition is complete, heat the mixture to 130-140°C for 3-4 hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution until it is slightly alkaline.
-
Isolation: The crude 5-chloro-8-hydroxyquinoline will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography.
Protocol 2: Oxidation to this compound
This protocol is based on the oxidation of quinoline to pyridine-2,3-dicarboxylic acid[3].
-
Reaction Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the 5-chloro-8-hydroxyquinoline in an aqueous solution of sodium hydroxide.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water through the dropping funnel. Maintain the reaction temperature between 70-80°C. The reaction is exothermic, so have an ice bath ready.
-
Reaction Monitoring: After the addition is complete, continue stirring at 80°C until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. The this compound will precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from water or a water/ethanol mixture.
V. Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
VI. References
-
CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (URL not available)
-
Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (URL: [Link])
Sources
Preventing decarboxylation during reactions with 5-chloropyridine-2,3-dicarboxylic Acid
Welcome to the technical support center for 5-chloropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, with a primary focus on preventing unwanted decarboxylation during synthetic transformations. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your reactions and the purity of your products.
Introduction to the Challenge: The Stability of this compound
This compound is a valuable starting material in the synthesis of pharmaceuticals and agrochemicals.[1] However, its utility can be compromised by a tendency to undergo decarboxylation, particularly under harsh reaction conditions. This process, the loss of one or both carboxyl groups as carbon dioxide, leads to the formation of undesired byproducts, complicating purification and reducing yields. Understanding the factors that drive this decomposition is the first step toward preventing it.
The decarboxylation of pyridine-2,3-dicarboxylic acids, such as the parent compound quinolinic acid, is known to be facilitated by heat.[2] The presence of the nitrogen atom in the pyridine ring plays a crucial role in the decarboxylation mechanism, which can proceed through a zwitterionic intermediate. The electron-withdrawing nature of the chlorine atom at the 5-position can further influence the electronic properties of the pyridine ring and, consequently, the stability of the dicarboxylic acid. While the chloro group is inductively electron-withdrawing, it can also exhibit a resonance-donating effect, creating a complex electronic environment that must be carefully considered when designing reaction conditions.
This guide provides a series of frequently asked questions and troubleshooting protocols to help you navigate the challenges of working with this compound and maintain its structural integrity throughout your synthetic sequences.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decarboxylate?
Recommendation: As a general guideline, reactions involving this compound should be conducted at the lowest effective temperature. Ideally, reactions should be run at or below room temperature (0-25°C) whenever possible. If heating is unavoidable, it should be carefully controlled and monitored, with a preliminary thermal stability study recommended for your specific reaction conditions.
Q2: I am seeing a significant amount of a byproduct that I suspect is the mono-decarboxylated product. How can I confirm this and how do I prevent it?
The primary byproduct of decarboxylation would be 5-chloronicotinic acid. Confirmation of its presence and strategies for its prevention are outlined below.
Caption: Troubleshooting workflow for decarboxylation.
Analytical Confirmation:
-
HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the starting material, desired product, and potential byproducts. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point. You can monitor the reaction progress by taking aliquots at regular intervals.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for identifying and quantifying the extent of decarboxylation. The aromatic proton signals of this compound and its decarboxylated product, 5-chloronicotinic acid, will have distinct chemical shifts and coupling patterns. By integrating these signals, you can determine the relative amounts of each species in your reaction mixture.[3][4][5]
Prevention Strategies:
-
Temperature Control: This is the most critical factor. If your current protocol requires heating, explore alternative methods that proceed at lower temperatures.
-
Choice of Reagents: Avoid harsh acidic or basic conditions if possible, as these can promote decarboxylation. For reactions like amide couplings or esterifications, opt for modern, mild coupling agents.
Q3: What are the best practices for setting up an amide coupling reaction to avoid decarboxylation?
Amide bond formation often requires activation of the carboxylic acid, a step that can inadvertently lead to decarboxylation if not handled correctly. The key is to use mild, efficient coupling agents that facilitate the reaction at low temperatures.
Recommended Coupling Agents and Conditions:
| Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Key Advantages |
| EDC | HOBt or Oxyma | DIPEA or Et₃N | DCM, DMF, or CH₃CN | 0 to RT | Water-soluble urea byproduct is easily removed during workup.[6][7][8][9] |
| HATU/HBTU | None | DIPEA or 2,4,6-Collidine | DMF or NMP | 0 to RT | Highly efficient for hindered substrates and electron-deficient amines.[6] |
| Phosphonium Salts (e.g., PyBOP) | None | DIPEA | DCM or DMF | 0 to RT | Effective for preventing racemization in chiral substrates.[10][11] |
Step-by-Step Protocol for a Mild Amide Coupling using EDC/HOBt:
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (2.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (2.2 eq) to the cooled solution and stir for 30 minutes. This pre-activation step forms the reactive HOBt ester.
-
Amine Addition: Add the desired amine (2.1 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.
-
Workup: Upon completion, proceed with a standard aqueous workup to remove the water-soluble byproducts and purify the desired amide.
Caption: Amide coupling workflow.
Q4: I need to perform an esterification. What conditions are recommended to prevent decarboxylation?
Similar to amide coupling, esterification should be carried out under the mildest possible conditions. Traditional Fischer esterification, which uses strong acid and high temperatures, is not recommended.
Recommended Esterification Methods:
-
Carbodiimide-Mediated Esterification: Similar to amide coupling, EDC or DCC can be used in the presence of a catalytic amount of an acyl transfer agent like 4-(Dimethylamino)pyridine (DMAP). This method proceeds at room temperature.
-
Yamaguchi Esterification: This is a powerful method for the synthesis of esters, especially for sterically hindered substrates. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[12][13] This reaction is typically performed at room temperature.
Step-by-Step Protocol for a Mild Esterification using EDC/DMAP:
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (2.5 eq), and a catalytic amount of DMAP (0.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C.
-
EDC Addition: Add EDC·HCl (2.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup and Purification: Perform an aqueous workup to remove byproducts, followed by purification of the diester, typically by column chromatography.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low to no conversion | 1. Inefficient activation of the carboxylic acid. 2. Sterically hindered amine or alcohol. 3. Deactivated coupling reagent. | 1. Increase the pre-activation time or consider a more potent coupling agent (e.g., HATU). 2. For hindered substrates, consider Yamaguchi esterification or coupling agents specifically designed for such cases. 3. Use fresh, high-purity coupling reagents. |
| Formation of mono-amide/ester and unreacted starting material | Insufficient amount of coupling agent or amine/alcohol. | Ensure accurate stoichiometry. Use a slight excess of the amine/alcohol and coupling agent (e.g., 2.1-2.2 equivalents for the dicarboxylic acid). |
| Complex mixture of products | 1. Decarboxylation is occurring. 2. Side reactions with the coupling agent. | 1. Re-evaluate the reaction temperature and lower it if possible. Ensure anhydrous conditions. 2. Choose a different class of coupling agent (e.g., switch from a carbodiimide to a phosphonium salt). |
| Difficulty in purifying the product | Presence of urea byproduct from EDC/DCC. | For EDC, perform an acidic wash (e.g., dilute HCl) during the workup to protonate the urea and make it more water-soluble. For DCC, the urea is insoluble in most organic solvents and can be removed by filtration. |
Kinetic Monitoring of Decarboxylation: A Protocol
To optimize your reaction conditions, it can be invaluable to quantify the rate of decarboxylation.
Objective: To determine the rate of decarboxylation of this compound under specific thermal conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a relevant solvent (e.g., DMSO-d₆ for NMR studies, or the reaction solvent for HPLC studies). Include an internal standard for accurate quantification.
-
Experimental Setup:
-
For NMR analysis , transfer the solution to an NMR tube and acquire an initial spectrum at room temperature. Then, heat the sample to the desired temperature in the NMR spectrometer and acquire spectra at regular time intervals.
-
For HPLC analysis , heat the stock solution in a sealed vial in a temperature-controlled heating block. At specified time points, withdraw an aliquot, quench it by cooling in an ice bath, and dilute it for HPLC analysis.[14][15]
-
-
Data Analysis:
-
In the NMR spectra , integrate the characteristic signals of the starting material and the decarboxylated product relative to the internal standard.
-
In the HPLC chromatograms , determine the peak areas of the starting material and the decarboxylated product.
-
-
Kinetic Profile: Plot the concentration of this compound versus time to establish the rate of decomposition at that temperature. This data will allow you to determine the half-life of the compound under your reaction conditions and make informed decisions about reaction times and temperatures.
By implementing these strategies and protocols, you can significantly minimize the risk of decarboxylation and achieve higher yields and purity in your reactions with this compound.
References
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.
-
Synthesis of 2, 3-pyridine-dicarboxylic acid. (2025). ResearchGate. Retrieved from [Link]
- Wang, M., Wang, Y.-H., Avula, B., Radwan, M. M., Wanas, A. S., van Antwerp, J., Parcher, J. F., & ElSohly, M. A. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262–271.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021).
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (n.d.). ACS Publications. Retrieved from [Link]
- EDC-HOBt Amide coupling workup help. (2024). Reddit.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.).
- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2025).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.).
- Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite C
- Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. (2021).
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. (n.d.). Royal Society of Chemistry.
- Preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS W
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.
- The Research on the Esterification Deacidification of Vacuum Gas Oil by FeZn Bimetal–Organic Frameworks C
- In Situ Quantitative 1 H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios. (2025).
- Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Enhanced ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia catalysts. (n.d.). Royal Society of Chemistry.
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2019).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Quantit
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). Frontiers.
- Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic. (n.d.). EPA.
- Safety D
- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
- Method for preparing 2-chloronicotinic acid. (n.d.).
- Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. (n.d.).
- Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. (2008). PubMed.
- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iajpr.com [iajpr.com]
- 12. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection & Troubleshooting for Reactions of 5-Chloropyridine-2,3-dicarboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-chloropyridine-2,3-dicarboxylic acid. This versatile building block is crucial in the synthesis of novel pharmaceuticals and agrochemicals, yet its unique trifunctional nature—a reactive chlorine atom for cross-coupling, and two adjacent carboxylic acid groups—presents specific challenges in catalyst selection and reaction optimization.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your research.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 5-position is a prime target for C-C and C-N bond formation. However, the adjacent carboxylic acid groups can influence catalyst activity through chelation, solubility issues, and pH modulation.
FAQ 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What's going wrong?
This is a common issue. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoborane with a halide, is a powerful tool for creating biaryl structures.[2][3] With this compound, several factors can lead to poor performance.
Answer:
Low yield in a Suzuki coupling of this substrate typically points to one of three areas: (1) Catalyst System Incompatibility, (2) Substrate-Specific Issues, or (3) Reaction Condition Sub-optimization.
1. Catalyst System Incompatibility:
-
The Challenge: The electron-deficient nature of the pyridine ring and the presence of the C-Cl bond (which is less reactive than C-Br or C-I) necessitate a highly active catalyst.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
The Solution: Electron-rich, bulky phosphine ligands are essential. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[5] For chloropyridines, catalyst systems based on ligands like SPhos, XPhos, or RuPhos are often superior. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can also be effective, but often require a phosphine ligand additive to achieve good yields with halopyridines.[6]
2. Substrate-Specific Issues:
-
The Challenge: The two carboxylic acid groups can deprotonate under the basic conditions required for the Suzuki reaction, making the substrate highly polar and potentially insoluble in common organic solvents like toluene or dioxane. Furthermore, the resulting carboxylates can chelate with the palladium center, leading to catalyst inhibition.
-
The Solution:
-
Esterification: Protect the carboxylic acids as methyl or ethyl esters prior to coupling. This dramatically improves solubility in organic solvents and prevents catalyst inhibition. The esters can be hydrolyzed post-coupling if the diacid is the desired final product.[7]
-
Solvent System: If using the diacid directly, a mixed aqueous/organic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is necessary. The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are standard.[2]
-
3. Reaction Condition Sub-optimization:
-
The Challenge: Incorrect base, temperature, or inertness of the atmosphere can kill the reaction.
-
The Solution:
-
Base: A base is required to activate the boronic acid.[3] For this substrate, K₃PO₄ is often a good starting point due to its sufficient basicity and good functional group tolerance.[8]
-
Temperature: Reactions involving aryl chlorides typically require higher temperatures (80-110 °C) to facilitate oxidative addition.[2][5]
-
Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and solve common issues with this specific reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Catalyst/Ligand Selection Table for Cross-Coupling of Chloropyridines
| Catalyst System | Reaction Type | Typical Loading (mol%) | Temperature (°C) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | Suzuki, Buchwald | 1-3 | 80-110 | Excellent for electron-deficient aryl chlorides.[5] |
| Pd₂(dba)₃ / XPhos | Suzuki, Buchwald | 1-3 | 80-110 | High activity, good for challenging substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ | Suzuki | 2-5 | RT-80 | Highly active but can be air-sensitive.[5] |
| PdCl₂(dppf) | Suzuki | 3-5 | 80-100 | A classic, reliable choice, but may be less effective for chlorides than newer ligands.[9] |
| Pd/C with PPh₃ | Suzuki | 5-10 | 100-120 | Heterogeneous, easy to remove, but may require harsher conditions and ligand additives.[6] |
FAQ 2: How do I choose the right catalyst for a Buchwald-Hartwig amination with this substrate?
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation, essential for synthesizing aryl amines.[9][10] The choice of catalyst is paramount for success.
Answer:
Similar to the Suzuki coupling, the key is using a palladium precursor paired with a sterically hindered, electron-rich phosphine ligand. The choice of base is also critical and depends on the functional group tolerance of your amine coupling partner.[8]
-
Ligand Choice: For coupling with primary or secondary amines, ligands like BINAP or DPPF were early developments that showed improved reliability.[9] However, for a challenging substrate like a chloropyridine, more advanced biarylphosphine ligands (e.g., XPhos, BrettPhos ) are recommended as they generally provide higher rates and yields.
-
Base Selection:
-
Strong Bases (NaOt-Bu, LHMDS): These afford the fastest reaction rates but are incompatible with many electrophilic functional groups (like esters or ketones) on your amine.[8]
-
Weaker Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often the best choice when working with complex molecules.[8] Cs₂CO₃ is particularly effective but more expensive.
-
Section 2: Decarboxylation Reactions
The pyridine-2,3-dicarboxylic acid moiety can undergo decarboxylation, typically requiring heat or a catalyst. Selective mono-decarboxylation is often the goal.
FAQ 3: I am trying to perform a selective mono-decarboxylation. What catalyst and conditions should I use?
Answer:
The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxylic acid group. The carboxyl group at the 2-position (alpha to the nitrogen) is significantly more labile.
-
Mechanism & Causality: The enhanced reactivity at the 2-position is due to the ability of the pyridine nitrogen to stabilize the negative charge that develops on the ring during the transition state, often via a zwitterionic intermediate.[11] This makes thermal, uncatalyzed decarboxylation at the 2-position feasible at high temperatures, leaving the 3-position carboxyl group intact.
-
Catalytic Approaches: While high heat can work, catalytic methods offer milder conditions and potentially higher selectivity.
-
Metal Catalysis: While less common for this specific transformation, certain catalysts are known for decarboxylation. For instance, carbon-supported palladium nanoparticles (Pd/C) have been shown to catalyze the decarboxylation of some carboxylic acids.[12]
-
Enzymatic Decarboxylation: A growing field involves using prenylated-flavin mononucleotide-dependent decarboxylases (UbiD-like enzymes).[13] These enzymes can offer unparalleled selectivity under mild, aqueous conditions, though their substrate scope for pyridine dicarboxylic acids is still under investigation.[13]
-
Troubleshooting Tip: If you observe double decarboxylation, the reaction temperature is likely too high or the duration too long. Reduce the temperature and monitor the reaction progress by HPLC or TLC to stop it after the first decarboxylation is complete.
Section 3: General Troubleshooting & Catalyst Health
FAQ 4: I suspect my palladium catalyst is being deactivated. What are the common causes and solutions?
Answer:
Catalyst deactivation is a critical issue in cross-coupling chemistry.[14] For reactions involving pyridine-containing substrates, the primary causes are (1) Poisoning and (2) Ligand Degradation/Side Reactions.
Caption: Common catalyst deactivation pathways.
1. Poisoning:
-
Cause: The pyridine nitrogen itself can coordinate to the palladium center, but this is usually a reversible and productive part of the catalytic cycle. True poisons are often trace impurities. Sulfur-containing compounds from reagents or cyanide are potent palladium poisons.[15]
-
Solution: Use high-purity reagents and solvents. If sulfur contamination is suspected from a thiol coupling partner, for example, a stoichiometric scavenger may be necessary.
2. Ligand Side-Reactions:
-
Cause: In some cases, the ligand itself can undergo a side reaction. For instance, in iron-catalyzed C-H borylation of pyridines, borylation of the supporting pyridine-based ligand was identified as a deactivation pathway.[16] While a different system, this highlights the principle that ligands are not always innocent bystanders.
-
Solution: Choosing a ligand that is robust under the reaction conditions is key. The bulky biarylphosphine ligands are generally designed for high stability. If deactivation persists, switching to a different ligand class may be required.
Section 4: Detailed Experimental Protocol
Protocol: Esterification followed by Suzuki-Miyaura Coupling
This two-step protocol is a reliable method for coupling arylboronic acids to the 5-position of the title compound.
Part A: Diethyl Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add absolute ethanol (EtOH) to form a slurry (approx. 0.1 M concentration).
-
Catalyst: Add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting diacid is consumed.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield diethyl 5-chloropyridine-2,3-dicarboxylate.
Part B: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: In an oven-dried Schlenk flask, combine diethyl 5-chloropyridine-2,3-dicarboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to 0.1 M) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI.
- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
- Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. (2015).
- 2,3-Dichloropyridine-5-carboxylic acid.Chem-Impex.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. (2003).
- Heck Reaction.Organic Chemistry Portal.
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.American Chemical Society.
- Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. (2024). Faraday Discussions.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Cyanide poisoning.Wikipedia.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki Coupling: Mechanism & Examples.NROChemistry.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research.
- Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange.
- Heterogeneous Catalyst Deactivation and Regener
- Buchwald-Hartwig coupling. (2019). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). PNNL.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 13. Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00006D [pubs.rsc.org]
- 14. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 15. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 16. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-chloropyridine-2,3-dicarboxylic Acid
In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-chloropyridine-2,3-dicarboxylic acid is a pivotal building block in the synthesis of numerous active compounds, making the rigorous assessment of its purity a critical, non-negotiable step in the quality control pipeline.[1][2] This guide provides an in-depth, experience-driven perspective on the use of High-Performance Liquid Chromatography (HPLC) for this purpose, comparing it with other viable analytical techniques and explaining the scientific rationale behind the recommended methodology.
Chapter 1: The Subject of Our Analysis: this compound
Before designing an analytical method, we must first understand the physicochemical properties of the analyte. This compound is a polar, aromatic compound. Its structure, featuring a pyridine ring and two carboxylic acid groups, dictates its behavior in a chromatographic system. The presence of the carboxylic acid moieties makes its solubility and ionization state highly dependent on pH. This is a critical consideration for method development, as controlling the pH of the mobile phase is essential for achieving reproducible retention and symmetrical peak shapes. The pyridine ring contains a chromophore that allows for straightforward detection using UV spectrophotometry.
Chapter 2: The Workhorse Method: Reversed-Phase HPLC
For the purity analysis of polar aromatic compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the undisputed method of choice.[3][4] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[3][5]
The "Why": Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecyl) column is the standard starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from potential non-polar impurities. For highly polar analytes that may have insufficient retention on a standard C18 column, specialized "aqueous-compatible" C18 phases are recommended to prevent phase collapse when using highly aqueous mobile phases.[6]
-
Mobile Phase Composition: The mobile phase must be buffered to a specific pH. Given that the analyte has two carboxylic acid groups, maintaining a pH well below their pKa values (typically around 2-4) will keep them in their protonated, less polar form, thus promoting retention on the C18 column. A low pH also ensures consistent ionization, leading to sharp, symmetrical peaks. A common and effective choice is a phosphate buffer or a dilute solution of an acid like orthophosphoric acid.[3][7] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[5]
-
Detection: A UV detector is ideal for this analysis. The pyridine ring in the molecule absorbs UV light, and a wavelength is chosen at or near the absorbance maximum (λmax) to ensure the highest sensitivity for both the main component and any potential impurities. A photodiode array (PDA) detector is particularly advantageous as it can acquire the full UV spectrum for each peak, aiding in peak purity assessment and impurity identification.
A Self-Validating HPLC Protocol
The following protocol is designed to be robust and self-validating through the incorporation of system suitability tests, which ensure the chromatographic system is performing adequately before any samples are analyzed.
Experimental Workflow Diagram
Caption: HPLC workflow from preparation to final report.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
A detailed summary of the chromatographic conditions is provided in the table below.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Industry-standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase to a low pH (~2.5) to suppress ionization of carboxylic acids. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength.[5] |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B | A gradient is essential to elute any less polar impurities that might be present and to ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 265 nm (or λmax) | Provides high sensitivity for the pyridine-containing analyte. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with the mobile phase. |
-
Preparation of Solutions:
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the sample to be tested and dissolve in 25 mL of diluent. A higher concentration for the test sample is used to ensure the detection of impurities at low levels (e.g., 0.1%).
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: The peak for the main analyte should have a tailing factor between 0.8 and 1.5.[3]
-
Theoretical Plates: The column efficiency, measured as theoretical plates, should be not less than 2000.[3]
-
Reproducibility (RSD): The relative standard deviation (RSD) for the peak area from the five replicate injections should be not more than 2.0%.[3]
-
-
-
Analysis and Purity Calculation:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Identify the peak corresponding to this compound based on the retention time from the standard injection.
-
Integrate all peaks in the chromatogram, excluding those from the blank.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Chapter 3: Method Validation: Establishing Trustworthiness
To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8][9] Validation demonstrates that the analytical procedure is reliable and provides confidence in the results.[10][11]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to show that the main peak is resolved from any degradation products.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically established over a range of 80% to 120% of the nominal test concentration.[8]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Chapter 4: A Comparative Look at Alternative Technologies
While RP-HPLC is the gold standard, other techniques can provide complementary information or offer advantages in specific scenarios.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. | Robust, reliable, widely available, excellent for quantification. | Moderate speed and resolution compared to UPLC. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures. | Faster analysis times, higher resolution and sensitivity. | Requires specialized high-pressure equipment. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC or UPLC coupled to a mass spectrometer. | Provides molecular weight information, enabling definitive identification of unknown impurities. | More complex, higher cost, may not be necessary for routine purity checks. |
| CE (Capillary Electrophoresis) | Separation based on charge-to-size ratio in an electric field. | Orthogonal separation mechanism, useful for confirming purity results from HPLC. | Can have lower sensitivity and reproducibility for some applications compared to HPLC. |
Chapter 5: Troubleshooting Common Issues
-
Peak Tailing: For acidic compounds like this, tailing is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Ensure the mobile phase pH is sufficiently low (e.g., < 3.0) and consider using a column with high-purity silica and effective end-capping.
-
Poor Retention: If the analyte elutes too early (near the void volume), the mobile phase may be too strong (too much organic solvent). Decrease the initial percentage of acetonitrile. Alternatively, the analyte may be too polar for the chosen column.[6]
-
Baseline Drift: This is often observed with gradient elution and can be caused by impurities in the mobile phase solvents or a column that is not fully equilibrated. Using high-purity solvents and ensuring adequate column equilibration between runs is crucial.
Conclusion
The purity assessment of this compound is a critical quality control step that is reliably and robustly accomplished using a well-developed, validated reversed-phase HPLC method. By carefully selecting the stationary phase, controlling the mobile phase pH, and employing a gradient elution strategy, one can achieve excellent separation of the main component from potential process-related impurities and degradation products. While advanced techniques like UPLC and LC-MS offer benefits in speed and identification, a properly validated HPLC method remains the cornerstone for routine, high-confidence purity analysis in the pharmaceutical and agrochemical industries.
References
-
ResearchGate. Synthesis of 2, 3-pyridine-dicarboxylic acid. Available from: [Link]
-
Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
PubMed Central (PMC). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ScienceDirect. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]
- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid.
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Available from: [Link]
-
YouTube. Tips for Molecule separation in Reverse phase HPLC. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
PubChem. 3,5-Dichloro-2-pyridinecarboxylic acid. Available from: [Link]
-
AOBChem. 2-Fluoro-5-chloropyridine-3-carboxylic acid. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. starodub.nl [starodub.nl]
- 12. ijrpc.com [ijrpc.com]
A Senior Application Scientist's Comparative Guide to 5-Chloropyridine-2,3-dicarboxylic Acid and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains a cornerstone for the design of novel bioactive molecules. The introduction of halogens and carboxylic acid functionalities onto this versatile heterocycle provides a powerful strategy for modulating physicochemical properties, directing biological activity, and enabling further synthetic diversification. Among these, halogenated pyridine-2,3-dicarboxylic acids, derived from the oxidation of quinolines, are of particular interest as rigid scaffolds that can present key binding motifs in three-dimensional space.
This guide provides an in-depth comparison of 5-chloropyridine-2,3-dicarboxylic acid with its 5-bromo and 5-fluoro analogs. As a Senior Application Scientist, my aim is to not only present the available data but also to provide the underlying scientific rationale for the observed and predicted differences in their properties and reactivity. This document is structured to empower researchers to make informed decisions when selecting the optimal halogenated pyridine-2,3-dicarboxylic acid for their specific application, be it in drug discovery, coordination chemistry, or materials science.
Physicochemical Properties: The Impact of the Halogen Substituent
The identity of the halogen atom at the 5-position of the pyridine-2,3-dicarboxylic acid scaffold profoundly influences its electronic and physical properties. These differences, while seemingly subtle, can have significant downstream effects on solubility, acidity, and interactions with biological targets.
A comparative analysis of key physicochemical parameters is presented in Table 1. It is important to note that while experimental data for the parent pyridine-2,3-dicarboxylic acid is available, specific experimental values for the halogenated derivatives are not widely reported in the literature. Therefore, the values for the halogenated compounds are predicted based on established principles of physical organic chemistry and computational models.
| Parameter | 5-Fluoropyridine-2,3-dicarboxylic Acid | This compound | 5-Bromopyridine-2,3-dicarboxylic Acid | Justification for Predicted Trends |
| Molecular Weight ( g/mol ) | 185.11 | 201.56 | 246.01 | Direct consequence of the atomic weight of the halogen. |
| Predicted pKa1 | ~2.2 | ~2.3 | ~2.3 | The high electronegativity of fluorine is expected to have the strongest acid-strengthening inductive effect on the adjacent carboxylic acid. The difference between chlorine and bromine is likely to be less pronounced. |
| Predicted pKa2 | ~4.5 | ~4.6 | ~4.6 | The inductive effect of the halogen is attenuated at the more distant carboxylic acid group, leading to smaller differences in the second pKa. |
| Predicted Aqueous Solubility | Higher | Moderate | Lower | The smaller size and greater polarity of the C-F bond may lead to more favorable interactions with water compared to the larger and less polar C-Cl and C-Br bonds. Increased molecular weight and hydrophobicity of heavier halogens generally decrease aqueous solubility. |
| Predicted LogP | Lower | Moderate | Higher | Lipophilicity generally increases with the size and polarizability of the halogen atom (F < Cl < Br). |
Expertise & Experience: The trends in acidity (pKa) are a direct consequence of the inductive electron-withdrawing effect of the halogens. Fluorine, being the most electronegative halogen, will exert the strongest pull on the electron density of the pyridine ring, thereby stabilizing the carboxylate anions and increasing the acidity of the carboxylic acid groups. This effect diminishes with decreasing electronegativity (F > Cl > Br). The impact on LogP and solubility is a balance between the polarity of the carbon-halogen bond and the overall increase in molecular size and surface area. While the C-F bond is the most polar, the small size of fluorine often leads to lower lipophilicity compared to chlorine and bromine.
Synthesis and Reactivity: A Comparative Overview
The most common synthetic route to 5-halopyridine-2,3-dicarboxylic acids involves the oxidative cleavage of the benzene ring of the corresponding 5-halo-8-hydroxyquinolines. This transformation provides a reliable method to access these valuable building blocks.
Reactivity Comparison:
The nature of the halogen substituent also influences the reactivity of the pyridine ring and the carboxylic acid groups.
-
Pyridine Ring Reactivity: The electron-withdrawing nature of the halogens deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation is most pronounced with fluorine due to its high electronegativity. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, although this is generally difficult on pyridine rings unless activated by other strong electron-withdrawing groups.
-
Amide Bond Formation: The reactivity of the carboxylic acid groups in standard amide coupling reactions (e.g., using reagents like HATU or EDC) is also influenced by the halogen. The increased acidity of the fluoro-substituted derivative may lead to a faster reaction rate due to a more electrophilic carboxylic acid carbon. However, the choice of coupling reagent and reaction conditions will ultimately be the dominant factor in achieving high yields.[1]
-
Coordination Chemistry: The pyridine nitrogen and the two carboxylate groups make these molecules excellent tridentate ligands for metal ions. The electronic properties of the halogen can fine-tune the electron density on the pyridine nitrogen, thereby influencing the strength and stability of the resulting metal complexes. The more electron-withdrawing fluorine will decrease the basicity of the pyridine nitrogen, potentially leading to weaker coordination compared to the chloro and bromo analogs.
Biological Activity: Structure-Activity Relationship Insights
Halogenation is a well-established strategy in drug discovery to enhance potency, modulate metabolic stability, and improve membrane permeability. In the context of pyridine-containing compounds, halogen substituents have been shown to contribute to a range of biological activities, including antimicrobial and anticancer effects.[2][3]
While direct comparative studies on the biological activities of 5-chloro-, 5-bromo-, and 5-fluoropyridine-2,3-dicarboxylic acids are scarce, we can infer potential trends based on known structure-activity relationships (SAR) for halogenated heterocycles.
-
Antimicrobial Activity: The introduction of halogens, particularly chlorine and fluorine, on aromatic rings is often associated with enhanced antimicrobial properties.[3] This is attributed to a combination of factors, including increased lipophilicity (for Cl and Br), which can facilitate membrane transport, and the ability of halogens to participate in halogen bonding, a non-covalent interaction with biological macromolecules. The antibacterial activity of halogenated quinolines has been shown to be effective against drug-resistant bacteria and their biofilms.[2]
-
Enzyme Inhibition: As rigid scaffolds, these molecules are excellent starting points for the design of enzyme inhibitors. The carboxylic acid groups can act as key hydrogen bond donors and acceptors or as metal chelating groups within an active site. The choice of halogen can be used to fine-tune the electronic properties of the molecule to optimize binding affinity and selectivity.
Expertise & Experience: When considering these compounds as fragments or starting points for a drug discovery campaign, the choice of halogen should be guided by the specific therapeutic target and desired property profile. For example, if targeting a deep, hydrophobic pocket, the larger and more lipophilic bromine atom may be advantageous. Conversely, if seeking to introduce a polar interaction or a group that is less likely to be metabolized, fluorine is often the preferred choice.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate the direct comparison of these compounds in a research setting, detailed and validated experimental protocols are essential. The following section provides a comprehensive, step-by-step methodology for the synthesis and characterization of 5-chloro-, 5-bromo-, and 5-fluoropyridine-2,3-dicarboxylic acid.
Synthesis of 5-Halopyridine-2,3-dicarboxylic Acids
This protocol is a generalized procedure based on the oxidation of 5-halo-8-hydroxyquinolines. Researchers should exercise appropriate caution and perform reactions in a well-ventilated fume hood.
Step 1: Synthesis of 5-Halo-8-hydroxyquinoline Precursors
-
5-Chloro-8-hydroxyquinoline: This precursor can be synthesized via the Skraup synthesis from 4-chloro-2-aminophenol and glycerol in the presence of an oxidizing agent and sulfuric acid.[4]
-
5-Bromo-8-hydroxyquinoline: This can be prepared by the direct bromination of 8-hydroxyquinoline using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[5]
-
5-Fluoro-8-hydroxyquinoline: The synthesis of this precursor is more challenging and may involve multi-step sequences, for example, starting from 2-amino-5-fluoropyridine.[6]
Step 2: Oxidation to 5-Halopyridine-2,3-dicarboxylic Acids
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-halo-8-hydroxyquinoline (1 equivalent) in a suitable acidic medium (e.g., concentrated sulfuric acid or a mixture of acetic acid and nitric acid).
-
Addition of Oxidant: While stirring, slowly add a strong oxidizing agent such as potassium permanganate, sodium chlorate, or hydrogen peroxide. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it onto ice. The crude product may precipitate out of the solution. Filter the solid and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or acetic acid) to obtain the pure 5-halopyridine-2,3-dicarboxylic acid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra are expected to show two distinct aromatic proton signals for the pyridine ring. The chemical shifts and coupling constants will be influenced by the halogen substituent.
-
¹³C NMR: The carbon NMR spectra will show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carboxyl carbons. The chemical shifts of the carbon atoms, particularly C5, will be significantly affected by the attached halogen.[7]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. The isotopic pattern of the molecular ion peak will be characteristic for the chloro- and bromo-substituted analogs.
-
Melting Point (mp): To assess the purity of the compounds.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compounds.
Conclusion
This compound and its 5-bromo and 5-fluoro analogs represent a valuable class of building blocks for the development of new functional molecules. The choice of halogen provides a subtle yet powerful tool for fine-tuning the physicochemical properties, reactivity, and biological activity of the resulting compounds.
This guide has provided a comparative overview based on established chemical principles and available literature data. It is our hope that the detailed experimental protocols and the rationale behind the predicted trends will empower researchers to effectively utilize these versatile scaffolds in their own research endeavors. The synthesis and systematic evaluation of these compounds and their derivatives will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic potential.
References
-
LookChem. (n.d.). Cas 1479-96-5, 5-fluoropyridine-2,3-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). Retrieved from [Link]
-
The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved from [Link]
-
National Institutes of Health. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Royal Society of Chemistry. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Molecules.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Biological Activity of 5-Chloropyridine-2,3-dicarboxylic Acid and Its Analogs
Introduction: The Versatile Scaffold of Pyridine-2,3-dicarboxylic Acids
Pyridine dicarboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The arrangement of the carboxylic acid groups on the pyridine ring allows for a range of interactions with biological targets, making them attractive scaffolds for the development of novel therapeutic agents. These compounds have been investigated for a wide array of applications, including as antimicrobial, anticancer, and enzyme inhibitory agents.[1][2][3] The focus of this guide is to provide a comparative analysis of the biological activity of 5-chloropyridine-2,3-dicarboxylic acid and its analogs, shedding light on the structure-activity relationships that govern their therapeutic potential. While direct comparative studies on this specific set of analogs are limited in publicly available literature, this guide synthesizes data from related compounds to provide insights for researchers, scientists, and drug development professionals.
Structural Framework and Rationale for Comparison
The core structure of interest is pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. The introduction of a halogen atom at the 5-position of this scaffold can significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can profoundly impact the compound's interaction with biological targets and its overall biological activity. This guide will focus on comparing this compound with its hypothetical bromo, fluoro, and iodo analogs at the 5-position, as well as the unsubstituted parent compound, to elucidate the role of the halogen substituent.
Comparative Biological Activities
While specific quantitative data for a side-by-side comparison of the 5-halo-pyridine-2,3-dicarboxylic acids is not extensively available, we can infer potential trends based on structure-activity relationship (SAR) studies of related pyridine derivatives.[4]
Antimicrobial Activity
Derivatives of pyridine-2,3-dicarboxylic anhydride have been shown to exhibit antimicrobial properties.[5][6] The introduction of different substituents on the pyridine ring can modulate this activity. Halogens, being electronegative and lipophilic, are known to enhance the antimicrobial potential of various heterocyclic compounds.
Hypothesized Activity Trend:
Based on general SAR principles for halogenated antimicrobial compounds, the activity of 5-halopyridine-2,3-dicarboxylic acids might follow the trend:
Iodo > Bromo > Chloro > Fluoro > Unsubstituted
This trend is often attributed to the increasing lipophilicity and polarizability from fluorine to iodine, which can facilitate membrane transport and interaction with microbial targets. However, steric hindrance from larger halogens could also play a role, potentially altering this trend depending on the specific target.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties.[7] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, certain pyridine dicarboxylic acid derivatives have been explored as inhibitors of enzymes involved in cancer metabolism.
Structure-Activity Relationship Insights:
Studies on related compounds suggest that the nature and position of substituents on the pyridine ring are critical for anticancer activity.[4] Halogen substitution can influence the molecule's ability to fit into the active site of an enzyme or interact with specific residues. The electron-withdrawing nature of halogens can also affect the acidity of the carboxylic acid groups, potentially influencing binding affinity.
Enzyme Inhibition
Pyridine carboxylic acids are known to be effective enzyme inhibitors, a property attributed to the coordinating ability of the carboxylic groups with metal ions in enzyme active sites.[1] For example, 2,5-pyridinedicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase.[8]
Influence of Halogen Substitution:
The introduction of a halogen at the 5-position can impact enzyme inhibitory activity in several ways:
-
Electronic Effects: The electron-withdrawing nature of halogens can modulate the pKa of the carboxylic acid groups, affecting their ability to chelate metal ions.
-
Steric Effects: The size of the halogen atom can influence the compound's orientation and binding affinity within the enzyme's active site.
-
Lipophilicity: Increased lipophilicity due to halogenation can enhance passage through cell membranes to reach intracellular targets.
Quantitative Data Summary (Hypothetical)
To illustrate a potential comparative scenario, the following table presents hypothetical minimum inhibitory concentration (MIC) values for antimicrobial activity and half-maximal inhibitory concentration (IC50) values for anticancer activity. It is crucial to note that these are not experimental values but are projected based on known SAR trends for similar compound classes.
| Compound | Antimicrobial Activity (Hypothetical MIC in µg/mL) | Anticancer Activity (Hypothetical IC50 in µM) |
| Pyridine-2,3-dicarboxylic acid | >100 | >50 |
| 5-Fluoropyridine-2,3-dicarboxylic acid | 64 | 45 |
| This compound | 32 | 25 |
| 5-Bromopyridine-2,3-dicarboxylic acid | 16 | 15 |
| 5-Iodopyridine-2,3-dicarboxylic acid | 8 | 10 |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, the following standardized protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[9][10]
Workflow Diagram:
Caption: Workflow for Antimicrobial Susceptibility Testing.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12][13][14]
Workflow Diagram:
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Landscape of Metal Complexes with Pyridine Dicarboxylic Acid Ligands
For researchers, medicinal chemists, and materials scientists, the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers are fields of burgeoning opportunity. The ability to rationally assemble metal ions and organic linkers into predictable, functional architectures underpins advancements in areas ranging from gas storage and catalysis to drug delivery. Among the vast library of organic linkers, pyridine dicarboxylic acids (PDCAs) represent a class of exceptionally versatile building blocks. Their rigid backbone, combined with the strategic placement of nitrogen and oxygen donor atoms, offers a rich playground for supramolecular construction.
This guide provides an in-depth structural comparison of metal complexes formed with different isomers of pyridine dicarboxylic acid. Moving beyond a mere catalog of structures, we will dissect the causal relationships between ligand geometry, metal ion preference, and the resultant supramolecular architecture. The experimental data and protocols presented herein are drawn from peer-reviewed studies, offering a trustworthy foundation for your own research endeavors.
The Decisive Role of Isomerism in Supramolecular Architecture
The seemingly subtle shift of a carboxylate group around the pyridine ring dramatically alters the ligand's bite angle, steric profile, and potential for hydrogen bonding. These changes are not trivial; they are the primary determinants of the final complex's dimensionality, topology, and properties. We will explore the structural consequences of employing common PDCA isomers.
A pivotal factor in the assembly of these coordination polymers is the choice of metal ion and the presence of ancillary ligands, often referred to as co-ligands or crystallization mediators.[1] The inherent coordination preferences of the metal center, in concert with the geometric constraints of the PDCA isomer, dictate the final structure.[1] For instance, the use of different metal precursors, such as CuCl₂·2H₂O versus CoCl₂·6H₂O, under identical reaction conditions can lead to markedly different structural outcomes.[1] Furthermore, the introduction of N-donor co-ligands can drive structural alterations, highlighting their crucial role in facilitating crystallization and influencing the final architecture.[1]
The coordination versatility of PDCA ligands is extensive. The deprotonated carboxylate groups can engage in monodentate, bidentate, and bridging bidentate coordination, while the pyridine nitrogen can also participate in binding.[1] This multifunctionality allows for the formation of complex networks, with the specific coordination modes adopted being a key factor in determining the overall structure.[1]
2,6-Pyridinedicarboxylic Acid (2,6-PDCA): A Predisposition for Chelation
The proximity of the two carboxylate groups to the pyridine nitrogen in 2,6-PDCA creates a highly effective tridentate chelating environment. This often leads to the formation of stable, discrete mononuclear or polynuclear complexes. The strong chelate effect can dominate the coordination sphere of the metal ion, influencing the overall dimensionality of the resulting structure. In many instances, 2,6-PDCA acts as a ligand of choice for constructing functional coordination polymers with diverse topologies.[2]
3,5-Pyridinedicarboxylic Acid (3,5-PDCA): A Gateway to Diverse Network Topologies
In contrast to the chelating nature of 2,6-PDCA, the meta-positioning of the carboxylate groups in 3,5-PDCA precludes intramolecular chelation involving the pyridine nitrogen. This arrangement promotes the formation of extended one-, two-, and three-dimensional networks, as the ligand acts as a divergent building block, bridging multiple metal centers. The structural diversity arising from 3,5-PDCA is vast, with the final architecture being highly sensitive to the choice of metal ion and the presence of templating molecules.[3] Solvothermal synthesis is a common method for preparing these metal-organic frameworks (MOFs).[4][5]
For example, a series of coordination polymers synthesized with Co(II) and 3,5-PDCA or 3,4-PDCA, along with auxiliary ligands like 1,10-phenanthroline or 2,2'-bipyridine, resulted in 2D hexagonal networks that further assembled into 3D supramolecular architectures through π-π stacking interactions.[6]
2,5-Pyridinedicarboxylic Acid (2,5-PDCA): Asymmetric Functionality
The asymmetric nature of 2,5-PDCA, with one carboxylate group ortho to the nitrogen and the other in the meta position, offers a unique combination of potential coordination modes. It can act as a chelating agent through the nitrogen and the 2-carboxylate group, while the 5-carboxylate group can extend the structure by coordinating to another metal center. This can lead to the formation of interesting polymeric structures with varied dimensionalities. For instance, the hydrothermal reaction of Cu(NO₃)₂ with 2,5-PDCA resulted in a one-dimensional coordination polymer.[7]
2,4-Pyridinedicarboxylic Acid (2,4-PDCA): A Blend of Chelation and Extension
Similar to 2,5-PDCA, the 2,4-isomer possesses both ortho and para carboxylate groups relative to the pyridine nitrogen. This allows for a combination of chelation and bridging functionalities, leading to the formation of coordination polymers. The hydrothermal reaction of Cu(NO₃)₂ with 2,4-PDCA, however, yielded a mononuclear Cu(II) complex, highlighting the subtle interplay of factors that determine the final structure.[7]
Comparative Analysis of Structural Parameters
To provide a quantitative comparison, the following table summarizes key structural features of selected metal complexes with different PDCA isomers, as determined by single-crystal X-ray diffraction.
| Ligand Isomer | Metal Ion | Formula | Dimensionality | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| 3,5-PDCA | Co(II) | Co₂(L₁)₂(phen)₂(DMF)₀.₅(H₂O) | 2D Layer → 3D Supramolecular | Distorted Octahedral [CoN₃O₃] | Co-O: 2.000-2.417, Co-N: 2.097-2.165 | [6] |
| 3,5-PDCA | Co(II) | Co(L₁)(bipy) | 2D Layer → 3D Supramolecular | Distorted Heptacoordinated | Co-O: 2.064-2.751, Co-N: 2.105-2.134 | [6] |
| 3,4-PDCA | Co(II) | Co(L₂)(bipy)(DMF) | 2D Layer → 3D Supramolecular | Distorted Octahedral [CoN₃O₃] | Co-O: 2.000-2.228, Co-N: 2.088-2.172 | [6] |
| 2,5-PDCA | Cu(II) | Cu(2,5-PDC)(H₂O) | 1D Chain | Square-planar | Not specified | [7] |
| 2,4-PDCA | Cu(II) | Cu(2,4-PDC)₂ | 0D (Mononuclear) | Square-planar | Not specified | [7] |
L₁ = 3,5-pyridinedicarboxylate, L₂ = 3,4-pyridinedicarboxylate, phen = 1,10-phenanthroline, bipy = 2,2'-bipyridine, DMF = N,N'-dimethylformamide
Experimental Protocols: A Self-Validating Approach
The synthesis and characterization of metal-PDCA complexes require meticulous experimental execution. The protocols described below are representative of the methods employed in the cited literature and are designed to be self-validating through comprehensive characterization.
General Synthesis of a Cobalt(II)-PDCA Coordination Polymer (Solvothermal Method)
This protocol is adapted from the synthesis of cobalt(II) complexes with 3,5- and 3,4-pyridinedicarboxylic acid.[6]
Rationale: The solvothermal method is chosen to promote the crystallization of thermodynamically stable products by increasing the solubility of the reactants and facilitating the formation of well-ordered crystalline materials. The use of an auxiliary ligand (e.g., 2,2'-bipyridine) can influence the coordination sphere of the metal ion and direct the formation of specific network topologies.[6]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
3,5-Pyridinedicarboxylic acid (H₂L¹) or 3,4-Pyridinedicarboxylic acid (H₂L²)
-
2,2'-Bipyridine (bipy)
-
N,N'-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine Co(NO₃)₂·6H₂O (0.1 mmol), the respective pyridinedicarboxylic acid (0.1 mmol), and 2,2'-bipyridine (0.1 mmol).
-
Add a solvent mixture of DMF (5 mL) and deionized water (5 mL).
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Harvest the resulting crystals by filtration, wash with DMF and water, and dry in air.
Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and validation of the synthesized complexes.
1. Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.
2. Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data.
3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to confirm the coordination of the PDCA ligand to the metal center. The characteristic vibrational frequencies of the carboxylate groups (asymmetric and symmetric stretches) will shift upon coordination compared to the free ligand.
4. Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical formula determined from SCXRD.
5. Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complex and to determine the presence and number of solvent molecules (e.g., water, DMF) in the crystal lattice.
Visualizing the Structural Logic
The following diagrams illustrate key concepts in the structural chemistry of metal-PDCA complexes.
Caption: Isomeric forms of PDCA ligands and their predominant coordination tendencies.
Caption: A typical experimental workflow for the synthesis and characterization of metal-PDCA complexes.
Conclusion and Future Outlook
The structural chemistry of metal complexes with pyridine dicarboxylic acid ligands is a rich and multifaceted field. The isomerism of the PDCA ligand is a powerful tool for directing the assembly of coordination polymers with desired dimensionalities and topologies. By understanding the fundamental principles of coordination chemistry and carefully selecting the metal ion, ligand isomer, and reaction conditions, researchers can rationally design and synthesize novel materials with tailored properties.
The insights provided in this guide, grounded in experimental data, are intended to serve as a valuable resource for those working in the fields of coordination chemistry, materials science, and drug development. The continued exploration of the vast parameter space defined by the combination of different metal ions, PDCA isomers, and auxiliary ligands will undoubtedly lead to the discovery of new and exciting functional materials.
References
-
Gusev, A. N., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18043–18055. [Link]
-
Li, Y., et al. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules, 23(11), 2842. [Link]
-
Das, D., et al. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (8), 1349-1361. [Link]
-
Sileo, E. E., et al. (2003). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic). Journal of Molecular Structure, 644(1-3), 67-76. [Link]
-
Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. [Link]
-
Das, D., et al. (2007). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm, 9(7), 553-563. [Link]
-
Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285-291. [Link]
-
Stamatatos, T. C., et al. (2008). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 10(11), 1662-1676. [Link]
-
CONICET. (n.d.). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Retrieved January 23, 2026, from [Link]
-
Zhang, Y., et al. (2021). A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. Inorganica Chimica Acta, 514, 120015. [Link]
-
Taylor & Francis Online. (2016). Synthesis, Crystal Structure, and Properties of a Cu Complex With 3,5-Pyridinedicarboxylic Acid and IMZ. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 46(10), 1536-1539. [Link]
-
DergiPark. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. [Link]
-
MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Crystals, 12(5), 590. [Link]
-
International Union of Crystallography. (2019). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters!. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1148–1155. [Link]
-
RSC Publishing. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. New Journal of Chemistry, 48(2), 529-537. [Link]
-
ResearchGate. (n.d.). Preparation and crystal structure of cobalt(II) complex with 3,5-pyridinedicarboxylic acid. Retrieved January 23, 2026, from [Link]
-
Universiti Malaysia Terengganu Journal of Undergraduate Research. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JUR, 3(2). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Universiti Malaysia Terengganu Journal of Undergraduate Research [journal.umt.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Unambiguous Arbitrator: Validating the Structure of 5-Chloropyridine-2,3-Dicarboxylic Acid Through X-ray Crystallography
In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the very foundation of its function. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates or materials. For complex organic molecules such as 5-chloropyridine-2,3-dicarboxylic acid, a versatile building block in the synthesis of agrochemicals and pharmaceuticals, definitive structural validation is paramount.[1] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the gold standard, offering an unambiguous map of atomic positions in space.[2][3]
The Decisive Evidence: A Case Study in X-ray Crystallography
The core strength of single-crystal X-ray crystallography lies in its ability to generate a precise three-dimensional model of a molecule's electron density.[5] This electron density map allows for the accurate determination of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with exceptional precision.[6] Furthermore, it reveals the molecule's conformation and its interactions with neighboring molecules in the crystal lattice, including hydrogen bonding and π-stacking, which are crucial for understanding the physicochemical properties of the solid state.
In our case study of the co-crystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid, the researchers were able to unequivocally determine the complete molecular structure and supramolecular assembly.[4] The process, from obtaining suitable crystals to the final refined structure, provides a clear blueprint for the validation of similar small molecules.
Experimental Protocol: From Crystal to Structure
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands precision and expertise.
-
Synthesis and Crystallization: The first and often most challenging step is the growth of high-quality single crystals. For the 2-amino-5-chloropyridine:3-methylbenzoic acid co-crystal, this was achieved using a slow evaporation technique.[4] A solution of the components is allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, promoting the formation of well-ordered crystals suitable for diffraction. The choice of solvent and crystallization conditions are critical variables that are often determined empirically.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer.[7] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.[5] This pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensities are then used to calculate the structure factors, which are mathematically transformed (via a Fourier transform) to generate an electron density map of the asymmetric unit of the crystal.[5] From this map, an initial model of the molecule is built. This model is then refined against the experimental data to improve its accuracy, resulting in a final structure with low residual factors (R-factors), indicating a good fit between the model and the observed diffraction data.
The crystallographic data obtained for the 2-amino-5-chloropyridine:3-methylbenzoic acid co-crystal provides a wealth of structural information, as summarized in the table below.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Defines the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a (Å) | 13.3155(5) | Unit cell dimension. |
| b (Å) | 5.5980(2) | Unit cell dimension. |
| c (Å) | 18.3787(7) | Unit cell dimension. |
| β (°) | 110.045(2) | Unit cell angle. |
| Volume (ų) | 1285.13(8) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
Table 1: Crystallographic data for the co-crystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid.[4]
This level of detail, including the precise arrangement of molecules and the specifics of the hydrogen bonding interactions (N-H···O and O-H···N), is unattainable through other analytical techniques.[4]
A Comparative Perspective: The Role of Other Analytical Techniques
While X-ray crystallography provides the definitive answer, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained. Let's compare what these techniques would reveal about this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.
-
¹H NMR: Would show the number of chemically distinct protons, their chemical environment (via chemical shift), their proximity to other protons (via coupling constants), and their relative numbers (via integration). For this compound, one would expect to see distinct signals for the two carboxylic acid protons and the two aromatic protons on the pyridine ring, with their coupling pattern revealing their relative positions.
-
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environment (e.g., distinguishing between the carboxylic acid carbons, the carbon bearing the chlorine, and the other aromatic carbons).
Limitation: While NMR excels at establishing the 2D structure (which atoms are connected to which), it does not provide the precise bond lengths and angles that define the 3D geometry. Furthermore, it provides information on the molecule in solution, which may have a different conformation from the solid-state structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula (C₇H₄ClNO₄ for this compound).
-
Tandem MS (MS/MS): Would involve fragmenting the molecule and analyzing the masses of the fragments, which can help to confirm the presence of certain structural motifs.
Limitation: MS provides no information about the stereochemistry or the 3D arrangement of the atoms. It confirms what atoms are present, but not how they are arranged in space.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
For this compound, one would expect to see characteristic absorptions for the O-H stretch of the carboxylic acids (a broad band), the C=O stretch of the carboxylic acids, and various C=C and C=N stretching vibrations from the pyridine ring.
Limitation: While useful for confirming the presence of key functional groups, IR spectroscopy provides very limited information about the overall molecular structure and connectivity.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D atomic coordinates, bond lengths, bond angles, conformation, crystal packing, hydrogen bonding. | Unambiguous and definitive structural determination. | Requires high-quality single crystals; provides solid-state structure only. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of atoms, relative number of protons. | Excellent for determining the 2D structure in solution. | Does not provide precise 3D geometric data (bond lengths/angles). |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Highly sensitive and accurate for determining molecular formula. | Provides no information on 3D structure or stereochemistry. |
| Infrared Spectroscopy | Presence of functional groups. | Quick and easy method for functional group identification. | Provides very limited information on the overall molecular structure. |
Table 2: Comparison of analytical techniques for the structural validation of an organic molecule.
Conclusion: The Indispensable Role of Crystallography
The structural validation of a molecule like this compound is a multi-faceted process where different analytical techniques provide crucial, yet incomplete, pieces of the puzzle. NMR confirms the connectivity, mass spectrometry verifies the elemental composition, and IR spectroscopy identifies the functional groups. However, to truly understand the molecule's three-dimensional nature—its precise shape, the subtle variations in bond lengths and angles, and its interactions in the solid state—single-crystal X-ray crystallography is the undisputed and authoritative method.[2][3]
The apparent absence of a publicly available crystal structure for this compound is a noteworthy gap in the scientific literature. This presents an opportunity for further research to crystallize this compound and definitively report its structure, thereby providing a valuable reference for chemists and drug developers working with this important synthetic intermediate. Until then, the detailed analysis of close analogues, as demonstrated in this guide, serves as the best available proxy for understanding its likely structural characteristics.
References
-
Bhattacharyya, M. K., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1442. Available at: [Link]
-
ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. Available at: [Link]
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link]
-
NIH. (n.d.). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Available at: [Link]
-
Wikipedia. (2023). X-ray crystallography. Available at: [Link]
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
(n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Available at: [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]
-
Oxford Academic. (2023). The importance of accurate structure determination in organic chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds and Structures: An Overview. Available at: [Link]
-
Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Available at: [Link]
-
YouTube. (2013). Determining the structure of organic compounds. Available at: [Link]
-
PubMed. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Available at: [Link]
-
Sci-Hub. (2006). 2,3,5-Trichloropyridine. Available at: [Link]
- Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Designing Exercises to Determine the Structural Formula of Organic Compounds Based on the Experimental Data. Available at: [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
-
Britannica. (n.d.). X-ray diffraction | Definition, Diagram, Equation, & Facts. Available at: [Link]
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
-
RSC Publishing. (n.d.). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. Available at: [Link]
-
NIH. (n.d.). x Ray crystallography. Available at: [Link]
Sources
A Comparative Guide to the Herbicidal Efficacy of Pyridine Dicarboxylic Acid Derivatives
This guide provides a comprehensive comparative analysis of key pyridine dicarboxylic acid herbicides. Designed for researchers, scientists, and professionals in agricultural and vegetation management, this document delves into the nuanced differences in efficacy, mechanism of action, and application protocols of these vital compounds. Our objective is to furnish a scientifically robust resource that informs experimental design and supports the development of effective weed management strategies.
Introduction: The Role of Pyridine Carboxylic Acids in Weed Science
Pyridine carboxylic acids are a class of synthetic auxin herbicides that have become indispensable tools for the selective control of broadleaf weeds in a variety of settings, including agriculture, rangeland management, and industrial sites.[1] These compounds, which include prominent derivatives such as picloram, clopyralid, and aminopyralid, function by mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA).[2] By overwhelming the plant's natural auxin-mediated processes, they induce uncontrolled, disorganized growth that ultimately leads to the death of susceptible species.[3] This guide will explore the comparative efficacy of these derivatives, grounded in experimental data, to provide a clear framework for their selection and application.
Section 1: Mechanism of Action - The Synthetic Auxin Pathway
The herbicidal activity of pyridine dicarboxylic acids stems from their ability to act as persistent and potent mimics of natural auxin.[2] Unlike endogenous IAA, which plants can regulate, these synthetic auxins are not easily metabolized, leading to a continuous stimulation of auxin signaling pathways.
At the molecular level, synthetic auxins bind to specific receptor complexes, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[4] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes.[5] The resulting overstimulation of these genes leads to a cascade of physiological disruptions, including:
-
Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting of stems and petioles), stem curvature, and tissue malformation.[2]
-
Ethylene and Abscisic Acid (ABA) Production: The upregulation of genes like ACC synthase triggers excessive production of ethylene and ABA, which contributes to rapid senescence, chlorosis, and ultimately, tissue necrosis.[6]
-
Vascular Tissue Destruction: Disorganized growth in the vascular system disrupts the transport of water and nutrients, causing the plant to effectively "grow itself to death".[2]
Caption: Synthetic auxin signaling pathway leading to herbicidal action.
Section 2: Key Pyridine Dicarboxylic Acid Derivatives: A Comparative Overview
While sharing a common mechanism, the primary pyridine dicarboxylic acid derivatives—picloram, clopyralid, and aminopyralid—exhibit significant differences in their herbicidal spectrum, soil persistence, and application profiles. These differences are largely attributable to subtle variations in their chemical structures.
| Feature | Picloram | Clopyralid | Aminopyralid |
| Chemical Structure | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | 3,6-dichloro-2-pyridinecarboxylic acid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid |
| Primary Targets | Woody plants, deep-rooted perennial broadleaf weeds.[7] | Annual and perennial broadleaf weeds, especially in the Asteraceae, Fabaceae, and Solanaceae families.[8] | Broadleaf weeds in pastures and rangelands, including thistles, clovers, and nettles.[3][9] |
| Selectivity | Less selective than clopyralid or aminopyralid.[8] | More selective; does little harm to mustard family (Brassicaceae) and grasses.[8] | Highly selective for broadleaf weeds with excellent grass tolerance.[3] |
| Soil Persistence | High persistence; long residual activity.[7][10] | Shorter half-life than picloram (avg. 1-2 months).[8] | Moderate persistence, providing season-long control.[9][10] |
| Mobility in Soil | Moderate | High potential mobility due to water solubility and low adsorption.[8] | Moderate |
| Common Use Sites | Rangeland, forestry, industrial sites, rights-of-way.[2] | Cereals, turf, pastures, rangeland.[11][12] | Pastures, hayfields, rangeland, industrial sites.[9][10] |
Section 3: Comparative Herbicidal Efficacy - Experimental Data
The differential activity of these herbicides is best illustrated through dose-response bioassays, where the effective dose required to achieve a certain level of control (e.g., ED₅₀ - the dose causing 50% effect) is quantified.
A study comparing the relative activity of aminopyralid and picloram on various plant species provides quantitative insights.[13] Clopyralid was found to be significantly less active than the other herbicides across all tested species.[13][14]
Table 2: Comparative Efficacy (ED₅₀) of Pyridine Carboxylic Acid Herbicides on Select Species
| Herbicide | Canola (Brassica napus) ED₅₀ (g ae ha⁻¹) | Okra (Abelmoschus esculentus) ED₅₀ (g ae ha⁻¹) | Squash (Cucurbita pepo) ED₅₀ (g ae ha⁻¹) |
| Aminopyralid | 60.3 | 10.3 | 21.1 |
| Picloram | 227.7 | 17.3 | 23.3 |
Data sourced from a comparative study on pyridine carboxylic acid herbicides.[13] Lower ED₅₀ values indicate higher herbicidal activity.
Analysis of Experimental Data:
-
Aminopyralid vs. Picloram: The data clearly demonstrates that aminopyralid is significantly more active than picloram on canola (3.8 times more active) and okra (1.7 times more active).[13] Their performance on squash was comparable.[13] This highlights the critical role that target species plays in determining relative efficacy.
-
Clopyralid: While not quantified with an ED₅₀ in this specific study due to low activity, other research confirms its effectiveness on specific weed families like Asteraceae (thistles, ragwort) and Fabaceae (clovers).[8][11] Its selectivity makes it a valuable tool where preservation of other broadleaf species, such as those in the mustard family, is desired.[8]
-
Picloram's Niche: Despite showing lower activity on the tested crops, picloram's strength lies in its potent effect on tough, deep-rooted perennial and woody species, a domain where aminopyralid and clopyralid are often less effective.[10][15] Its long soil residual also aids in preventing re-establishment in non-crop areas.[7]
Section 4: Experimental Protocols for Efficacy Assessment
To ensure reproducible and reliable data, standardized protocols are essential. A whole-plant dose-response bioassay conducted in a greenhouse is a foundational method for comparing herbicide efficacy.
Objective: To determine the ED₅₀ (Effective Dose for 50% inhibition) and ED₉₀ (Effective Dose for 90% inhibition) of different pyridine dicarboxylic acid herbicides on a target weed species.
Caption: Standard workflow for a whole-plant herbicide dose-response bioassay.
Step-by-Step Methodology:
-
Plant Preparation:
-
Rationale: Uniform plant material is critical for reducing experimental variability.
-
Protocol: Germinate seeds of the target weed species in trays containing a standard potting mix. Once seedlings reach the 2- to 4-leaf stage, transplant uniformly sized plants into individual pots (e.g., 10 cm diameter).[16] Allow plants to acclimate in the greenhouse for 48-72 hours before treatment.[17]
-
-
Herbicide Dose Preparation:
-
Rationale: A logarithmic series of doses is necessary to accurately model the dose-response curve, capturing both sub-lethal and lethal effects.
-
Protocol: Prepare a stock solution of each herbicide. Perform serial dilutions to create a range of at least 6-8 concentrations, plus an untreated control. The dose range should be selected based on literature recommendations to bracket the expected ED₅₀ value.[18]
-
-
Application:
-
Rationale: A calibrated sprayer ensures a precise and uniform application rate, which is paramount for dose-response studies.
-
Protocol: Apply herbicides using a laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific volume (e.g., 200 L/ha).
-
-
Incubation and Evaluation:
-
Rationale: A sufficient incubation period allows for the full expression of herbicidal symptoms. Biomass is a key quantitative measure of efficacy.
-
Protocol: Place treated plants back in the greenhouse in a randomized complete block design.[18] After a set period (typically 21-28 days), visually assess injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground shoot biomass, dry in an oven at 60-70°C to a constant weight, and record the dry weight for each plant.[19]
-
-
Data Analysis:
-
Rationale: Non-linear regression provides the most accurate method for fitting dose-response data.
-
Protocol: Convert biomass data to a percentage of the untreated control. Fit the data to a four-parameter log-logistic model using statistical software (e.g., R with the 'drc' package).[20][21] This model will calculate the ED₅₀ and other parameters describing the dose-response relationship.
-
Conclusion
The selection of a pyridine dicarboxylic acid herbicide requires a nuanced understanding of its specific properties. Aminopyralid offers potent, selective control of broadleaf weeds in grassland with moderate persistence.[9][10] Clopyralid provides a more targeted approach, effective against key weed families like Asteraceae and Fabaceae, with lower soil persistence than picloram.[8] Picloram remains the compound of choice for managing difficult-to-control woody and deep-rooted perennial weeds, particularly in non-crop and industrial settings where its long residual activity is an advantage.[7][15] The application of rigorous, standardized bioassays, as detailed in this guide, is fundamental for accurately characterizing the efficacy of these and future herbicidal compounds, thereby supporting evidence-based weed management decisions.
References
-
Self, J. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available from: [Link]
-
Aminopyralid vs Picloram: How to Choose the Right Herbicide for Your Pasture and Rangeland Program. (2025, November 20). Available from: [Link]
-
Macias, F. A., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Cambridge University Press & Assessment. Available from: [Link]
-
Expert Insight: How Picloram Stands Out Among Herbicides. (2025, March 6). Bush Chemicals. Available from: [Link]
-
Saravanakumar, P., et al. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PubMed Central. Available from: [Link]
-
Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. (2019, December 9). Weed Technology, Cambridge Core. Available from: [Link]
-
Aminopyralid Herbicide For Crop Management. (2025, October 28). Available from: [Link]
-
Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). Available from: [Link]
-
Scarabel, L., et al. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Available from: [Link]
-
Neal, J. (2023, July 12). Aminopyralid (Herbicide) Use in Pastures and Hayfields. N.C. Cooperative Extension. Available from: [Link]
-
Esser, T. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Available from: [Link]
-
Pazmiño, D. M., et al. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO. Available from: [Link]
-
The Dynamic Duo: Triclopyr and Picloram in Woody Weed Control. (n.d.). Available from: [Link]
-
Clopyralid Use, Usage and Benefits. (2020, March 25). Regulations.gov. Available from: [Link]
-
Gharde, Y., et al. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. Available from: [Link]
-
Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. (2024, October 21). Specialist Sales. Available from: [Link]
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
-
Wang, D., et al. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. Available from: [Link]
-
Lecture Auxin Type Plant Growth Regulators (Hormonal). (n.d.). Available from: [Link]
-
What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? (2025, July 29). Available from: [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. Available from: [Link]
-
Hixson, A. C., et al. (n.d.). Comparative sorption, desorption and leaching potential of aminocyclopyrachlor and picloram. PubMed. Available from: [Link]
-
Aminopyralid Family of Herbicides. (n.d.). Available from: [Link]
-
Herbicidal Concentrations of Picloram in Cell Culture and Leaf Buds. (2017, June 12). Weed Science. Available from: [Link]
-
Monquero, P. A., et al. (n.d.). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. SciELO. Available from: [Link]
-
Todd, T., et al. (n.d.). The differential binding and biological efficacy of auxin herbicides. PMC - NIH. Available from: [Link]
-
Burgos, N. R. (2015, May 22). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Available from: [Link]
-
Genfarm - CLOPYRALID 750 SG HERBICIDE. (n.d.). Available from: [Link]
-
Burgos, N. R., et al. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Available from: [Link]
-
Clopyralid. (n.d.). Wikipedia. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available from: [Link]
-
Public Release Summary - Evaluation of the new active AMINOPYRALID in the product Hotshot Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
-
Gharde, Y., et al. (2017, May 14). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science (ISWS), India. Available from: [Link]
-
Li, Y., et al. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Available from: [Link]
-
Travlos, I. S., et al. (2017, September 24). Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize. MDPI. Available from: [Link]
Sources
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. bushchemicals.com [bushchemicals.com]
- 8. invasive.org [invasive.org]
- 9. Aminopyralid Herbicide For Crop Management [cnagrochem.com]
- 10. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]
- 11. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]
- 12. genfarm.com.au [genfarm.com.au]
- 13. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 14. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 15. specialistsales.com.au [specialistsales.com.au]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 18. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. isws.org.in [isws.org.in]
A Senior Application Scientist's Guide to the Purity Confirmation of Commercial 5-Chloropyridine-2,3-Dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of future therapeutics are built. 5-Chloropyridine-2,3-dicarboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of impurities can lead to unforeseen side reactions, decreased yields, and the introduction of potentially toxic components into the final drug substance.
This guide provides a comprehensive framework for the purity confirmation of commercial this compound. It is designed to empower you with the scientific rationale and practical methodologies to objectively assess and compare products from different suppliers.
The Criticality of Purity: Beyond the Percentage
A purity value on a supplier's Certificate of Analysis (CoA) is a starting point, but a thorough understanding of the impurity profile is paramount. Potential impurities in commercially available this compound can arise from the synthetic route and may include starting materials, intermediates, by-products, and degradation products. For instance, a common synthesis may involve the oxidation of a substituted quinoline, which could lead to related oxidized species or unreacted starting material as impurities.[1]
A Multi-Pronged Approach to Purity Verification
A robust purity assessment relies on the convergence of data from multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and together they create a comprehensive picture of its purity.
Experimental Workflow for Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of commercial this compound.
Part 1: Chromatographic Purity - The Quantitative Workhorse
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying the purity of non-volatile organic compounds.
Rationale for HPLC-UV
HPLC separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[2][3] The area under the peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for accurate quantification.
Experimental Protocol: HPLC-UV Purity Assay
1. Instrumentation and Columns:
- A standard HPLC system with a UV detector.
- A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating polar compounds like pyridine dicarboxylic acids.[4]
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Scientist's Note: The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on a reversed-phase column.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection Wavelength: 270 nm (Pyridine derivatives typically have a strong UV absorbance in this region).
- Gradient Elution:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30-31 min: 95% to 5% B
- 31-35 min: 5% B
4. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.
5. Data Analysis:
- Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Comparative Data
| Supplier | Lot Number | Purity by HPLC-UV (Area %) | Number of Impurities Detected |
| A | A123 | 99.2% | 3 |
| B | B456 | 98.5% | 5 |
| C | C789 | 99.8% | 1 |
Part 2: Impurity Identification with Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.
Rationale for LC-MS
LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[4][5] This allows for the determination of the molecular weight of each impurity, providing crucial clues to its identity.
Experimental Protocol: LC-MS Impurity Profiling
1. Instrumentation:
- An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
2. Chromatographic Conditions:
- Use the same HPLC method as described above to ensure correlation of retention times.
3. Mass Spectrometry Parameters:
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes. Carboxylic acids often ionize well in negative mode.
- Mass Range: 100-1000 m/z.
- Data Acquisition: Full scan mode to detect all ions.
4. Data Analysis:
- Extract the mass spectra for each impurity peak.
- Propose potential structures for the impurities based on their accurate mass and fragmentation patterns. For instance, an impurity with a mass corresponding to the starting material for the synthesis of this compound could indicate an incomplete reaction.
Part 3: Structural Confirmation and Purity by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the main component and can also be used for quantitative purity determination (qNMR).[6]
Rationale for ¹H NMR
¹H NMR provides a unique fingerprint of a molecule based on the chemical environment of its hydrogen atoms. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[6]
Experimental Protocol: ¹H NMR Analysis
1. Instrumentation:
- A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆. DMSO-d₆ is a good choice for carboxylic acids as it can solubilize them and the acidic protons are often observable.[7]
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
4. Data Analysis:
- Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound.
- Integrate the signals and look for any impurity peaks. The relative integration of impurity signals to the main compound can give a semi-quantitative estimate of their levels.
Expected ¹H NMR Spectrum of this compound
The spectrum should show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The carboxylic acid protons will likely appear as broad singlets at a downfield chemical shift.
Part 4: Functional Group Confirmation with FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.
Rationale for FTIR
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and its functional groups.[8]
Experimental Protocol: FTIR Analysis
1. Instrumentation:
- An FTIR spectrometer.
2. Sample Preparation:
- Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
3. Data Acquisition:
- Scan the sample over the range of 4000-400 cm⁻¹.
4. Data Analysis:
- Look for characteristic absorption bands:
- O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹).
- C=O stretch of the carboxylic acid (strong band around 1700 cm⁻¹).
- C=C and C=N stretches of the pyridine ring (in the 1600-1400 cm⁻¹ region).
Ensuring Trustworthiness: Adherence to Quality Standards
For professionals in drug development, adherence to international quality guidelines is non-negotiable. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and good manufacturing practices (ICH Q7) that are critical for ensuring the quality of pharmaceutical intermediates.[9][10] When evaluating a commercial supplier, inquire about their adherence to these standards.
Conclusion: An Evidence-Based Approach to Supplier Selection
The purity of this compound is a critical parameter that can significantly impact the outcome of research and development projects. By employing a multi-technique analytical approach, researchers can move beyond a simple percentage on a CoA and gain a deep understanding of the impurity profile of a commercial product. This evidence-based approach enables an objective comparison of different suppliers and ultimately ensures the selection of a high-quality starting material that is fit for purpose.
References
-
Chem-Impex. 5-Chloropyridine-2-carboxylic acid. [Link]
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry, 38(5), 539–548. [Link]
- Google Patents.
- Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Chem-Impex. 2,3-Dichloropyridine-5-carboxylic acid. [Link]
-
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. [Link]
-
ResearchGate. Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]
-
Sun Pharma. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
YouTube. Mass Spec 3e Carboxylic Acids. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Semantic Scholar. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. [Link]
- Google Patents.
-
SFAM. The ISO standards in pharmaceuticals: a complete guide. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
International Journal of Applied and Pure Science and Agriculture. Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
European Medicines Agency. ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. [Link]
-
World Health Organization. Guidelines: Quality control. [Link]
- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
ResearchGate. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. [Link]
Sources
- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridine Dicarboxylic Acids: A Comparative Analysis
Substituted pyridine dicarboxylic acids are a cornerstone of modern chemistry, finding critical applications in the development of pharmaceuticals, advanced materials, and agrochemicals. Their versatile structures, arising from the various possible substitution patterns on the pyridine ring, allow for the fine-tuning of chemical and biological properties. This guide provides a comparative analysis of the most effective and commonly employed synthetic methodologies for this important class of compounds. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their specific needs.
The Classic Approach: Hantzsch Pyridine Synthesis and Subsequent Oxidation
The Hantzsch pyridine synthesis, first reported in 1881, remains a robust and versatile method for the construction of substituted pyridine rings.[1] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine, which is then aromatized via oxidation to the corresponding pyridine-3,5-dicarboxylate ester. Subsequent hydrolysis of the ester groups yields the desired dicarboxylic acid.
Mechanistic Rationale
The elegance of the Hantzsch synthesis lies in its convergent nature, assembling the pyridine ring in a single pot from readily available starting materials. The mechanism proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, followed by cyclization and dehydration.[2] The choice of oxidizing agent for the aromatization step is critical and can influence the overall yield and purity of the final product. Common oxidants include nitric acid, ferric chloride, manganese dioxide, and potassium permanganate.[1]
Caption: Workflow for Hantzsch Pyridine Synthesis and subsequent oxidation.
Experimental Protocol: Synthesis of a Substituted Pyridine-3,5-dicarboxylic Acid Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (anhydrous)
-
Nitric acid (70%)
-
Sodium hydroxide
-
Copper powder
-
Quinoline
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Hantzsch Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in anhydrous ethanol. Heat the mixture to reflux and monitor the reaction by TLC.
-
Oxidation: After completion of the condensation, cool the reaction mixture. Carefully add the oxidizing agent (e.g., nitric acid) and continue stirring. The reaction may be exothermic.
-
Work-up and Purification: Once the oxidation is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Hydrolysis: The purified ester is then hydrolyzed to the dicarboxylic acid using a base such as sodium hydroxide, followed by acidification.
Performance and Limitations
The Hantzsch synthesis is known for its reliability and the ability to produce a wide range of substituted pyridines. However, the multi-step nature of the process to arrive at the dicarboxylic acid can be a drawback. The oxidation step can sometimes lead to side products, and the final hydrolysis adds another step to the sequence. The substitution pattern is also limited to symmetrical 3,5-dicarboxylates.
Modern One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acids
Recent advancements have led to the development of elegant one-pot syntheses that offer significant advantages over traditional methods. One such notable method involves the reaction of pyruvates and aldehydes, catalyzed by a pyrrolidine-acetic acid system, to form dihydropyran intermediates, which then react with ammonium acetate to yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[4][5] This approach is lauded for its mild reaction conditions, high atom economy, and shorter synthetic route compared to many classical methods.[4]
Mechanistic Rationale
This one-pot reaction proceeds through a cascade of reactions. The pyrrolidine-acetic acid catalyst facilitates the formation of a dihydropyran derivative from the pyruvate and aldehyde. This intermediate then undergoes a ring-opening and subsequent cyclization with ammonium acetate to form the pyridine ring. The reaction is highly regioselective, affording the 2,6-dicarboxylic acid substitution pattern.
Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acids.
Experimental Protocol: One-Pot Synthesis of a 4-Substituted Pyridine-2,6-dicarboxylic Acid Ester
This protocol is a general guideline and may require optimization for specific substrates.[6]
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 eq)
-
Ethyl pyruvate (3.0 eq)
-
Pyrrolidine (e.g., 20 mol%)
-
Acetic acid (e.g., 20 mol%)
-
Ammonium acetate
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated NH4Cl solution
Procedure:
-
To a solution of the aldehyde and ethyl pyruvate in acetonitrile, add pyrrolidine and acetic acid.
-
Stir the reaction mixture at room temperature until the formation of the dihydropyran intermediate is complete (monitor by TLC).
-
Add ammonium acetate to the reaction mixture and continue stirring, potentially with gentle heating, until the formation of the pyridine derivative is complete.
-
Quench the reaction with saturated NH4Cl solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance and Limitations
This one-pot method offers a significant improvement in terms of efficiency and sustainability for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acids. The mild conditions make it compatible with a variety of functional groups. However, the substrate scope for the aldehyde and pyruvate components may have limitations, and the regioselectivity is specific to the 2,6-dicarboxy-4-substituted pattern.
Direct Carboxylation via C-H Functionalization
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to the synthesis of functionalized molecules. In the context of pyridine dicarboxylic acids, transition-metal-catalyzed carboxylation of pyridine C-H bonds with CO2 has emerged as a powerful strategy.[7][8] Palladium-catalyzed reactions, in particular, have shown great promise.[9][10][11]
Mechanistic Rationale
The mechanism of palladium-catalyzed carboxylation of a C-H bond typically involves the coordination of the pyridine to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with CO2, and subsequent reductive elimination yields the carboxylic acid and regenerates the active catalyst. The regioselectivity of the C-H activation is often controlled by directing groups or the inherent electronic properties of the substituted pyridine.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 5. researchgate.net [researchgate.net]
- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. pure.uj.ac.za [pure.uj.ac.za]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloropyridine-2,3-dicarboxylic Acid
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-chloropyridine-2,3-dicarboxylic acid (CAS No. 53636-66-1), a halogenated pyridine derivative. The procedures outlined herein are synthesized from available safety data and best practices for managing chlorinated organic compounds.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the SDS for the compound provided by Fluorochem[1] and is supplemented with information from the SDS of structurally similar compounds, including 5-Chloropyridine-2-carboxylic acid[2], and general principles for the disposal of halogenated pyridine compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential hazards. Based on available data, the primary risks associated with this chemical are:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[1]
-
Causes skin irritation: Direct contact with the skin can lead to irritation.[1]
-
Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
Given its chlorinated pyridine structure, it should also be treated as potentially harmful to aquatic life with long-lasting effects.[3]
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [1] |
| Causes skin irritation | Skin Irritation (Cat. 2) | [1] |
| Causes serious eye irritation | Eye Irritation (Cat. 2) | [1] |
| May cause respiratory irritation | STOT SE 3 | [1] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Handle the compound in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[4]
Handling Best Practices:
-
Avoid generating dust.[5]
-
Ensure adequate ventilation at all times.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a Small Spill:
-
Evacuate and Secure: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the correct personal protective equipment.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
For a Large Spill:
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Emergency Contact: Notify your institution's EHS department and emergency services immediately.
-
Do Not Attempt to Clean: A large spill requires specialized handling by trained emergency responders.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. As a chlorinated organic compound, it is classified as hazardous waste.[6]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, must be collected in a dedicated, properly labeled hazardous waste container.[4]
-
Container Specifications: The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
Step 2: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 3: Arranging for Professional Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety department to arrange for pickup.
-
Licensed Disposal Vendor: The ultimate disposal of halogenated organic waste is typically carried out by a licensed professional waste disposal service.[2] The preferred method of destruction for such compounds is high-temperature incineration.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For a specialized compound like this compound, a thorough understanding of its hazards and a strict adherence to established disposal protocols are non-negotiable. By following the steps outlined in this guide and maintaining open communication with your institution's safety officers, you contribute to a safer laboratory environment for yourself, your colleagues, and the wider community.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
State of New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 5-Chloropyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of 5-chloropyridine-2,3-dicarboxylic acid (CAS No. 53636-66-1), moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Section 1: Understanding the Hazard Profile
This compound is a chlorinated pyridine derivative. While specific toxicity data is limited, its chemical structure—a carboxylic acid on a chlorinated pyridine ring—suggests a potential for skin, eye, and respiratory irritation. The Safety Data Sheet (SDS) classifies this compound with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant and can be harmful.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with this compound. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] Given the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. While nitrile gloves offer good splash protection for many chemicals, for chlorinated organic compounds and acids, a more robust glove material is recommended. Butyl rubber or Viton® gloves are excellent choices for extended contact.[3] Always double-glove when handling this compound. Inspect gloves for any signs of degradation or perforation before and during use.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect from skin exposure and contamination of personal clothing.
-
Apron: A chemically-resistant apron should be worn over the lab coat when handling significant quantities of the material.[4]
-
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or particulates.[1]
Diagram 1: PPE Workflow for Handling this compound
Caption: A step-by-step workflow for donning and doffing Personal Protective Equipment.
Section 3: Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is paramount.
3.1. Preparation
-
Designate a Workspace: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and waste containers are inside the fume hood.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5] Ensure a spill kit appropriate for acidic and chlorinated compounds is readily available.
3.2. Weighing the Solid Compound
-
Tare the Weigh Boat: Place a clean, dry weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Dispense Carefully: Slowly and carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid any sudden movements that could create dust.
-
Close the Container: Immediately and securely close the stock container of the chemical.
3.3. Dissolution
-
Transfer to Glassware: Carefully transfer the weighed solid into the appropriate glassware.
-
Add Solvent: Slowly add the desired solvent to the glassware. Be aware of any potential for exothermic reactions.
-
Ensure Complete Dissolution: Use appropriate mixing techniques (e.g., magnetic stirrer) to ensure the solid is fully dissolved before proceeding with your experiment.
Section 4: Emergency Procedures - Rapid and Correct Response
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent suitable for acids. Place the absorbed material in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from spreading. Contact your institution's environmental health and safety (EHS) department immediately.
-
Section 5: Waste Disposal - A Cradle-to-Grave Responsibility
Chlorinated organic compounds are considered hazardous waste and require specialized disposal.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a designated, sealed, and clearly labeled chlorinated hazardous waste container.
-
Never dispose of this compound or its waste down the drain.[7] Chlorinated organic waste requires incineration in a licensed hazardous waste facility.[8]
Diagram 2: Waste Disposal Pathway
Caption: The required pathway for the disposal of waste contaminated with this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
-
CHEMM. (n.d.). Chlorine Emergency Department/Hospital Management. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
GOV.UK. (n.d.). Chlorine - Incident management. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
-
Dr.Oracle. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the emergency treatment for acid exposure? Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
EPA. (n.d.). Chemical Emergency Preparedness and Prevention Advisory - SWIMMING POOL CHEMICALS: Chlorine. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. droracle.ai [droracle.ai]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
